1H-indazole-6-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-indazole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)5-1-2-6-4-10-11-7(6)3-5/h1-4H,(H2,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGOHJNZYJSJKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625201 | |
| Record name | 1H-Indazole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906000-44-0 | |
| Record name | 1H-Indazole-6-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=906000-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indazole-6-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1H-Indazole-6-Carboxamide from Methyl 1H-Indazole-6-Carboxylate
Abstract
This technical guide provides an in-depth exploration of the synthesis of 1H-indazole-6-carboxamide, a pivotal building block in medicinal chemistry, from its corresponding precursor, methyl 1H-indazole-6-carboxylate. The indazole scaffold is a privileged structure found in numerous pharmacologically active compounds, including the PARP inhibitor Niraparib, underscoring the importance of robust synthetic routes to its derivatives.[1][2] This document details the mechanistic underpinnings, a comprehensive step-by-step experimental protocol, process optimization strategies, and critical safety considerations for the direct aminolysis of the methyl ester. It is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded methodology for the preparation of this key intermediate.
Introduction and Strategic Importance
The indazole ring system is a cornerstone of modern medicinal chemistry, conferring unique pharmacological properties to a wide array of therapeutic agents.[3] this compound, in particular, serves as a crucial intermediate for constructing more complex molecules. Its structural similarity to moieties found in targeted cancer therapies, such as PARP inhibitors, makes its efficient and scalable synthesis a topic of significant interest for accelerating drug discovery and development pipelines.[1][2]
The conversion of a stable methyl ester, such as methyl 1H-indazole-6-carboxylate, into the primary amide is a fundamental transformation in organic synthesis.[] This guide focuses on the direct aminolysis pathway using ammonia, a method favored for its atom economy and straightforward execution. We will dissect the chemical principles governing this reaction to provide a clear understanding of the experimental choices and parameters.
Reaction Mechanism: Nucleophilic Acyl Substitution
The conversion of methyl 1H-indazole-6-carboxylate to this compound proceeds via a classic nucleophilic acyl substitution mechanism, often referred to as aminolysis.[5][6] The reaction is typically reversible and requires specific conditions to drive it toward the desired amide product.[7]
The core mechanism involves three key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia (NH₃), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetrahedral intermediate.[8]
-
Proton Transfer: A proton transfer event occurs. Another molecule of ammonia can deprotonate the newly added nitrogen, while the negatively charged oxygen can be protonated by the resulting ammonium ion. This converts the methoxy group (-OCH₃) into a better leaving group, methanol (CH₃OH).[6]
-
Elimination of Leaving Group: The lone pair on the nitrogen atom reforms the C=O double bond, leading to the expulsion of the methanol leaving group. The final product is the stable this compound.
To favor the formation of the amide, the reaction is driven forward by using a large excess of ammonia, which acts as both the nucleophile and the solvent/medium, shifting the equilibrium according to Le Châtelier's principle.[7]
Detailed Experimental Protocol
This protocol describes a robust method for the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Recommended Purity |
| Methyl 1H-indazole-6-carboxylate | 170487-40-8 | C₉H₈N₂O₂ | 176.17 | >97% |
| Ammonia solution (7N in Methanol) | 7664-41-7 | NH₃ | 17.03 | 7N concentration |
| Methanol (Anhydrous) | 67-56-1 | CH₄O | 32.04 | >99.8% |
| Diethyl Ether (Anhydrous) | 60-29-7 | C₄H₁₀O | 74.12 | >99% |
Equipment
-
Pressure-rated, sealable reaction vessel (e.g., a thick-walled glass pressure tube or a stainless-steel autoclave)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Fume hood
Critical Safety Precautions
-
Ammonia Hazard: Ammonia is corrosive and has a pungent, irritating odor.[9] High concentrations of ammonia vapor can cause severe irritation to the respiratory tract, eyes, and skin.[10] All manipulations involving ammonia solutions must be performed inside a certified chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a face shield, a laboratory coat, and chemical-resistant gloves (nitrile or neoprene are suitable).[9][12][13]
-
Pressure Hazard: The reaction is heated in a sealed vessel, which will generate internal pressure due to the volatility of ammonia and methanol. Use only pressure-rated glassware or a suitable reactor, and never exceed the recommended temperature. Ensure the vessel is sealed correctly before heating.
-
Waste Disposal: Neutralize any residual ammonia in waste streams before disposal, following institutional guidelines.
Step-by-Step Synthesis Workflow
Procedure:
-
Reaction Setup: In a pressure vessel equipped with a magnetic stir bar, dissolve methyl 1H-indazole-6-carboxylate (e.g., 1.0 g, 5.68 mmol) in a minimal amount of methanol (approx. 2-3 mL).
-
Ammonia Addition: To this solution, add a 7N solution of ammonia in methanol (e.g., 25 mL, 175 mmol, ~30 equivalents). The large excess is critical to drive the reaction to completion.
-
Sealing and Heating: Securely seal the pressure vessel. Place the vessel in an oil bath or heating mantle and heat to 80-90°C with vigorous stirring. Maintain this temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) if desired.
-
Work-up: After the reaction period, turn off the heat and allow the vessel to cool completely to room temperature. Crucially, do not open the vessel while it is hot or under pressure. Once cooled, carefully open the vessel inside the fume hood.
-
Isolation: Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure using a rotary evaporator. A solid residue should remain.
-
Purification: To the crude solid, add diethyl ether (approx. 20-30 mL) and stir or sonicate the suspension. This process, known as trituration, washes away unreacted starting material and soluble impurities.
-
Final Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold diethyl ether and then dry it under high vacuum to yield this compound as a solid.
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the indazole ring protons. In a solvent like DMSO-d₆, one would expect to see distinct aromatic protons, with the H3 proton appearing as a singlet or a narrow doublet downfield, and the amide protons (CONH₂) appearing as two broad singlets.[14][15]
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments, including the characteristic signal for the amide carbonyl carbon (typically ~165-170 ppm).[15][16]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (C₈H₇N₃O, MW = 161.16 g/mol ). Electrospray ionization (ESI) would typically show the [M+H]⁺ ion at m/z 162.1.
-
Melting Point (MP): A sharp melting point range is indicative of high purity.
Process Optimization and Troubleshooting
-
Incomplete Conversion: If analysis shows significant amounts of starting material, the reaction time can be extended, or the temperature can be cautiously increased (within the safety limits of the pressure vessel). Increasing the excess of ammonia can also improve the yield.
-
Alternative Ammonia Sources: While a 7N solution of ammonia in methanol is convenient, concentrated aqueous ammonium hydroxide can also be used, though this introduces water which may necessitate a more rigorous drying step. Gaseous ammonia can be bubbled through a solution of the ester in methanol, but this requires specialized equipment.
-
Purification Strategy: If trituration does not yield a product of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water or methanol) is a viable alternative.
Conclusion
The synthesis of this compound from methyl 1H-indazole-6-carboxylate via direct aminolysis is an effective and straightforward transformation. By employing a significant excess of ammonia and conducting the reaction under heat in a sealed system, the equilibrium can be successfully shifted to favor high yields of the desired amide. Adherence to strict safety protocols, particularly when handling ammonia and pressurized systems, is paramount. The detailed protocol and mechanistic insights provided in this guide offer a solid foundation for researchers to confidently produce this valuable chemical intermediate for applications in pharmaceutical research and development.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. orgosolver.com [orgosolver.com]
- 8. youtube.com [youtube.com]
- 9. pushinechemical.com [pushinechemical.com]
- 10. quora.com [quora.com]
- 11. IsoLab - Ammonia Solution [isolab.ess.washington.edu]
- 12. Working with Ammonium Hydroxide (NH₄OH) : A Comprehensive Guide | Lab Manager [labmanager.com]
- 13. scribd.com [scribd.com]
- 14. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]
1H-indazole-6-carboxamide crystal structure analysis
An In-Depth Technical Guide to the Crystal Structure Analysis of 1H-Indazole-6-Carboxamide
Authored by: A Senior Application Scientist
Foreword: Unveiling the Solid-State Architecture of a Privileged Scaffold
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide range of biological targets.[1][2][3] Derivatives of 1H-indazole have shown promise as potent agents in oncology, inflammation, and neurology.[4][5][6] Among these, this compound represents a key synthetic intermediate and a pharmacophore of interest. The precise three-dimensional arrangement of atoms and molecules in the solid state, as determined by crystal structure analysis, is paramount for understanding its physicochemical properties, guiding drug design, and ensuring the reproducibility of pharmaceutical formulations.[7]
This technical guide provides a comprehensive framework for the crystal structure analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific rationale behind each step. While a public crystal structure for this specific molecule is not available at the time of writing, this guide will serve as a complete roadmap for its determination and analysis, drawing upon established crystallographic principles and data from closely related structures.
Part 1: Synthesis and Crystallization - From Molecule to Single Crystal
The journey to a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals.
Synthesis of this compound
The synthesis of this compound can be achieved through various established synthetic routes for indazole derivatives.[2][8][9] A common approach involves the cyclization of an appropriately substituted aromatic precursor. The following is a representative synthetic pathway:
Caption: A generalized synthetic workflow for 1H-indazole derivatives.
The Critical Art of Crystallization
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[10] The ideal crystal should be well-formed, with dimensions of approximately 0.1-0.3 mm, and free from significant defects.[10] For a small organic molecule like this compound, several crystallization techniques can be employed.
Experimental Protocol: Crystallization Screening
-
Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Slow Evaporation: Prepare saturated or near-saturated solutions in suitable solvents in small vials. Loosely cap the vials to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion (Hanging and Sitting Drop):
-
Hanging Drop: A small drop of the concentrated solution of the compound is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a reservoir of a solvent in which the compound is less soluble (the precipitant).
-
Sitting Drop: A drop of the concentrated solution is placed on a post in the middle of a well, with the precipitant in the surrounding reservoir.
-
-
Cooling: Slowly cool a saturated solution from a higher temperature to a lower temperature. This can be achieved using a programmable cooling bath.
-
Solvent/Anti-Solvent Diffusion: A solution of the compound is layered with a less-dense "anti-solvent" in which it is insoluble. Crystals may form at the interface.
The rationale behind these techniques is to slowly and controllably bring the solution to a state of supersaturation, from which nucleation and crystal growth can occur in an ordered manner.
Part 2: X-Ray Diffraction - Probing the Crystal Lattice
Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound.[7][10][11]
Data Collection
A suitable single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. Modern diffractometers, often equipped with CCD or pixel detectors, are used to measure the intensities and positions of the diffracted X-ray beams.[10]
| Parameter | Typical Value/Setting | Rationale |
| Radiation Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo is common for small molecules; Cu provides stronger diffraction.[12] |
| Temperature | 100 K | Reduces atomic thermal motion, leading to higher quality data. |
| Data Collection Strategy | Omega and Phi scans | To collect a complete and redundant dataset of reflections. |
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of reflection intensities. The "phase problem" is then solved using direct methods, which are highly effective for small molecules.[10] This provides an initial electron density map from which the atomic positions can be determined.
The initial structural model is then refined against the experimental data. This iterative process adjusts atomic positions, thermal parameters, and other model parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed using metrics such as the R-factor and goodness-of-fit.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Part 3: Structural Analysis of this compound - What to Expect
Based on the known structures of related indazole derivatives, we can anticipate several key structural features for this compound.
Molecular Geometry
The indazole ring system is expected to be essentially planar.[13] The carboxamide group at the 6-position may exhibit some torsion relative to the plane of the bicyclic system. Key geometric parameters to analyze include:
-
Bond Lengths and Angles: Comparison to standard values can reveal any unusual strain or electronic effects.
-
Torsion Angles: The orientation of the carboxamide group relative to the indazole ring will be of particular interest.
Intermolecular Interactions and Supramolecular Chemistry
The solid-state packing of this compound will be dictated by a network of intermolecular interactions. The presence of both hydrogen bond donors (N-H of the indazole and N-H of the amide) and acceptors (the pyrazolic nitrogen and the carbonyl oxygen) suggests a rich hydrogen-bonding network.
Based on related structures, we can hypothesize the formation of:
-
Hydrogen-Bonded Dimers: The carboxamide groups could form classic R2,2(8) hydrogen-bonded dimers.
-
Catemeric Chains: The indazole N-H could hydrogen bond to the pyrazolic nitrogen of a neighboring molecule, forming chains or helices, a known motif for 1H-indazole itself.[14]
-
π-π Stacking: The aromatic indazole rings are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.
Caption: Key intermolecular interactions governing crystal packing.
Crystallographic Data Deposition
Upon successful structure determination, it is standard practice to deposit the crystallographic data in a public repository to ensure the integrity and accessibility of the scientific record. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small molecule organic and metal-organic crystal structures.[15][16][17]
Conclusion: From Structure to Function
A detailed understanding of the crystal structure of this compound is not merely an academic exercise. It provides invaluable insights that inform critical aspects of drug development, including:
-
Structure-Activity Relationship (SAR) Studies: A precise molecular geometry can aid in the design of more potent and selective analogs.
-
Polymorph Screening: Identifying the most stable crystalline form is crucial for consistent bioavailability and formulation.
-
Intellectual Property: A novel crystal structure can be a patentable entity.
This guide provides the scientific and methodological foundation for undertaking the crystal structure analysis of this compound. By following these principles, researchers can unlock the solid-state secrets of this important molecule, paving the way for future discoveries.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective [ouci.dntb.gov.ua]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents | Semantic Scholar [semanticscholar.org]
- 7. rigaku.com [rigaku.com]
- 8. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 9. jaoc.samipubco.com [jaoc.samipubco.com]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. journals.iucr.org [journals.iucr.org]
- 13. Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 16. Search - Access Structures [ccdc.cam.ac.uk]
- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Biological Activity Screening of Novel 1H-Indazole-6-Carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Abstract
The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential.[1] This guide focuses specifically on the 1H-indazole-6-carboxamide derivative class, providing a comprehensive framework for its biological activity screening. We eschew a rigid, one-size-fits-all template, instead presenting a logical, tiered screening cascade designed to efficiently identify and characterize novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, causality, and data interpretation. We will detail protocols for primary high-throughput screens, secondary mechanistic assays for promising therapeutic areas such as oncology and infectious diseases, and a brief overview of in vivo validation. All methodologies are presented with an emphasis on scientific integrity, incorporating self-validating systems and authoritative grounding through comprehensive referencing.
Introduction: The this compound Scaffold
The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a cornerstone of modern drug discovery.[2] Its structural rigidity, coupled with the ability to form multiple hydrogen bonds and engage in various molecular interactions, makes it an ideal foundation for designing targeted therapeutic agents.[1] The this compound subclass, in particular, offers a versatile platform for chemical modification. The carboxamide moiety at the 6-position provides a key interaction point and a vector for exploring structure-activity relationships (SAR), allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Derivatives of the broader indazole family have demonstrated a remarkable breadth of biological activities, including potent anticancer, antibacterial, anti-inflammatory, and enzyme-inhibitory effects.[3][4][5] This guide provides a strategic roadmap for systematically screening novel this compound libraries to uncover their full therapeutic potential.
Section 1: The Primary Screening Cascade: A High-Throughput Strategy for Hit Identification
The initial phase of any screening campaign is designed for breadth, not depth. The objective is to rapidly and cost-effectively test a library of novel compounds across a small number of robust assays to identify "hits"—compounds that exhibit a desired biological response. This tiered approach conserves resources and focuses deeper mechanistic studies only on the most promising molecules.
The Rationale Behind a Tiered Approach
A tiered screening cascade is the industry-standard methodology for efficiently processing large compound libraries. It begins with high-throughput screening (HTS) using assays that are simple, reproducible, and scalable. Compounds that meet a predefined activity threshold in these primary assays are then advanced to more complex, lower-throughput secondary and tertiary assays for confirmation and mechanistic elucidation. This funneling approach ensures that the most resource-intensive experiments are reserved for a small number of highly qualified candidates.
Caption: High-level overview of a tiered screening cascade.
Recommended Primary Assay 1: Cell Viability for Anticancer Potential
Given the extensive reports of anticancer activity among indazole derivatives, a cell-based cytotoxicity screen is an essential primary assay.[6][7][8] The MTT assay is a classic, reliable, and cost-effective colorimetric method for this purpose.
Principle of the Assay: This assay quantitatively measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer, MCF7 breast cancer) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium.
-
Controls (Self-Validation):
-
Negative Control: Wells containing cells treated with vehicle only (e.g., 0.1% DMSO).
-
Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Wells with medium but no cells to measure background absorbance.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Recommended Primary Assay 2: Broad-Spectrum Antibacterial Activity
Indazole derivatives have shown promise as novel antibacterial agents, including against resistant strains.[10][11] A primary screen should therefore assess activity against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
Principle of the Assay: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the gold standard for assessing antibacterial potency.
Step-by-Step Methodology:
-
Bacterial Culture: Grow bacterial strains overnight in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the culture to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth, typically from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls (Self-Validation):
-
Negative Control: Wells with broth and bacteria but no compound (growth control).
-
Positive Control: Wells with a known antibiotic (e.g., Ciprofloxacin or Ampicillin).
-
Sterility Control: Wells with broth only (no bacteria) to check for contamination.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Acquisition: Determine the MIC by visual inspection. The MIC is the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.
-
Hit Criteria: Compounds showing an MIC ≤ 16 µg/mL are generally considered promising hits for further investigation.
Section 2: Secondary Assays: Unveiling the Mechanism of Action
Once primary hits are identified, the focus shifts to confirming their activity and understanding how they work. These secondary assays are more targeted and provide crucial insights into the compound's mechanism of action (MOA).
Focus Area: Elucidating Anticancer Mechanisms
For compounds showing potent cytotoxicity in the primary screen, the next logical step is to determine if they act via apoptosis, cell cycle arrest, or inhibition of specific signaling pathways.
Causality and Rationale: Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[3] In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic or necrotic cells where membrane integrity is lost. Using these two stains together allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the hit compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include vehicle-treated (negative) and staurosporine-treated (positive) controls.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Live cells.
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V-/PI+): Necrotic cells. A significant increase in the Annexin V positive populations compared to the control indicates apoptosis induction.[3]
-
Many indazole derivatives function as kinase inhibitors.[12][13] A hit compound can be screened against a panel of relevant kinases (e.g., PAK1, EGFR, VEGFR-2) to identify specific molecular targets. These assays are typically performed by specialized contract research organizations (CROs) using radiometric or fluorescence-based methods. A representative compound, 30l, from a 1H-indazole-3-carboxamide series, exhibited excellent inhibitory activity against p21-activated kinase 1 (PAK1) with an IC₅₀ of 9.8 nM.[12]
Caption: PAK1 signaling pathway in cell migration, a target for indazoles.[12]
Focus Area: Characterizing Antibacterial Mechanisms
For antibacterial hits, it is crucial to determine their molecular target, as this can indicate novelty and a lower likelihood of cross-resistance with existing antibiotics.
Causality and Rationale: Bacterial DNA gyrase is a type II topoisomerase essential for DNA replication and repair, making it a validated antibacterial target.[4] It consists of two subunits, GyrA and GyrB. The GyrB subunit possesses ATPase activity, which provides the energy for the enzyme's function. This assay measures the inhibition of ATP hydrolysis by GyrB.
Step-by-Step Methodology:
-
Assay Principle: A common method is a coupled-enzyme assay where ATP hydrolysis is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
-
Reaction Mixture: Prepare a reaction buffer containing purified GyrB enzyme, pyruvate kinase, lactate dehydrogenase, ATP, phosphoenolpyruvate, and NADH.
-
Compound Addition: Add serial dilutions of the hit compound to the reaction mixture in a 96-well UV-transparent plate. Include a known GyrB inhibitor (e.g., Novobiocin) as a positive control and a vehicle (DMSO) as a negative control.
-
Initiation and Measurement: Initiate the reaction by adding supercoiled DNA substrate. Immediately measure the absorbance at 340 nm kinetically over 30 minutes.
-
Data Analysis: Calculate the rate of NADH oxidation (decrease in A₃₄₀) for each concentration. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value. A potent compound will have a low nanomolar to micromolar IC₅₀.[4]
Data Presentation: Summarizing Screening Results
Quantitative data from screening assays should be summarized in clear, structured tables for easy comparison of compound activities.
Table 1: Anticancer Activity of Hypothetical this compound Derivatives
| Compound ID | A549 IC₅₀ (µM) | MCF7 IC₅₀ (µM) | PAK1 IC₅₀ (nM) | Apoptosis Induction (% Annexin V+) |
| IND-001 | 1.2 ± 0.2 | 2.5 ± 0.4 | 15.3 ± 3.1 | 65.2% @ 1µM |
| IND-002 | 25.4 ± 3.1 | > 50 | > 1000 | 8.1% @ 25µM |
| IND-003 | 0.8 ± 0.1 | 1.1 ± 0.3 | 22.1 ± 4.5 | 72.5% @ 1µM |
| Doxorubicin | 0.1 ± 0.02 | 0.2 ± 0.05 | N/A | 85.0% @ 0.1µM |
Table 2: Antibacterial Activity of Hypothetical this compound Derivatives
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | GyrB IC₅₀ (µM) |
| IND-004 | 2 | 8 | 0.5 ± 0.08 |
| IND-005 | > 64 | > 64 | > 50 |
| IND-006 | 4 | 16 | 1.2 ± 0.2 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
Section 3: Advancing Leads: In Vivo Validation
The final step in the preclinical screening process is to evaluate the efficacy of lead compounds in a living system. These experiments are crucial for determining if the in vitro activity translates to a therapeutic effect in vivo.
Caption: Progression from in vitro lead identification to in vivo validation.
Key In Vivo Models
-
Anticancer Efficacy: For anticancer leads, tumor xenograft models are standard. Human cancer cells are implanted into immunocompromised mice, and once tumors are established, the mice are treated with the test compound. Tumor growth inhibition is the primary endpoint. For example, indazole derivatives have been shown to suppress tumor growth in a 4T1 breast cancer model.[3]
-
Antibacterial Efficacy: For antibacterial leads, mouse infection models are used. Mice are infected with a lethal dose of bacteria and then treated with the compound. The primary endpoint is survival. Efficacy in various mouse infection models has been demonstrated for indazole-based GyrB inhibitors.[4]
-
Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats is a classic method to assess acute anti-inflammatory activity. The reduction in paw swelling after compound administration is measured over several hours.[5][14]
Conclusion
The this compound scaffold represents a highly versatile and promising starting point for the development of novel therapeutics. Its proven success across multiple biological targets underscores its importance in medicinal chemistry. By employing a logical, tiered screening cascade—beginning with broad primary assays, progressing to targeted mechanistic studies, and culminating in in vivo validation—researchers can efficiently and effectively navigate the complex path of drug discovery. This guide provides a robust framework and detailed methodologies to empower scientists to unlock the full therapeutic potential of this valuable chemical class.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives | Semantic Scholar [semanticscholar.org]
- 10. journal.hep.com.cn [journal.hep.com.cn]
- 11. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of 1H-Indazole-6-Carboxamide Derivatives: A Technical Guide for Researchers
Introduction: The Emergence of the 1H-Indazole-6-Carboxamide Scaffold in Oncology
The this compound scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique physicochemical properties and versatile synthetic accessibility have made it a cornerstone for the design of potent and selective enzyme inhibitors. This technical guide provides an in-depth exploration of the hypothesized and established mechanisms of action for therapeutic agents built upon this core structure, with a primary focus on its role in the inhibition of Poly(ADP-ribose) polymerase (PARP). We will delve into the molecular interactions, cellular consequences, and the preclinical and clinical evidence that underpin our current understanding. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.
Primary Mechanism of Action: Dual Inhibition of PARP through Catalytic Blockade and Trapping
The principal and most extensively validated mechanism of action for anticancer agents incorporating the this compound scaffold, such as Niraparib, is the inhibition of the PARP family of enzymes, particularly PARP1 and PARP2.[1][2] These enzymes are critical components of the DNA damage response (DDR) network, playing a pivotal role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3][4] The therapeutic efficacy of these compounds stems from a dual-action mechanism: catalytic inhibition and the more cytotoxic phenomenon of PARP trapping.[3]
Catalytic Inhibition: Preventing the DNA Repair Signal
At its core, the this compound moiety acts as a pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, which is essential for the catalytic activity of PARP enzymes.[5] Upon binding to the catalytic domain of PARP1 or PARP2, these inhibitors physically obstruct the binding of NAD+, thereby preventing the synthesis and attachment of poly(ADP-ribose) (PAR) chains to itself (auto-PARylation) and other nuclear proteins.[6] This PARylation cascade serves as a crucial signal to recruit other DNA repair proteins to the site of damage.[6] By inhibiting this process, the this compound-based drugs effectively cut off the initial alarm signal for SSB repair.[3]
PARP Trapping: A More Potent Cytotoxic Mechanism
Beyond simple catalytic inhibition, a more profound and cytotoxic mechanism known as "PARP trapping" has been identified.[3] This process involves the stabilization of the PARP-DNA complex, effectively locking the PARP enzyme onto the DNA at the site of the single-strand break.[3] The trapped PARP-DNA complex is a significant physical impediment to DNA replication and transcription, leading to the stalling of replication forks.[2] These stalled forks are prone to collapse, resulting in the formation of more lethal DNA double-strand breaks (DSBs).[3] The potency of different PARP inhibitors has been shown to correlate more strongly with their trapping efficiency than with their catalytic inhibition.[5] For instance, Niraparib is a more potent PARP trapper than Olaparib and Rucaparib.[5]
The following diagram illustrates the dual mechanism of PARP inhibition:
Caption: Dual mechanism of PARP inhibition by this compound derivatives.
Downstream Cellular Consequences and the Principle of Synthetic Lethality
The generation of DSBs by this compound-based PARP inhibitors is the critical event that triggers the ultimate cellular fate. In healthy cells with a functional homologous recombination repair (HRR) pathway, these DSBs can be efficiently and accurately repaired. However, in cancer cells harboring defects in the HRR pathway, particularly mutations in the BRCA1 or BRCA2 genes, the accumulation of DSBs is catastrophic.[3][4]
This creates a powerful therapeutic strategy known as "synthetic lethality," where the inhibition of PARP (targeting one DNA repair pathway) is lethal only in the context of a pre-existing defect in another DNA repair pathway (HRR).[2] This selective cytotoxicity towards cancer cells with HRR deficiencies, while sparing healthy cells, forms the foundation of the clinical efficacy of PARP inhibitors.
The cellular response to PARP inhibition in HRR-deficient cells is a cascade of events:
-
Accumulation of Unrepaired DSBs: The inability to repair the inhibitor-induced DSBs leads to genomic instability.
-
Cell Cycle Arrest: The cell cycle checkpoints, particularly at the G2/M phase, are activated in an attempt to halt proliferation and allow for DNA repair.[2]
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death (apoptosis).
The following diagram illustrates the concept of synthetic lethality:
Caption: The principle of synthetic lethality in HRR-deficient cancer cells.
Secondary and Off-Target Mechanism Hypotheses
While PARP inhibition is the primary mechanism of action, there is emerging evidence suggesting that some this compound derivatives may exert their anticancer effects through additional or off-target mechanisms.
Kinase Inhibition
Some studies have indicated that certain PARP inhibitors, including Niraparib, can exhibit inhibitory activity against various kinases at concentrations achievable with therapeutic doses.[5] For example, Niraparib has been shown to inhibit kinases such as DYRK1s, CDK16, and PIM3.[5] The clinical significance of this off-target kinase inhibition is still under investigation, but it could contribute to both the therapeutic efficacy and the toxicity profile of these drugs.
Modulation of the Tumor Microenvironment
There is also a growing interest in the potential immunomodulatory effects of PARP inhibitors. By inducing DNA damage and cell death, these agents may promote the release of tumor-associated antigens and damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response. Further research is needed to fully elucidate the impact of this compound derivatives on the tumor microenvironment.
Quantitative Data Summary
The potency of PARP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against PARP enzymes and their cytotoxic effects on cancer cell lines.
Table 1: Comparative In Vitro Inhibitory Activity (IC50, nM)
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference(s) |
| Niraparib | 2 - 35 | 2 - 15.3 | [5][7] |
| Olaparib | 1 - 19 | 1 - 251 | [5] |
| Rucaparib | 0.8 - 3.2 | 28.2 | [5] |
| Talazoparib | ~1 | ~0.2 | [8] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Key Clinical Trial Results for Niraparib in Ovarian Cancer
| Trial | Patient Population | Primary Endpoint | Result | Reference(s) |
| PRIMA | First-line maintenance in advanced ovarian cancer | Progression-Free Survival (PFS) | Significant improvement in PFS with niraparib vs. placebo, regardless of HRD status. | [9][10] |
| QUADRA | Heavily pretreated (≥3 prior lines) recurrent ovarian cancer | Overall Response Rate (ORR) | Clinically meaningful activity, particularly in HRD-positive patients. | [11][12][13] |
Experimental Protocols
PARP Enzymatic Activity Assay (Fluorometric)
This protocol outlines a common method for determining the enzymatic inhibitory activity of a compound against PARP1.
Materials:
-
Recombinant PARP1 Enzyme
-
Activated DNA
-
PARP Assay Buffer
-
β-NAD+
-
Fluorescent NAD+ detection kit
-
Test compound (e.g., this compound derivative)
-
384-well assay plates
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in PARP assay buffer.
-
Prepare a working solution of recombinant PARP1 and activated DNA in PARP assay buffer.
-
Prepare a working solution of β-NAD+.
-
-
Assay Setup:
-
Add 5 µL of the test compound serial dilutions or vehicle control to the wells of the assay plate.
-
Add 10 µL of the PARP1/activated DNA mixture to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 10 µL of the β-NAD+ solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Detection:
-
Stop the reaction and measure the fluorescence according to the manufacturer's instructions for the NAD+ detection kit.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.[14]
-
PARP Trapping Assay (Fluorescence Polarization)
This protocol describes a method to quantify the ability of a compound to trap PARP on DNA.[15][16][17][18]
Materials:
-
Purified PARP1 or PARP2 enzyme
-
Fluorescently labeled nicked DNA oligonucleotide
-
PARPtrap™ Assay Buffer
-
NAD+
-
Test compound
-
Black, flat-bottom 96-well or 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound.
-
Dilute the PARP enzyme and fluorescently labeled nicked DNA in the assay buffer.
-
-
Assay Setup:
-
Add the diluted PARP enzyme and fluorescently labeled nicked DNA to the wells.
-
Add the test compound dilutions or vehicle control.
-
Incubate to allow for PARP-DNA binding.
-
-
Reaction Initiation and Trapping:
-
Add NAD+ to all wells except the "High FP control" to initiate auto-PARylation and subsequent dissociation in the absence of a trapping inhibitor.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Measure the fluorescence polarization (FP) of each well using a plate reader.
-
-
Data Analysis:
The following diagram illustrates the workflow for a PARP trapping assay:
Caption: Workflow for a fluorescence polarization-based PARP trapping assay.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly effective framework for the development of potent PARP inhibitors, leading to significant advancements in the treatment of cancers with HRR deficiencies. The dual mechanism of catalytic inhibition and PARP trapping provides a powerful and selective means of inducing cancer cell death through the principle of synthetic lethality. While our understanding of these primary mechanisms is well-established, ongoing research into potential secondary and off-target effects, as well as the development of resistance mechanisms, will be crucial for optimizing the therapeutic use of these agents and for the design of next-generation inhibitors. The continued exploration of the structure-activity relationships of the this compound core will undoubtedly pave the way for novel and improved cancer therapies.
References
- 1. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 4. urology-textbook.com [urology-textbook.com]
- 5. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP assay [assay-protocol.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Niraparib first-line maintenance therapy in patients with newly diagnosed advanced ovarian cancer: final overall survival results from the PRIMA/ENGOT-OV26/GOG-3012 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Final overall survival results with niraparib maintenance in the PRIMA/ENGOT-OV26/GOG-3012 study - BJMO [bjmo.be]
- 11. Niraparib monotherapy for late-line treatment of ovarian cancer (QUADRA): a multicentre, open-label, single-arm, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. JNCCN 360 - Ovarian - QUADRA Trial: Niraparib Active in Late-Line Ovarian Cancer [jnccn360.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. youtube.com [youtube.com]
Discovery and synthesis of 1H-indazole-6-carboxamide
An In-Depth Technical Guide to the Discovery and Synthesis of 1H-Indazole-6-carboxamide
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic scaffold in modern medicinal chemistry. We will explore its discovery as a key pharmacophore, delve into the strategic nuances of its chemical synthesis, and contextualize its application through its role in the development of targeted therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction: The Significance of the Indazole Scaffold
Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, represent a "privileged scaffold" in drug discovery.[1][2][3] Their unique structure, which acts as a bioisostere of indole, allows them to form critical hydrogen bond donor-acceptor interactions within the active sites of proteins, making them ideal candidates for kinase inhibitors.[4] The thermodynamically stable 1H-tautomer is the most predominantly studied and utilized form in pharmacology.[1][2]
The indazole nucleus is the core of numerous approved drugs, including the anti-emetic Granisetron, the multi-targeted tyrosine kinase inhibitor Axitinib, and the non-steroidal anti-inflammatory drug Benzydamine.[1][3] Among the vast library of functionalized indazoles, this compound has emerged as a cornerstone moiety, most notably as the hinge-binding fragment of Niraparib, a potent Poly(ADP-ribose) polymerase (PARP) inhibitor used in oncology.[2][5][6] This guide will elucidate the journey of this specific molecule from conceptual discovery to practical synthesis.
Discovery as a Core Moiety in PARP Inhibition
The discovery of this compound as a critical component of PARP inhibitors stems from extensive structure-based drug design and medicinal chemistry efforts. PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways like BRCA mutations.[5][6]
Initial drug discovery campaigns identified that a carboxamide group appended to a bicyclic aromatic system could effectively mimic the nicotinamide portion of the NAD+ cofactor, which is the natural substrate for PARP. This mimicry allows the inhibitor to occupy the nicotinamide-binding pocket of the enzyme, preventing the catalytic activity essential for DNA repair. The 1H-indazole ring provides the necessary scaffold, while the carboxamide at the 6-position engages in vital hydrogen bonding interactions with key amino acid residues in the PARP active site, anchoring the inhibitor and ensuring high-affinity binding. This specific substitution pattern was found to be optimal for potency and selectivity, leading to the development of Niraparib (MK-4827).[5][7]
General Synthetic Strategies for the 1H-Indazole Core
The construction of the 1H-indazole ring is a well-established field in organic chemistry, with numerous named reactions and modern catalytic methods available. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
Key approaches include:
-
Jacobson Indazole Synthesis: A classical method involving the reduction of an o-nitrobenzylidene derivative.
-
Davis-Beirut Reaction: The reaction of an appropriate aniline with an aldehyde and an azide source.
-
Palladium-Catalyzed Cross-Coupling: Modern methods often involve intramolecular C-H amination or coupling reactions starting from substituted hydrazones and aryl halides.[2]
-
Cyclization of o-Haloaryl N-Sulfonylhydrazones: Copper-catalyzed cyclization provides a versatile route to substituted indazoles.[2]
-
Oxidative C-N Bond Formation: The use of oxidants like [bis(trifluoroacetoxy)iodo]benzene (PIFA) can mediate the cyclization of arylhydrazones under metal-free conditions.[1][2]
The following diagram illustrates a generalized workflow for several common indazole synthesis strategies.
Regioselective Synthesis of this compound
The synthesis of this compound requires a regioselective approach to ensure the correct placement of the carboxamide group. Process development for Niraparib has led to highly optimized and scalable routes. A common and robust strategy begins with a commercially available, substituted toluene derivative, which is elaborated to form the indazole ring system.
The causality behind this choice is rooted in industrial scalability and cost-effectiveness. Starting from simple building blocks like 2-methyl-3-nitroaniline allows for precise control over the regiochemistry from the outset. The key steps involve diazotization followed by an intramolecular cyclization, which is a reliable method for forming the pyrazole ring fused to the benzene core. Subsequent functional group transformations then yield the desired product.
The diagram below outlines a validated synthetic pathway.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
Solubility and stability testing of 1H-indazole-6-carboxamide
An In-Depth Technical Guide to the Solubility and Stability Testing of 1H-Indazole-6-Carboxamide
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for evaluating the solubility and stability of this compound. The indazole scaffold is a prominent nitrogen-containing heterocycle recognized for its broad biological activities and therapeutic potential, serving as a critical component in numerous pharmaceuticals.[1] A thorough understanding of the compound's physicochemical properties is a prerequisite for successful formulation development and regulatory approval. This document moves beyond rote protocols to explain the scientific rationale behind experimental design, ensuring a robust and self-validating approach to characterization.
Solubility is a critical physicochemical parameter that dictates a compound's suitability for in vivo dosing, influences intestinal absorption, and governs the design of viable drug formulations.[2][3] An inadequate solubility profile can terminate the development of an otherwise promising drug candidate.[4] We will explore the two primary facets of solubility assessment: kinetic and thermodynamic.
The Rationale Behind Dual Solubility Assessment
In drug discovery and development, solubility is not a single value but a concept evaluated through different lenses for different purposes.
-
Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration organic stock (typically DMSO), precipitates in an aqueous medium.[4] It is a high-throughput assessment ideal for the early discovery phases to quickly rank and filter large numbers of compounds.[2][4] It provides a pragmatic estimate of solubility under non-equilibrium conditions, mimicking rapid dilution scenarios in some biological assays.
-
Thermodynamic Solubility: This is the true measure of a compound's solubility at equilibrium.[5] It is determined by allowing an excess of the solid compound to equilibrate with a solvent over an extended period.[6] While more resource-intensive, this value is the gold standard for pre-formulation and is essential for developing stable dosage forms and predicting in-vivo dissolution.[4]
Experimental Protocol: Kinetic Solubility Assay
This protocol is designed for rapid assessment and is typically automated. The core principle is to detect the formation of a precipitate as the compound's concentration increases.
Methodology: Laser Nephelometry
Laser nephelometry is a preferred high-throughput method that measures the light scattered by suspended particles (precipitate) in a solution.[3]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution to create a range of concentrations.
-
Aqueous Buffer Addition: Add a physiologically relevant aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well, ensuring the final DMSO concentration is low (typically <1-2%) to minimize co-solvent effects.
-
Incubation & Measurement: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).
-
Analysis: Measure the turbidity in each well using a laser nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.
Causality Behind Experimental Choices:
-
Why DMSO? DMSO is a powerful organic solvent capable of dissolving a wide range of drug candidates, providing a consistent starting point for the assay.
-
Why Nephelometry? Its speed and sensitivity to particulate matter make it ideal for the high-throughput screening required in early drug discovery.[3]
Experimental Protocol: Thermodynamic (Equilibrium) Solubility Assay
The Shake-Flask method is the definitive technique for determining thermodynamic solubility.[5]
-
Preparation: Add an excess amount of solid this compound to vials containing solvents of interest (e.g., water, 0.1N HCl for gastric pH simulation, and phosphate buffers at pH 6.8 and 7.4 for intestinal and blood pH simulation).[5] The visible presence of undissolved solid is essential.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step. Centrifugation followed by careful collection of the supernatant or filtration through a low-binding filter (e.g., PVDF) can be used.[6]
-
Quantification: Accurately determine the concentration of this compound in the clarified supernatant using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
Self-Validation and Trustworthiness:
-
Confirming Equilibrium: To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). The solubility value should be constant at the later time points.
-
Avoiding Analytical Errors: Phase separation is a potential source of error. Filtration may lead to underestimation due to compound adsorption on the filter, while centrifugation might not remove all fine particles, causing overestimation.[6] Running controls and validating the chosen method is crucial.
Data Presentation & Visualization
Quantitative solubility data should be summarized for clarity.
Table 1: Thermodynamic Solubility of this compound
| Medium (Solvent) | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
|---|---|---|---|---|
| 0.1 N HCl | 1.2 | 37 | Value | Value |
| Acetate Buffer | 4.5 | 37 | Value | Value |
| Phosphate Buffer | 6.8 | 37 | Value | Value |
| Phosphate-Buffered Saline | 7.4 | 37 | Value | Value |
| Water | ~7.0 | 25 | Value | Value |
References
Methodological & Application
In vitro kinase assay protocol using 1H-indazole-6-carboxamide
Characterizing Novel Kinase Inhibitors: An In Vitro Assay Protocol for 1H-Indazole-6-Carboxamide Derivatives
Abstract
Protein kinases are fundamental regulators of cellular signaling and represent one of the most critical classes of drug targets in modern oncology and immunology. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives like this compound emerging as potent kinase inhibitors.[1][2] This guide provides a comprehensive, field-tested protocol for determining the potency of novel compounds based on this scaffold using a robust, luminescence-based in vitro kinase assay. We delve into the critical theoretical considerations, provide a detailed step-by-step methodology for generating high-quality IC₅₀ data, and explain the causality behind key experimental choices, ensuring researchers can confidently assess the inhibitory activity of their compounds.
Introduction: The Central Role of Kinase Inhibition
Kinases catalyze the transfer of a phosphate group from ATP to a specific substrate, a process known as phosphorylation.[3] This post-translational modification acts as a molecular switch, regulating the vast majority of cellular pathways.[4] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making the development of small molecule kinase inhibitors a cornerstone of targeted therapy.[1]
The 1H-indazole-carboxamide core has been identified as a versatile scaffold for developing potent and selective kinase inhibitors.[5][6] Compounds from this class often act as ATP-competitive inhibitors, binding to the highly conserved ATP pocket of the kinase.[7] Therefore, accurately characterizing their inhibitory potential is a crucial step in the drug discovery pipeline.
This document outlines a detailed protocol for an in vitro kinase assay using the ADP-Glo™ Kinase Assay system. This method is a robust and highly sensitive platform for quantifying kinase activity by measuring the amount of ADP produced, which is directly proportional to the enzymatic activity.[4]
Assay Principle: Quantifying Kinase Activity via Luminescence
The ADP-Glo™ Kinase Assay is a homogeneous "add-mix-read" assay that quantifies kinase activity in two steps.[8] First, the kinase reaction is performed, where the kinase converts ATP into ADP as it phosphorylates its substrate. Upon completion, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP. Second, the Kinase Detection Reagent is added to convert the ADP generated by the kinase back into ATP, which then fuels a luciferase/luciferin reaction, producing a light signal that is directly proportional to the initial kinase activity.[8] An inhibitor, such as this compound, will reduce the rate of the kinase reaction, leading to less ADP production and, consequently, a lower luminescent signal.[4]
Figure 1: Workflow of the ADP-Glo™ Luminescence-Based Kinase Assay.
The Critical Role of ATP Concentration in Potency Determination
For ATP-competitive inhibitors like many indazole derivatives, the concentration of ATP in the assay is a paramount experimental variable that directly impacts the measured potency (IC₅₀).[9] The relationship between the half-maximal inhibitory concentration (IC₅₀) and the inhibitor's true binding affinity (Ki) is described by the Cheng-Prusoff equation:
IC₅₀ = Ki * (1 + [ATP] / Kₘ,ₐₜₚ)
Where:
-
Ki is the inhibition constant, representing the intrinsic affinity of the inhibitor for the kinase.
-
[ATP] is the concentration of ATP used in the assay.
-
Kₘ,ₐₜₚ is the Michaelis constant of the kinase for ATP, which is the ATP concentration at which the reaction rate is half of its maximum.[9]
Causality Explained:
-
Assays at Kₘ,ₐₜₚ: Performing the assay with an ATP concentration equal to its Kₘ value is a common practice for initial screening.[10][11] Under these conditions, the equation simplifies to IC₅₀ ≈ 2 * Ki. This allows for a standardized comparison of inhibitor potencies across different kinases.[11]
-
Assays at Physiological ATP: Cellular ATP concentrations are typically in the millimolar (mM) range, which is often significantly higher than the Kₘ,ₐₜₚ of most kinases.[11][12] An inhibitor will appear less potent (i.e., have a higher IC₅₀) at high ATP concentrations because it must compete with more ATP molecules to bind to the enzyme.[9] Testing at physiological ATP levels (e.g., 1 mM) can provide a more accurate prediction of an inhibitor's potential efficacy in a cellular environment.[12]
Therefore, it is crucial to define and report the ATP concentration used in any kinase inhibition assay to allow for meaningful interpretation and comparison of the results.
Materials and Reagents
-
Target Kinase: Recombinant human kinase (e.g., PAK1, GSK-3β). Purity should be >90%.
-
Kinase Substrate: Specific peptide or protein substrate for the target kinase.
-
Inhibitor: this compound, synthesized and purified.
-
Assay Platform: ADP-Glo™ Kinase Assay Kit (Promega Corp. or equivalent).
-
ATP: Adenosine 5'-triphosphate, disodium salt hydrate (Sigma-Aldrich or equivalent).
-
Buffer Components: Tris-HCl, MgCl₂, Dithiothreitol (DTT), Bovine Serum Albumin (BSA), and other necessary salts.
-
Plates: White, opaque, flat-bottom 384-well assay plates (Corning or equivalent).
-
Instrumentation: Multichannel pipettors, plate shaker, and a luminometer capable of reading 384-well plates.
| Component | Stock Concentration | 1X Working Concentration | Purpose |
| Tris-HCl, pH 7.5 | 1 M | 25-50 mM | pH buffering to maintain enzyme stability. |
| MgCl₂ | 1 M | 5-10 mM | Essential cofactor for kinase activity.[13] |
| DTT | 1 M | 1-2 mM | Reducing agent to prevent enzyme oxidation.[13] |
| BSA | 10 mg/mL | 0.1 mg/mL | Prevents non-specific binding of enzymes to the plate. |
| β-glycerophosphate | 1 M | 5 mM | General phosphatase inhibitor.[13] |
| Na₃VO₄ | 100 mM | 0.1 mM | General phosphatase inhibitor.[13] |
Table 1: Typical Kinase Reaction Buffer Composition.
Detailed Experimental Protocol
This protocol is designed for a 384-well plate format with a final kinase reaction volume of 5 µL. All reagent additions should be performed with calibrated multichannel pipettes.
Part A: Reagent Preparation
-
Kinase Buffer (1X): Prepare the 1X Kinase Buffer according to Table 1 using ultrapure water. Keep on ice.
-
Inhibitor Stock (10 mM): Prepare a 10 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).
-
Inhibitor Dilution Series (4X): Perform a serial dilution of the inhibitor stock to create a 10-point dose-response curve at 4X the final desired concentration. A common starting point is a 200 µM solution (for a 50 µM final concentration), followed by 1:3 serial dilutions in Kinase Buffer containing a fixed percentage of DMSO (e.g., 2%) to maintain a constant final DMSO concentration in the assay.
-
Enzyme Working Solution (2X): Dilute the recombinant kinase to 2X the final desired concentration in 1X Kinase Buffer. The optimal enzyme concentration must be determined empirically to achieve ~10-30% ATP consumption in the linear range of the reaction.
-
Substrate/ATP Working Solution (2X): Prepare a solution containing the kinase substrate and ATP at 2X their final desired concentrations in 1X Kinase Buffer. For example, to achieve a final ATP concentration equal to the Kₘ,ₐₜₚ (e.g., 10 µM), this solution should be 20 µM.
Part B: Kinase Reaction Setup
-
Plate Layout: Design the plate map to include wells for the inhibitor dose-response, a "no inhibitor" positive control (0% inhibition), and a "no enzyme" negative control (100% inhibition).
-
Inhibitor Addition: Add 1.25 µL of the 4X inhibitor dilutions (or buffer with DMSO for controls) to the appropriate wells of the 384-well plate.
-
Enzyme Addition: Add 2.5 µL of the 2X enzyme working solution to all wells except the "no enzyme" negative controls. Add 2.5 µL of 1X Kinase Buffer to the negative control wells.
-
Pre-incubation: Gently mix the plate on a plate shaker for 1 minute, then incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.
-
Reaction Initiation: Initiate the kinase reaction by adding 1.25 µL of the 2X Substrate/ATP working solution to all wells.[6]
| Reagent | Volume Added | Purpose |
| 4X Inhibitor / Control Buffer | 1.25 µL | Delivers test compound. |
| 2X Kinase / Control Buffer | 2.50 µL | Delivers enzyme. |
| 2X Substrate + ATP Mix | 1.25 µL | Initiates the reaction. |
| Total Reaction Volume | 5.00 µL |
Table 2: Summary of Reagent Volumes for Kinase Reaction.
-
Kinase Reaction Incubation: Mix the plate on a shaker for 1 minute. Incubate at room temperature for the desired time (e.g., 60 minutes). The optimal time should be within the linear phase of the reaction, determined during assay development.
Part C: Luminescence Detection
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and begins the depletion of unused ATP.
-
First Incubation: Mix the plate on a shaker for 2 minutes. Incubate at room temperature for 40 minutes.[6]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and initiates the light-producing reaction.
-
Second Incubation: Mix the plate on a shaker for 2 minutes. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
Part D: Data Collection
-
Read Luminescence: Measure the luminescence signal (Relative Light Units, RLU) using a plate luminometer.
Data Analysis and IC₅₀ Determination
The goal of the analysis is to determine the concentration of this compound that inhibits 50% of the kinase activity (the IC₅₀ value).[14]
Figure 2: Workflow for IC₅₀ Determination from Raw Luminescence Data.
-
Data Normalization:
-
Average the RLU values for your controls: High_Control (0% inhibition, no inhibitor) and Low_Control (100% inhibition, no enzyme).
-
For each inhibitor concentration, calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_Low_Control) / (RLU_High_Control - RLU_Low_Control))
-
-
Curve Fitting:
-
IC₅₀ Value:
-
The software will calculate the IC₅₀ value, which is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[17]
-
| Kinase Target | This compound IC₅₀ (nM) | ATP Concentration |
| PAK1 (Hypothetical) | 12.5 nM | 10 µM (Kₘ,ₐₜₚ) |
| GSK-3β (Hypothetical) | 85.2 nM | 10 µM (Kₘ,ₐₜₚ) |
Table 3: Example of IC₅₀ Data Presentation. Values are hypothetical for illustrative purposes.
Conclusion
This application note provides a robust and detailed framework for the in vitro characterization of this compound and similar kinase inhibitors. By understanding the underlying principles of the assay, particularly the critical influence of ATP concentration, and by meticulously following the outlined protocol, researchers in drug development can generate reliable and reproducible potency data. This information is essential for making informed decisions in lead optimization and for advancing promising therapeutic candidates.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. shop.carnabio.com [shop.carnabio.com]
- 11. kinaselogistics.com [kinaselogistics.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. clyte.tech [clyte.tech]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Cytotoxicity Assessment of 1H-Indazole-6-Carboxamide
Introduction: The Imperative for Cytotoxicity Profiling of Novel Indazole Compounds
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent anticancer properties.[1][2] Specifically, derivatives of 1H-indazole-carboxamide have shown promise as targeted therapeutic agents, such as inhibitors of p21-activated kinase 1 (PAK1), which is implicated in tumor progression.[3][4] As new derivatives like 1H-indazole-6-carboxamide are synthesized, a critical step in their preclinical evaluation is the comprehensive assessment of their cytotoxic effects.[5] This ensures a therapeutic window where cancer cells are selectively targeted while minimizing harm to healthy tissues.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on robust cell-based assay methods to determine the cytotoxicity of this compound. The protocols herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.
Choosing the Right Assay: A Multi-Faceted Approach to Cytotoxicity
A single assay rarely provides a complete picture of a compound's cytotoxic profile. Therefore, a multi-parametric approach is recommended, interrogating different cellular events associated with cell death.[6] This guide focuses on three core assays that measure distinct hallmarks of cytotoxicity: metabolic activity, membrane integrity, and apoptosis induction.
| Assay | Principle | Measures | Advantages | Considerations |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. | Cell viability and metabolic activity.[7] | Well-established, cost-effective, high-throughput compatible. | Can be influenced by changes in metabolic rate not related to viability. |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH) released from cells with compromised plasma membranes.[8][9][10] | Cell membrane integrity and necrosis.[6][11] | Direct measure of cell death, sensitive. | LDH in serum can interfere; requires careful controls.[9] |
| Caspase-3/7 Glo Assay | Luminescent detection of caspase-3 and -7 activity, key executioner caspases in apoptosis.[12][13] | Apoptosis induction.[12][14] | Highly sensitive, specific for apoptosis, simple "add-mix-measure" format.[13] | Transient nature of caspase activation requires time-course experiments. |
Experimental Workflow for Cytotoxicity Assessment
A logical workflow ensures a comprehensive evaluation of this compound's cytotoxic potential. The process begins with determining a relevant cell line and compound concentration range, followed by the execution of primary cytotoxicity screening and subsequent mechanistic assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, AD… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective [ouci.dntb.gov.ua]
- 6. bmglabtech.com [bmglabtech.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 13. promega.com [promega.com]
- 14. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Western blot analysis for target validation of 1H-indazole-6-carboxamide
An In-Depth Guide to Western Blot Analysis for the Target Validation of 1H-indazole-6-carboxamide
Authored by a Senior Application Scientist
This application note provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the molecular target of this compound using Western blot analysis. Moving beyond a simple procedural list, this guide delves into the causal rationale behind experimental choices, ensuring a robust and self-validating methodology. The protocols and principles outlined herein are designed to rigorously assess target engagement within a cellular context, a critical step in the early-stage drug discovery pipeline.
Scientific Rationale: Targeting the Kinase Signaling Cascade
Indazole derivatives are a prominent class of heterocyclic compounds known for their wide range of pharmacological activities, frequently targeting protein kinases.[1][2][3] Specifically, the 1H-indazole-3-carboxamide scaffold has been identified as a potent and selective inhibitor of p21-activated kinase 1 (PAK1).[4][5][6] PAK1 is a serine/threonine kinase that acts as a critical node in numerous signaling pathways controlling cell proliferation, cytoskeletal dynamics, and cell motility.[6] Its aberrant activation is strongly associated with tumor progression, making it a compelling target for anticancer drug development.[5]
Target validation for a kinase inhibitor like this compound does not typically involve measuring the total amount of the target protein, which is unlikely to change with short-term inhibitor treatment. Instead, the most effective strategy is to measure the inhibitor's effect on the kinase's activity.[7] This is achieved by quantifying the phosphorylation status of a known downstream substrate of the target kinase. A successful and specific inhibitor will cause a dose-dependent decrease in the phosphorylation of the substrate, directly demonstrating engagement and inhibition of the target kinase within the cell.[7][8]
This guide will use the inhibition of PAK1 and the subsequent change in the phosphorylation of a downstream effector as the experimental model.
Caption: Figure 1: Simplified PAK1 signaling and mechanism of inhibition.
Experimental Design: A Self-Validating Approach
A robust Western blot experiment is built on a foundation of careful planning and the inclusion of proper controls.[9] This ensures that the observed results are directly attributable to the compound's activity and not experimental artifacts.
Cell Line and Culture Conditions
-
Rationale: The choice of cell line is paramount. It must express the target protein (PAK1) and have a constitutively active or inducible signaling pathway. Many cancer cell lines, such as the MDA-MB-231 breast cancer line, exhibit aberrant PAK1 signaling and are suitable models.[5]
-
Protocol: Culture MDA-MB-231 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
Dose-Response and Time-Course Treatment
-
Rationale: Demonstrating a dose-dependent effect is a cornerstone of target validation. A range of concentrations of this compound should be tested. A typical starting point is a logarithmic dilution series centered around the compound's expected IC50 value (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). A vehicle control (e.g., DMSO) is essential to control for any effects of the solvent.
-
Protocol: Seed cells to achieve 70-80% confluency on the day of treatment. Replace the medium with fresh medium containing the specified concentrations of this compound or an equivalent volume of DMSO for the vehicle control. Incubate for a predetermined time (e.g., 2-4 hours) to observe effects on signaling without inducing secondary effects like apoptosis.
Antibody Selection and Validation
-
Rationale: The accuracy of Western blotting is entirely dependent on the quality of the primary antibodies.[10] It is critical to use antibodies that have been validated for specificity in Western blot applications.[11][12][13] For this experiment, three primary antibodies are required:
-
Anti-phospho-Substrate Antibody: To detect the active, phosphorylated form of the PAK1 downstream substrate (e.g., anti-phospho-MEK1). This is the primary readout for inhibitor activity.
-
Anti-total-Substrate Antibody: To detect the total amount of the substrate protein, irrespective of its phosphorylation state. This is crucial for normalization, ensuring that any decrease in the phospho-signal is due to kinase inhibition, not protein degradation.
-
Anti-Loading Control Antibody: To detect a stable, ubiquitously expressed housekeeping protein (e.g., GAPDH, β-actin, or α-tubulin).[14] This corrects for any inconsistencies in the amount of total protein loaded into each lane of the gel.[15][16]
-
-
Best Practices: Always select primary antibodies raised in different host species (e.g., rabbit anti-phospho-MEK1, mouse anti-total-MEK1) if you plan to perform multiplex fluorescent detection to avoid secondary antibody cross-reactivity.[17]
Detailed Experimental Protocols
The following protocols provide a step-by-step workflow for performing the target validation experiment.
Caption: Figure 2: Step-by-step experimental workflow.
Protein Extraction (Cell Lysis)
-
After treatment, place the cell culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[18]
-
Aspirate the PBS and add 150 µL of ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors to each well of a 6-well plate.[18]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[19]
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[18]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[18]
-
Carefully collect the supernatant, which contains the total protein extract, and transfer it to a new tube.[20]
Protein Quantification and Sample Preparation
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol. This is critical for ensuring equal protein loading.[21]
-
Calculate the volume of lysate needed to load 20-30 µg of protein per lane. Normalize the volume for all samples using lysis buffer.
-
Add an equal volume of 2X Laemmli sample buffer to each normalized sample.[22]
-
Denature the samples by boiling at 95-100°C for 5 minutes.[21]
SDS-PAGE and Protein Transfer
-
Load 20-30 µg of each denatured protein sample into the wells of an SDS-polyacrylamide gel (e.g., 10% gel). Include a pre-stained protein ladder in one lane to monitor migration.[18]
-
Perform electrophoresis in 1x running buffer at 100-120V until the dye front reaches the bottom of the gel.[18][20]
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. Activate the PVDF membrane in methanol before assembling the transfer stack.[18]
-
Perform the transfer in 1x transfer buffer at 100V for 90 minutes or using an overnight wet transfer at a lower voltage at 4°C.[18]
Immunodetection
-
Following transfer, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[23] Note: BSA is generally preferred over non-fat milk for phospho-antibody detection to reduce background.
-
Wash the membrane three times for 5 minutes each with TBST.[18]
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-MEK1) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[23]
-
Wash the membrane three times for 10 minutes each with TBST.[18]
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[18]
-
Wash the membrane again, three times for 10 minutes each with TBST.[18]
-
Prepare the chemiluminescent detection reagent (ECL) and apply it evenly to the membrane.[18]
-
Capture the chemiluminescent signal using a digital imager or X-ray film.[18]
Stripping and Re-probing (Sequential Detection)
-
After imaging for the phospho-protein, the membrane can be "stripped" of the first set of antibodies and re-probed for the total protein and then the loading control.
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash extensively with PBS and TBST.
-
Block the membrane again for 1 hour and proceed with the immunodetection protocol (Section 3.4) for the next primary antibody (e.g., mouse anti-total-MEK1), followed by stripping and re-probing for the loading control (e.g., mouse anti-GAPDH).
Data Analysis and Interpretation
-
Densitometry: Use image analysis software (e.g., ImageJ) to measure the band intensity for the phosphorylated substrate, total substrate, and the loading control for each sample lane.[18]
-
Normalization: To accurately compare protein levels, the data must be normalized.[15][16]
-
Step A: For each lane, divide the intensity of the phospho-protein band by the intensity of the total protein band. This corrects for any minor variations in the total protein level.
-
Step B: Divide the result from Step A by the intensity of the loading control band. This corrects for any variation in the amount of total lysate loaded into the lane.
-
-
Interpretation: The final normalized values represent the relative level of substrate phosphorylation. Plot these values against the concentration of this compound. A clear, dose-dependent decrease in the normalized phospho-protein signal is strong evidence of on-target activity.[7]
Example Data Presentation
| Treatment Conc. | p-MEK1 Intensity | Total MEK1 Intensity | GAPDH Intensity | Normalized p-MEK1 Signal((p-MEK1/Total MEK1)/GAPDH) | % Inhibition(vs. Vehicle) |
| Vehicle (DMSO) | 15,200 | 14,800 | 16,000 | 0.064 | 0% |
| 1 nM | 13,100 | 14,950 | 15,900 | 0.055 | 14% |
| 10 nM | 9,800 | 15,100 | 16,100 | 0.040 | 37% |
| 100 nM | 4,500 | 14,750 | 15,950 | 0.019 | 70% |
| 1 µM | 1,600 | 15,000 | 16,050 | 0.007 | 89% |
| 10 µM | 950 | 14,850 | 15,900 | 0.004 | 94% |
The data in the table clearly illustrates a dose-dependent inhibition of MEK1 phosphorylation, validating the engagement of the upstream kinase (PAK1) by this compound.
References
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pnas.org [pnas.org]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Antibody Validation for Western Blotting | Cell Signaling Technology [awsprod-cellsignal.com]
- 11. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. Loading Controls for Western Blotting [sigmaaldrich.com]
- 15. licorbio.com [licorbio.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. docs.abcam.com [docs.abcam.com]
- 20. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. Sample preparation for western blot | Abcam [abcam.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for 1H-Indazole-6-Carboxamide as a PAK1 Inhibitor
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1H-indazole-6-carboxamide as a selective inhibitor of p21-activated kinase 1 (PAK1). We delve into the foundational role of PAK1 in oncogenic signaling and establish the scientific rationale for its inhibition. This guide offers detailed, field-proven protocols for compound handling, in vitro biochemical assays to determine potency, and cell-based assays to assess target engagement and phenotypic outcomes, such as inhibition of cell migration and invasion. By explaining the causality behind experimental choices and incorporating self-validating systems within each protocol, this guide ensures both scientific integrity and reproducibility.
Introduction: Targeting the PAK1 Signaling Hub
p21-activated kinase 1 (PAK1) is a serine/threonine kinase that functions as a critical downstream effector for the Rho family of small GTPases, particularly Rac1 and Cdc42.[1] Its position as a central node in numerous signaling pathways makes it a key regulator of a wide array of cellular activities, including cytoskeletal dynamics, cell motility, proliferation, survival, and gene expression.[2][3] Dysregulation and aberrant activation of PAK1 are frequently implicated in the progression and metastasis of various human cancers, including breast, lung, and pancreatic cancer.[2][4][5] This makes PAK1 a compelling and attractive target for the development of novel anticancer therapeutics.[6][7]
The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of various kinases.[8] While significant research has focused on 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors[9][10], this guide will focus on the experimental application of the This compound isomer. The protocols described herein are based on established methodologies for characterizing kinase inhibitors and can be readily adapted to investigate this specific compound.
Mechanism of Action: PAK1 Signaling Cascade
PAK1 activation by Rac/Cdc42 at the cell membrane initiates a cascade of phosphorylation events.[11] Key downstream substrates include MEK1 (MAP2K1), which links PAK1 to the MAPK/ERK pathway, and the transcription factor Snail, a master regulator of the epithelial-mesenchymal transition (EMT) that is crucial for cell invasion.[10][11] Inhibition of PAK1 is expected to attenuate these downstream signals, leading to reduced cell proliferation, motility, and invasion.
Compound Handling and Stock Solution Preparation
Proper handling and preparation of the inhibitor are paramount for obtaining accurate and reproducible results. This compound is typically a solid powder that requires solubilization in an appropriate solvent.
Rationale: Dimethyl sulfoxide (DMSO) is the solvent of choice for most small molecule inhibitors due to its high solubilizing capacity and compatibility with both biochemical and cellular assays at low final concentrations (<0.5%). Preparing a high-concentration stock allows for minimal solvent addition to the final assay, reducing potential off-target effects.
Protocol 2.1: Preparation of 10 mM Stock Solution
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for 10-15 minutes before opening. This prevents condensation of atmospheric moisture onto the compound.
-
Weighing: Accurately weigh a precise amount of the compound using a calibrated analytical balance.
-
Solubilization: Add the appropriate volume of anhydrous, sterile-filtered DMSO to the solid compound to achieve a final concentration of 10 mM.
-
Calculation: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / 0.01 (mol/L)
-
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, use a brief sonication step in a water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm the absence of particulates.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in tightly sealed, light-protecting microcentrifuge tubes. Store aliquots at -20°C for short-term (1-3 months) or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Biochemical Assay: In Vitro Kinase Inhibition
To determine the direct inhibitory potency of this compound on PAK1, an in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[1]
Rationale: This assay quantifies the compound's ability to inhibit the enzyme in a purified, cell-free system. This allows for the determination of the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), a key parameter for assessing potency.
Data Presentation: Potency of Indazole-Carboxamide Derivatives
The table below shows representative IC50 values for closely related 1H-indazole-3-carboxamide derivatives, which can serve as a benchmark for evaluating the 6-carboxamide isomer.[10][12]
| Compound ID | PAK1 IC50 (nM) | Reference |
| 87c | 52 | [12] |
| 87d | 16 | [12] |
| 30l | 9.8 | [10] |
Protocol 3.1: PAK1 ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format.[1][12]
-
Compound Preparation: Prepare a serial dilution series of this compound (e.g., 11-point, 3-fold dilutions starting from 10 µM) in kinase buffer. Include a "no inhibitor" control (DMSO vehicle).
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of the inhibitor solution or DMSO vehicle control.
-
2 µL of recombinant human PAK1 enzyme solution (concentration determined by prior enzyme titration).[1]
-
2 µL of a substrate/ATP mixture (e.g., PAKtide substrate and ATP at its Km concentration) to initiate the reaction.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubation: Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by luciferase to produce a luminescent signal.
-
Incubation: Incubate at room temperature for 30 minutes to stabilize the signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Convert luminescence values to percent inhibition relative to the DMSO control. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assays: Target Engagement and Phenotypic Effects
Cellular assays are critical to confirm that the inhibitor can enter cells, engage its target (PAK1), and elicit a functional biological response.
Western Blotting for PAK1 Pathway Inhibition
Rationale: Western blotting allows for the direct visualization and quantification of protein phosphorylation. To confirm target engagement, we assess the autophosphorylation of PAK1 at Threonine 423 (a marker of its activation) and the phosphorylation of a direct downstream substrate, MEK1 at Serine 298.[5] A reduction in the phosphorylation of these sites upon treatment indicates successful intracellular inhibition of PAK1.
Protocol 4.1.1: Western Blotting
-
Cell Culture & Treatment: Seed cancer cells (e.g., MDA-MB-231 breast cancer cells[10]) in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a DMSO vehicle control for a predetermined time (e.g., 2-6 hours).
-
Cell Lysis: Wash cells once with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate 20-30 µg of protein lysate per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[13] This step is crucial to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-PAK1 (Thr423), anti-PAK1, anti-p-MEK1 (Ser298), anti-MEK1, and a loading control like anti-GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 9).
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphoprotein signal to the total protein signal for each target.
Cell Migration (Wound Healing) Assay
Rationale: PAK1 is a master regulator of the actin cytoskeleton and cell motility. The wound healing or "scratch" assay is a straightforward and widely used method to assess the impact of PAK1 inhibition on collective cell migration.[12]
Protocol 4.2.1: Wound Healing Assay
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a fully confluent monolayer.
-
Wound Creation: Using a sterile p200 pipette tip, create a linear "scratch" or wound through the center of the monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Replace the medium with fresh, low-serum medium containing the this compound at desired concentrations or a DMSO vehicle control. Low-serum conditions are used to minimize cell proliferation, ensuring that wound closure is primarily due to migration.
-
Imaging (Time 0): Immediately acquire images of the wounds using a microscope at defined points along the scratch.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator.
-
Imaging (Time X): Acquire images of the same wound locations at subsequent time points (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width of the wound at each time point. Calculate the percentage of wound closure relative to the initial (Time 0) wound area. Compare the rate of closure between treated and control groups.
Cell Invasion (Transwell) Assay
Rationale: The Transwell assay, also known as a Boyden chamber assay, measures the ability of cells to invade through a basement membrane matrix, mimicking a key step in metastasis.[13] This is a more rigorous test of the anti-metastatic potential of a PAK1 inhibitor than the 2D migration assay.
Protocol 4.3.1: Transwell Invasion Assay
-
Insert Coating: Thaw Matrigel (or another basement membrane extract) on ice. Coat the top surface of Transwell inserts (typically with an 8 µm pore size) with a thin layer of diluted Matrigel and allow it to solidify at 37°C for at least 1 hour.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium.
-
Assay Setup:
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of a 24-well plate.
-
Add the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of the coated inserts, along with the this compound or DMSO vehicle. The absence of serum in the top chamber creates a gradient that drives invasion.
-
-
Incubation: Incubate the plate for 24-48 hours (cell-line dependent) to allow for cell invasion.
-
Cell Removal: After incubation, carefully remove the non-invading cells from the upper surface of the insert using a cotton swab.
-
Fixation & Staining: Fix the invading cells on the lower surface of the membrane with methanol, then stain them with crystal violet.
-
Imaging & Quantification: Wash the inserts and allow them to air dry. Count the number of stained, invaded cells in several fields of view under a microscope.
-
Analysis: Compare the average number of invaded cells per field in the treated groups to the vehicle control group.
Conclusion
The this compound scaffold represents a promising starting point for the investigation of novel PAK1 inhibitors. The protocols detailed in this guide provide a robust framework for a comprehensive preclinical evaluation, from determining initial biochemical potency to validating intracellular target engagement and assessing key functional outcomes in cancer cells. By systematically applying these methods, researchers can effectively characterize the therapeutic potential of this compound and contribute to the development of new targeted cancer therapies.
References
- 1. promega.com [promega.com]
- 2. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations [en-cancer.fr]
- 5. Targeting p21-activated kinase 1 (PAK1) to induce apoptosis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAK1 Signaling in Cancer: Multifaceted Roles and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Protocols for using 1H-indazole-6-carboxamide in animal models of cancer
An In-Depth Guide to the Preclinical Evaluation of 1H-Indazole-6-Carboxamide Derivatives in Murine Cancer Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: The this compound scaffold is a cornerstone in modern oncology, forming the chemical backbone of potent therapeutic agents. Most notably, it is the core structure of Niraparib (Zejula®), a clinically approved and highly selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes 1 and 2.[1][2][3] PARP inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair pathways, particularly those harboring mutations in the BRCA1 or BRCA2 genes, through a concept known as synthetic lethality.[4]
This document serves as a detailed application and protocol guide for researchers evaluating this compound-based compounds, using Niraparib as the primary exemplar, in animal models of cancer. It provides not just the procedural steps but the critical scientific reasoning behind them, ensuring the design and execution of robust, reproducible, and ethically sound preclinical studies.
The Scientific Foundation: Mechanism of Action
PARP-1 is a critical nuclear enzyme that senses single-strand breaks (SSBs) in DNA and initiates their repair through the Base Excision Repair (BER) pathway.[4][5] It catalyzes the synthesis of poly (ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.[4]
Niraparib and similar this compound derivatives act by competitively binding to the catalytic domain of PARP, preventing this PARylation process.[4] This action has a dual cytotoxic effect:
-
It prevents the repair of SSBs, which, during DNA replication, are converted into more lethal double-strand breaks (DSBs).
-
It "traps" the PARP enzyme on the DNA at the site of damage, creating a physical obstruction that stalls replication forks, leading to genomic instability and cell death.[4]
In healthy cells, these DSBs are efficiently repaired by the Homologous Recombination (HR) pathway. However, in cancer cells with a deficient HR pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be repaired, leading to catastrophic genomic damage and apoptosis. This selective killing of HR-deficient cells while sparing normal, HR-proficient cells is the principle of synthetic lethality .[6]
Recent studies also indicate that PARP inhibition can activate interferon signaling pathways, suggesting a role in modulating the tumor microenvironment and potentially synergizing with immunotherapies.[7]
Strategic Selection of Preclinical Animal Models
The choice of animal model is paramount and depends entirely on the scientific question.[8]
-
Cell Line-Derived Xenografts (CDX): These are the most common models, involving the subcutaneous injection of human cancer cell lines into immunodeficient mice (e.g., NU/NU, SCID, or NSG). They are excellent for initial efficacy, dose-finding, and pharmacokinetic/pharmacodynamic (PK/PD) studies. The choice of cell line is critical; models with known BRCA mutations (e.g., MDA-MB-436) are highly sensitive to PARP inhibitors, while BRCA wild-type models (e.g., A2780) can be used to evaluate broader activity.[7][9]
-
Patient-Derived Xenografts (PDX): These models involve implanting fresh patient tumor tissue directly into immunodeficient mice.[10] PDX models better recapitulate the heterogeneity and microenvironment of human tumors and are considered more predictive of clinical outcomes.[10][11][12] They are invaluable for testing efficacy across different tumor subtypes and identifying biomarkers of response.
-
Genetically Engineered Mouse Models (GEMMs): GEMMs are engineered to develop tumors spontaneously due to specific genetic mutations (e.g., KPC mice for pancreatic cancer, which carry Kras and p53 mutations).[13] These models have an intact immune system, making them essential for studying the interplay between the drug, the tumor, and the host immune response.[14]
-
Orthotopic and Metastatic Models: Implanting tumor cells into the tissue of origin (e.g., ovary for ovarian cancer) or studying the spread to distant organs provides a more clinically relevant context than subcutaneous models, especially for assessing effects on invasion and metastasis.
Detailed Experimental Protocols
Part A: In Vivo Efficacy Assessment in a Subcutaneous Xenograft Model
This protocol outlines a standard efficacy study using a CDX model. A pilot study is strongly recommended to determine the maximum tolerated dose (MTD) and baseline tumor growth kinetics.[8]
Step-by-Step Methodology:
-
Animal Husbandry & Ethics:
-
Model: Female athymic nude mice (NU/NU), 6-8 weeks old.
-
Ethics: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Studies should adhere to ARRIVE and OBSERVE guidelines.[15][16]
-
Acclimation: Allow animals to acclimate for at least one week before any procedures.
-
-
Tumor Cell Implantation:
-
Cell Prep: Culture human cancer cells (e.g., MDA-MB-436, BRCA1-mutant breast cancer) under standard conditions. Harvest cells during the logarithmic growth phase.
-
Injection Suspension: Resuspend the cell pellet in a cold 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.[6] Matrigel helps support initial tumor establishment.
-
Injection: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[6] The flank is preferred as it minimizes interference with movement and allows for easy measurement.[17][18]
-
-
Tumor Monitoring and Randomization:
-
Monitoring: Begin monitoring for tumor formation 5-7 days post-injection. Once palpable, measure tumors with digital calipers three times per week.[6]
-
Calculation: Calculate tumor volume using the formula: Volume = (Length × Width²) / 2 .[6]
-
Randomization: When the average tumor volume reaches 100-150 mm³, randomize mice into treatment cohorts (n=8-10 per group) to ensure an even distribution of tumor sizes.
-
-
Drug Formulation and Administration:
-
Cohorts:
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose in water).
-
Group 2: Niraparib (e.g., 50 mg/kg).
-
Group 3: Niraparib (e.g., 75 mg/kg).
-
-
Formulation: Prepare Niraparib fresh daily as a suspension in the vehicle.
-
Administration: Administer treatments once daily (qd) via oral gavage for 21-28 days.[9]
-
-
Data Collection and Humane Endpoints:
-
Terminal Procedures and Analysis:
-
Excise tumors and record their final weights.
-
Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry (IHC) analysis of biomarkers like Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).[6]
-
Snap-freeze another portion for protein or genetic analysis.
Part B: Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessment
This protocol is designed to correlate drug exposure with target engagement.
Step-by-Step Methodology:
-
Study Design:
-
Sample Collection:
-
Sample Processing and Analysis:
-
PK Analysis: Centrifuge blood to separate plasma. Homogenize tumor and brain tissues. Quantify Niraparib concentrations in all matrices using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.[] This data is used to calculate key parameters like Cmax (maximum concentration) and AUC (Area Under the Curve, or total exposure).[24]
-
PD Analysis: From the tumor homogenates, perform a Western blot or ELISA to measure the levels of PAR. A significant reduction in PAR levels compared to vehicle-treated controls indicates successful inhibition of the PARP enzyme. A pharmacodynamic analysis of Niraparib has shown it can deliver approximately 90% PARP inhibition for 24 hours at a steady state.[24]
-
Data Presentation: Key Parameters and Guidelines
Quantitative data should be summarized for clarity and comparative analysis.
Table 1: Representative Dosing and Efficacy of Niraparib in Preclinical Mouse Models
| Tumor Model | Mouse Strain | Niraparib Dose (mg/kg, qd) | Treatment Duration | Efficacy (Tumor Growth Inhibition, TGI) | Reference |
|---|---|---|---|---|---|
| MDA-MB-436 (BRCA-mutant Breast) | Nude | 25 | 28 days | 60% | [9][25] |
| MDA-MB-436 (BRCA-mutant Breast) | Nude | 50 | 28 days | 93% | [9][25] |
| MDA-MB-436 (BRCA-mutant Breast) | Nude | 75 | 28 days | 107% (regression) | [9][25] |
| OVC 134 (BRCA-wt Ovarian PDX) | Nude | 60 (reduced to 50) | 32 days | 64% | [9][25] |
| Capan-1 (BRCA2-mutant Pancreatic) | Nude | 45 | 35 days | 62% (intracranial model) | [9] |
| A2780 (BRCA-wt Ovarian) | Nude | 62.5 | 9 days | Significant TGI vs. vehicle |[9] |
Table 2: Key Pharmacokinetic Properties of Niraparib in Mice
| Parameter | Plasma | Tumor | Brain | Key Finding | Reference |
|---|---|---|---|---|---|
| Exposure (AUC₀₋₂₄h) | 66,573 ng/g·hr | 213,959 ng/g·hr | 18,721 ng/g·hr | Tumor exposure is >3-fold higher than plasma exposure. | [24] |
| Tumor:Plasma Ratio | N/A | ~3.3 | ~0.3 | Niraparib preferentially accumulates and is sustained in tumor tissue. | [9][21] |
| Brain Penetration | N/A | N/A | Yes | Niraparib effectively crosses the blood-brain barrier. | [9][24] |
(Data from MDA-MB-436 xenograft model at steady state)
Table 3: Summary of Key IACUC Humane Endpoint Guidelines for Rodent Tumor Models
| Parameter | Guideline for Mice | Rationale & Justification | Reference |
|---|---|---|---|
| Tumor Size | Max diameter ≤ 2.0 cm (or 4.2 cm³). Total burden for multiple tumors ≤ 3.0 cm. | Prevents central necrosis, ulceration, and interference with mobility. | [19] |
| Body Condition | Euthanize if Body Condition Score (BCS) is ≤ 2/5 (underconditioned/emaciated). | BCS is a more accurate measure of health than body weight alone. | [19][20] |
| Body Weight Loss | >15-20% loss from baseline. | Indicates significant systemic toxicity or cachexia. | [20] |
| Tumor Ulceration | Euthanasia is generally required unless scientifically justified and approved. | Open wounds pose a high risk of infection and pain. | [17] |
| Clinical Signs | Hunched posture, rough hair coat, lethargy, respiratory distress, impaired mobility. | These are clear indicators of pain, distress, or advanced disease. |[20] |
References
- 1. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Niraparib - Wikipedia [en.wikipedia.org]
- 3. Niraparib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Niraparib activates interferon signaling and potentiates anti-PD-1 antibody efficacy in tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdlinx.com [mdlinx.com]
- 12. 444 Efficacy analysis of niraparib using patient-derived xenograft of rare subtypes of ovarian cancer - ProQuest [proquest.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The PARP inhibitors, veliparib and olaparib, are effective chemopreventive agents for delaying mammary tumor development in BRCA1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. awionline.org [awionline.org]
- 16. OBSERVE: Guidelines for the Refinement of Rodent Cancer Models - INFRAFRONTIER [infrafrontier.eu]
- 17. southalabama.edu [southalabama.edu]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. IG029: Guideline for Tumor Burden Assessment in Rats and Mice | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 24. aacrjournals.org [aacrjournals.org]
- 25. researchgate.net [researchgate.net]
Application Note & Protocol: Evaluating the Cytotoxicity of 1H-indazole-6-carboxamide Using MTT and LDH Assays
Authored by: A Senior Application Scientist
Abstract
1H-indazole-6-carboxamide and its analogs are of significant interest in drug discovery, particularly in oncology, due to their potential as enzyme inhibitors.[1][2][3] A critical early step in the preclinical assessment of such compounds is the determination of their cytotoxic profile. This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of this compound. We detail the principles and application of two complementary and widely adopted methods: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane integrity. This document offers not just procedural steps but also the scientific rationale behind the experimental design, ensuring the generation of robust, reliable, and reproducible data for researchers in pharmacology, toxicology, and drug development.
Part 1: Foundational Principles of Cell Viability and Cytotoxicity Assessment
To build a comprehensive understanding of a compound's effect on cells, it is essential to employ assays that probe different cellular health indicators. This compound, as a potential therapeutic agent, requires a nuanced assessment beyond a simple live/dead count.
The MTT Assay: An Indicator of Metabolic Function
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess a cell population's metabolic activity, which serves as an indicator of cell viability.[4][5][6] The core principle lies in the enzymatic conversion of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[4][6]
-
Mechanism of Action: This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria of living cells.[6] The quantity of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.[4] A reduced signal suggests a decrease in metabolic activity, which could be due to cytotoxicity or cytostatic effects.
The LDH Assay: A Direct Measure of Cell Membrane Damage
The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring the integrity of the plasma membrane.[7][8] LDH is a stable enzyme found in the cytoplasm of all cells.[9] Upon damage to the cell membrane—a hallmark of necrosis and late-stage apoptosis—LDH is released into the surrounding culture medium.[7][9]
-
Mechanism of Action: The assay measures the enzymatic activity of the released LDH in the supernatant.[8][9][10] LDH catalyzes the conversion of lactate to pyruvate, which involves the reduction of NAD+ to NADH. This NADH is then used in a coupled reaction to reduce a tetrazolium salt (like INT) into a colored formazan product.[9][11] The intensity of the resulting color is directly proportional to the amount of LDH released, providing a quantitative measure of cell lysis.[7]
The concurrent use of both assays provides a more complete toxicological profile. For instance, a compound might inhibit metabolic activity (a lower MTT signal) without causing membrane lysis (no increase in LDH), pointing towards a mechanism of action that is cytostatic rather than overtly cytotoxic.[12][13]
Part 2: Experimental Design and Detailed Protocols
A meticulously planned experiment is crucial for generating trustworthy data. The following protocols include essential controls to ensure the validity of the results.
Critical Preliminary Steps
-
Cell Line Selection: The choice of cell line should align with the therapeutic target of this compound. For anti-cancer screening, relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are appropriate.[14][15]
-
Compound Preparation: A high-concentration stock solution of this compound should be prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). It is imperative to perform a vehicle control experiment to determine the highest concentration of DMSO that does not affect cell viability.[4]
-
Aseptic Technique: All procedures must be conducted under sterile conditions to prevent microbial contamination, which can significantly interfere with assay results.
Visualizing the Experimental Workflow
The process of evaluating the cytotoxicity of this compound can be broken down into four distinct phases, from initial preparation to final data analysis.
Caption: A streamlined workflow for cytotoxicity assessment.
Protocol 1: MTT Assay for Cell Viability
Materials:
-
Sterile 96-well flat-bottom cell culture plates
-
Appropriate cell line and complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)[4]
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at 570 nm)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO2) to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include the following essential controls:
-
Untreated Control: Cells with medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of DMSO used.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).[16]
-
Blank: Medium only, no cells (for background subtraction).
-
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Crystal Formation: Incubate for 2-4 hours at 37°C. Viable cells will produce purple formazan crystals.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix thoroughly on an orbital shaker to dissolve the crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of ~630 nm can be used to reduce background noise.
Protocol 2: LDH Assay for Cytotoxicity
Materials:
-
Cell plates prepared as in the MTT protocol (Steps 1-3).
-
Commercial LDH cytotoxicity assay kit (recommended for reliability).
-
Lysis Buffer (typically 10X, provided in the kit).
-
Multichannel pipette.
-
Microplate reader (capable of reading absorbance at ~490 nm).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Control Setup: In addition to the controls listed above, prepare a Maximum LDH Release Control . To do this, add 10 µL of 10X Lysis Buffer to several wells of untreated cells 45 minutes before the end of the incubation period.[11][16]
-
Supernatant Collection: After incubation, centrifuge the plate at low speed (e.g., 250 x g for 5 minutes) to pellet any cells.
-
Enzymatic Reaction: Carefully transfer 50 µL of supernatant from each well to a fresh, flat-bottom 96-well plate. Add 50 µL of the LDH assay reaction mixture (prepared according to the kit manufacturer's instructions) to each well.[11]
-
Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.[11]
-
Absorbance Measurement: Add 50 µL of Stop Solution (if required by the kit) and measure the absorbance at ~490 nm.[11]
Data Analysis and Interpretation
MTT Assay Data:
-
Calculation:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of viability for each concentration: % Viability = (Absorbance_Treated / Absorbance_Untreated_Control) x 100
-
-
Reporting: Plot % Viability against the log concentration of this compound to generate a dose-response curve. From this curve, calculate the IC50 value (the concentration that inhibits 50% of metabolic activity).
Caption: Visualization of the MTT assay mechanism.
LDH Assay Data:
-
Calculation:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cytotoxicity for each concentration: % Cytotoxicity = [(Absorbance_Treated - Absorbance_Untreated_Control) / (Absorbance_Max_Release - Absorbance_Untreated_Control)] x 100
-
-
Reporting: Plot % Cytotoxicity against the log concentration of this compound to generate a dose-response curve and determine the EC50 value (the concentration that causes 50% of maximum LDH release).
Caption: Visualization of the LDH assay mechanism.
Part 3: Data Presentation and Trustworthiness
Clear presentation of data is as important as the experiment itself. Summarizing results in a table allows for easy comparison and interpretation.
Table 1: Illustrative Cytotoxicity Data for this compound on A549 Cells after 48-hour Exposure
| Concentration (µM) | % Viability (MTT) ± SD | % Cytotoxicity (LDH) ± SD |
| 0 (Control) | 100 ± 5.2 | 0 ± 1.8 |
| 1 | 97.5 ± 4.8 | 2.1 ± 1.5 |
| 10 | 85.3 ± 6.1 | 12.4 ± 2.9 |
| 50 | 51.2 ± 5.5 | 48.7 ± 4.1 |
| 100 | 15.8 ± 3.4 | 82.3 ± 6.2 |
| IC50/EC50 (µM) | ~49 | ~51 |
(Note: Data are for illustrative purposes only and do not represent actual experimental findings.)
To ensure the trustworthiness of these results, researchers must be aware of potential artifacts. For instance, some compounds can directly react with MTT, or particles can interfere with absorbance readings in both assays.[18] It is therefore crucial to run compound controls in cell-free medium to account for any direct chemical interference.
Conclusion
The MTT and LDH assays are powerful, complementary tools for assessing the cytotoxic potential of novel compounds like this compound. By providing insights into both metabolic health and membrane integrity, this dual-assay strategy allows for a more robust and comprehensive evaluation. Adherence to the detailed protocols and controls outlined in this guide will enable researchers to generate high-quality, reliable data, which is a cornerstone of the preclinical drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 9. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. cellbiologics.com [cellbiologics.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A Cytotoxic Indazole‐based Gold(III) Carboxamide Pincer Complex Targeting DNA Through Dual Binding Modes of Groove Binding and Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tiarisbiosciences.com [tiarisbiosciences.com]
- 17. youtube.com [youtube.com]
- 18. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying Apoptosis Induced by 1H-Indazole-6-Carboxamide Using Annexin V/PI Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Cell Death in Oncology
The indazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide range of biological activities.[1][2] Derivatives of 1H-indazole, including 1H-indazole-6-carboxamide, are being investigated as potential anti-cancer agents due to their ability to induce apoptosis, or programmed cell death, in tumor cells.[1][3][4] Apoptosis is a tightly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer.[5] Consequently, compounds that can selectively trigger apoptotic pathways in malignant cells are highly sought after in oncology drug discovery.[3][6]
Flow cytometry is a powerful high-throughput technique that allows for the rapid, quantitative analysis of individual cells within a heterogeneous population.[7][8] When combined with specific fluorescent probes, it becomes an invaluable tool for dissecting cellular processes like apoptosis. The Annexin V/Propidium Iodide (PI) assay is a gold-standard flow cytometric method for differentiating between healthy, early apoptotic, and late apoptotic/necrotic cells, providing critical insights into the mechanism of action of novel therapeutic compounds.[9]
This guide provides a detailed technical framework for utilizing Annexin V/PI flow cytometry to analyze and quantify apoptosis induced by this compound in a cancer cell line.
The Scientific Principle: Unmasking the Dying Cell
The Annexin V/PI assay is predicated on two key events that occur during the apoptotic process: the loss of plasma membrane asymmetry and the eventual loss of membrane integrity.[10]
-
Phosphatidylserine (PS) Externalization: In healthy, viable cells, the phospholipid phosphatidylserine (PS) is strictly maintained on the inner leaflet of the plasma membrane.[11] During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, acting as an "eat me" signal for phagocytes.[10][12] Annexin V, a calcium-dependent protein, has a high binding affinity for PS.[10] When conjugated to a fluorochrome (e.g., FITC), Annexin V can be used to specifically label early apoptotic cells.
-
Loss of Membrane Integrity: Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent.[9] It is impermeant to the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane becomes compromised, allowing PI to enter the cell, bind to DNA, and fluoresce strongly.[9]
By using these two probes simultaneously, we can distinguish four distinct cell populations via flow cytometry:
-
Viable Cells: Annexin V-negative and PI-negative (Annexin V-/PI-).
-
Early Apoptotic Cells: Annexin V-positive and PI-negative (Annexin V+/PI-).
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Annexin V+/PI+).
-
Necrotic Cells: Annexin V-negative and PI-positive (Annexin V-/PI+), though this population is often minimal when apoptosis is the primary death pathway.[9]
Caption: Principle of Annexin V/PI Apoptosis Detection.
Experimental Design & Protocol
This protocol is designed for adherent cancer cells (e.g., HeLa, A549) but can be adapted for suspension cells. Crucially, all optimization (cell seeding density, compound concentration, incubation time) should be performed empirically for your specific cell line and experimental conditions.
Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA solution
-
This compound (stock solution in DMSO)
-
Positive control for apoptosis (e.g., Staurosporine, Etoposide)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Annexin V Binding Buffer)[12]
-
Flow cytometry tubes
-
Benchtop centrifuge
-
Flow cytometer
Experimental Workflow
Caption: Experimental Workflow for Apoptosis Analysis.
Detailed Step-by-Step Protocol
Part A: Cell Culture and Treatment
-
Seed Cells: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and ~70-80% confluent at the time of harvesting.
-
Allow Adherence: Incubate cells overnight under standard conditions (e.g., 37°C, 5% CO₂) to allow for adherence and recovery.
-
Prepare Treatments: Dilute the this compound stock solution in a complete culture medium to the desired final concentrations. Also, prepare a vehicle control (medium with the same final concentration of DMSO) and a positive control.
-
Treat Cells: Remove the old medium from the cells and replace it with the prepared treatment media.
-
Incubate: Return the plate to the incubator for the predetermined treatment duration (e.g., 12, 24, or 48 hours).
Part B: Cell Staining
Causality Check: It is critical to collect both the floating cells in the supernatant and the adherent cells, as apoptotic cells often detach.[12] Washing with cold PBS and keeping samples on ice helps to slow down metabolic processes and preserve the cellular state.
-
Harvest Cells:
-
Carefully collect the culture medium (which contains floating apoptotic cells) from each well into a corresponding flow cytometry tube.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the adherent cells. Once detached, neutralize the trypsin with a complete medium and add this suspension to the corresponding tube containing the supernatant.
-
-
Wash: Centrifuge the tubes at a low speed (e.g., 300 x g) for 5 minutes.[12] Carefully aspirate the supernatant and gently resuspend the cell pellet in 1 mL of cold PBS. Repeat this wash step.
-
Prepare Staining Suspension: After the final wash, resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[13] Ensure a single-cell suspension by gently pipetting. The recommended cell concentration is approximately 1 x 10⁶ cells/mL.[10][13]
-
Add Dyes:
-
Add 5 µL of Annexin V-FITC to the 100 µL cell suspension.
-
Add 5-10 µL of Propidium Iodide (PI) solution.
-
Note: The exact volumes may vary depending on the kit manufacturer. Always follow the supplier's protocol.[13]
-
-
Incubate: Gently vortex the tubes and incubate them for 15-20 minutes at room temperature, protected from light.[9][13]
-
Final Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[10][13] Do not wash the cells after this step. Keep samples on ice and analyze by flow cytometry as soon as possible (ideally within one hour).
Data Acquisition and Interpretation
4.1. Instrument Setup & Controls
-
Controls are Essential: To properly set up the flow cytometer and define the boundaries for analysis, you must run several controls:
-
Unstained Cells: To set the baseline fluorescence.
-
Annexin V-FITC only stained cells: To perform fluorescence compensation for FITC spillover into the PI channel.
-
PI only stained cells: To perform compensation for PI spillover into the FITC channel.
-
-
Gating Strategy:
-
Use a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to gate on the main cell population and exclude debris.
-
From this gated population, create a dot plot of FITC (Annexin V) vs. PI fluorescence.
-
4.2. Quadrant Analysis
Use the single-stain controls to set up a quadrant gate on the FITC vs. PI dot plot. The four quadrants represent the different cell populations:
| Quadrant | Annexin V Status | PI Status | Cell Population |
| Lower-Left (Q3) | Negative | Negative | Viable, Healthy Cells |
| Lower-Right (Q4) | Positive | Negative | Early Apoptotic Cells |
| Upper-Right (Q2) | Positive | Positive | Late Apoptotic/Necrotic Cells |
| Upper-Left (Q1) | Negative | Positive | Necrotic Cells / Debris |
4.3. Quantitative Data Summary
The primary output is the percentage of cells in each quadrant. The total percentage of apoptotic cells is typically calculated as the sum of the early apoptotic (Lower-Right) and late apoptotic (Upper-Right) populations.
Table 1: Example Data from Treatment of A549 Cells for 24 hours
| Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic (%) | Total Apoptotic (%) |
| Vehicle (0.1% DMSO) | 94.5 | 3.1 | 1.9 | 5.0 |
| This compound (10 µM) | 65.2 | 22.8 | 10.5 | 33.3 |
| This compound (50 µM) | 30.1 | 45.3 | 22.1 | 67.4 |
| Staurosporine (1 µM) | 15.8 | 40.2 | 41.7 | 81.9 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High PI staining in negative control | Over-trypsinization, harsh cell handling, delayed analysis. | Use a lower concentration of trypsin, handle cells gently, keep samples on ice, and analyze promptly. |
| Weak Annexin V signal | Insufficient Ca²⁺ in binding buffer, low compound efficacy. | Ensure 1X Binding Buffer is prepared correctly. Verify compound activity with an orthogonal assay (e.g., caspase activity).[14] |
| High background fluorescence | Autofluorescence, improper compensation. | Run unstained controls to check for autofluorescence. Carefully set compensation using single-stain controls. |
| Excessive debris in FSC/SSC plot | Cell culture contamination, overly confluent cells, harsh pipetting. | Ensure sterile technique. Seed cells at a lower density. Avoid vigorous vortexing or pipetting. |
References
- 1. b.aun.edu.eg [b.aun.edu.eg]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Novel indazole-based small compounds enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. bosterbio.com [bosterbio.com]
- 10. kumc.edu [kumc.edu]
- 11. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Regulation of caspase activation in apoptosis: implications for transformation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 1H-Indazole-6-Carboxamide in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Bridging the Gap Between In Vitro and In Vivo Realities with 3D Cell Culture
Traditional two-dimensional (2D) cell culture, a cornerstone of biological research for decades, has inherent limitations in recapitulating the complex architecture and microenvironment of native tissues[1][2]. This often leads to discrepancies between preclinical findings and clinical outcomes, contributing to the high attrition rate of new drug candidates[3][4]. Three-dimensional (3D) cell culture models, such as spheroids and organoids, have emerged as a powerful solution, offering a more physiologically relevant context for drug discovery and mechanistic studies[1][4][5]. These models better mimic the cell-cell and cell-extracellular matrix interactions, nutrient and oxygen gradients, and drug penetration barriers found in solid tumors, making them more predictive of in vivo responses[6][7].
This document provides a comprehensive guide to the application of 1H-indazole-6-carboxamide, a potent small molecule inhibitor, in 3D cell culture models. While specific public data for this exact isomer may be limited, the indazole carboxamide scaffold is a well-validated pharmacophore present in numerous clinically approved drugs, most notably PARP inhibitors like Niraparib[8][9]. This guide will, therefore, focus on the plausible and scientifically grounded application of a representative this compound as a PARP inhibitor, leveraging the extensive knowledge base surrounding this class of therapeutics.
Mechanism of Action: Exploiting Synthetic Lethality with this compound (as a PARP Inhibitor)
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR), primarily involved in the repair of single-strand breaks (SSBs)[8][10]. In healthy cells, multiple DNA repair pathways function redundantly to maintain genomic integrity. However, many cancers exhibit deficiencies in specific DNA repair pathways, such as homologous recombination (HR) due to mutations in genes like BRCA1 and BRCA2[11][12].
This dependency on PARP for DNA repair in HR-deficient cancer cells creates a therapeutic vulnerability known as "synthetic lethality"[11][12]. Inhibition of PARP by a compound like this compound in these cells leads to the accumulation of unrepaired SSBs, which are subsequently converted to toxic double-strand breaks (DSBs) during DNA replication[10][13]. Without a functional HR pathway to repair these DSBs, the cancer cells undergo catastrophic genomic instability and apoptosis[11][12][14].
Signaling Pathway: PARP Inhibition and Synthetic Lethality
References
- 1. 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Editorial: Advances in 3D cell culture for drug screening and toxicology evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Three-Dimensional Cell Cultures in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. the-gist.org [the-gist.org]
- 12. brieflands.com [brieflands.com]
- 13. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Troubleshooting & Optimization
Troubleshooting 1H-indazole-6-carboxamide synthesis impurities
An in-depth technical guide to the synthesis of 1H-indazole-6-carboxamide, a key intermediate in pharmaceutical development, including its role in the synthesis of the PARP inhibitor Niraparib.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing expert insights into troubleshooting common impurities and optimizing reaction outcomes.
Technical Support Center: this compound Synthesis
Welcome to the technical support center for this compound synthesis. This resource provides a structured approach to identifying, understanding, and resolving common issues encountered during the synthesis of this critical molecule. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Overview of Synthetic Pathways
The two most prevalent laboratory- and industrial-scale routes to this compound originate from either 1H-indazole-6-carboxylic acid or 1H-indazole-6-carbonitrile. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity profile.
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide: Impurity Formation & Low Yields
This section addresses specific, common problems in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary causes?
Low yield is a frequent issue stemming from incomplete reaction, degradation of materials, or competing side reactions. The cause is highly dependent on your chosen synthetic route.
If starting from 1H-indazole-6-carboxylic acid (Route A):
-
Incomplete Carboxylic Acid Activation: The conversion of a carboxylic acid to an amide is not a direct condensation; it requires an activating agent to convert the hydroxyl group into a better leaving group.[3] Insufficient activation is a primary cause of low yield.[4]
-
Causality: Coupling reagents like EDC (a carbodiimide) or HATU (an aminium salt) react with the carboxylic acid to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by ammonia or an amine. If the coupling reagent is degraded, used in stoichiometric insufficiency, or if the reaction conditions are not optimal (e.g., presence of water), activation will be incomplete.[4]
-
-
Hydrolysis of Activated Intermediate: The activated carboxylic acid intermediate is highly sensitive to water. Any moisture in the solvents or reagents can lead to hydrolysis back to the starting carboxylic acid, directly reducing the yield.[4]
-
Amine Deactivation: If using an ammonium salt (e.g., NH₄Cl) as the ammonia source, the equilibrium may not favor the free ammonia (NH₃) nucleophile, especially if the base used is too weak or insufficient.
If starting from 1H-indazole-6-carbonitrile (Route B):
-
Over-hydrolysis to Carboxylic Acid: This is the most significant challenge with nitrile hydrolysis. The conditions required to hydrolyze the nitrile to the amide can often proceed to hydrolyze the amide product into the corresponding carboxylic acid.[5] Stopping the reaction cleanly at the amide stage is difficult because amides can be more susceptible to hydrolysis than the starting nitrile under certain harsh conditions.[5]
-
Insufficiently Vigorous Conditions: Conversely, nitrile hydrolysis can be very slow.[6] If conditions are too mild (low temperature, short reaction time), you will observe a low conversion of the starting material.
Caption: A logical workflow for troubleshooting low reaction yields.
Q2: I've identified 1H-indazole-6-carboxylic acid as a major impurity. How do I prevent its formation and remove it?
This is the most common impurity regardless of the synthetic route.
-
Prevention (Route A - Amide Coupling):
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., DMF, DCM). Dry all glassware thoroughly.
-
Optimize Reagent Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and a sufficient amount of a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to neutralize any generated acids and ensure the amine remains deprotonated.[4]
-
Pre-activation: Stir the carboxylic acid, coupling reagent, and base for 15-30 minutes before adding the ammonia source. This ensures the formation of the activated intermediate.[7]
-
-
Prevention (Route B - Nitrile Hydrolysis):
-
Avoid Harsh Conditions: Steer clear of strongly acidic or basic conditions with prolonged heating, as this favors complete hydrolysis to the carboxylic acid.[5][6]
-
Employ Mild Reagents: A well-documented mild method involves using hydrogen peroxide under basic conditions (e.g., NaOH in aqueous ethanol). The hydroperoxide anion is a selective nucleophile for this transformation.[8] Urea-Hydrogen Peroxide (UHP) can also be used as a solid, stable source of H₂O₂.[8]
-
Careful Monitoring: Track the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent over-reaction.
-
-
Removal of 1H-indazole-6-carboxylic acid:
-
Acid-Base Extraction: The most effective method. Dissolve the crude product in an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution. The acidic carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral amide product remains in the organic layer.
-
Column Chromatography: If extraction is insufficient, silica gel chromatography can be used. The carboxylic acid is significantly more polar than the amide and will have a lower Rf value. A gradient elution, for example, with Dichloromethane/Methanol, can effectively separate the two compounds.[7]
-
| Compound | Typical Polarity | Separation Method |
| This compound | Moderate | Stays in organic layer during basic wash |
| 1H-indazole-6-carboxylic acid | High | Moves to aqueous layer during basic wash |
| 1H-indazole-6-carbonitrile | Low | Stays in organic layer during basic wash |
Table 1: Relative Polarity and Separation Strategy for Key Compounds.
Q3: My product is contaminated with an unknown impurity that has the same mass in LC-MS. What could it be?
An impurity with the same mass strongly suggests the presence of an isomer. In indazole chemistry, this is almost always the 2H-indazole-6-carboxamide regioisomer.
-
Cause of Formation: The indazole ring has two nitrogen atoms (N1 and N2) where substituents can attach. The formation of the 1H vs. 2H isomer is determined during the synthesis of the indazole ring itself, not typically during the final carboxamide formation step. The regioselectivity of ring formation or subsequent N-alkylation/arylation steps is influenced by:
-
Steric and Electronic Effects: Substituents on the benzene ring can direct the cyclization or substitution to favor one nitrogen over the other. For instance, electron-withdrawing groups at the C7 position can favor N2 substitution.[9]
-
Reaction Conditions: The choice of base, solvent, and temperature can dramatically influence the N1/N2 ratio.[9][10]
-
-
Detection:
-
¹H NMR: This is the most definitive method. The chemical shifts of the indazole protons, particularly the proton at the C7 position, will be different for the 1H and 2H isomers. Careful analysis and comparison with literature data are essential.
-
HPLC: With a well-developed method, it is often possible to achieve baseline separation of the two isomers.
-
-
Removal:
-
Separating N1 and N2 isomers is notoriously difficult due to their similar physical properties.
-
Preparative HPLC: This is often the most effective, albeit costly and time-consuming, method for separation on a small to medium scale.
-
Recrystallization: Fractional crystallization can sometimes be effective if a solvent system is found in which one isomer is significantly less soluble than the other. This requires extensive screening.
-
Experimental Protocols
Protocol 1: Amide Formation from Carboxylic Acid (EDC/HOBt Coupling)
This protocol is a robust method for converting 1H-indazole-6-carboxylic acid to the desired amide.[11]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 1H-indazole-6-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition: Add HOBt (1.2 eq), followed by EDC·HCl (1.2 eq). Finally, add a non-nucleophilic base such as triethylamine (TEA, 3.0 eq) or DIPEA.
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes. The solution should be homogeneous.
-
Ammonia Addition: Add a source of ammonia. Anhydrous ammonia gas bubbled through the solution or a solution of ammonia in an organic solvent is ideal. Alternatively, ammonium chloride (1.2 eq) can be used, but may require additional base and longer reaction times.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS by taking small aliquots.
-
Workup: Once the starting material is consumed, pour the reaction mixture into ice water. This will precipitate the crude product and quench the reaction.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., 3x with Ethyl Acetate or a 10% Methanol in Chloroform solution).[7]
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution (to remove unreacted acid and HOBt), then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude solid can be further purified by column chromatography or recrystallization.[7]
Frequently Asked Questions (FAQs)
-
What is the best analytical method to monitor the reaction?
-
LC-MS is the most powerful tool. It allows you to track the disappearance of your starting material and the appearance of your product, while simultaneously confirming their mass. It will also reveal the presence of any major impurities. TLC is a faster, qualitative alternative for quick checks of reaction progress.
-
-
How can I be certain I have the 1H-indazole isomer and not the 2H?
-
Definitive structural confirmation requires 2D NMR spectroscopy (HSQC, HMBC) to correlate protons and carbons. However, for routine confirmation, comparing the ¹H NMR spectrum of your product to a known, verified reference spectrum of this compound is sufficient. The coupling patterns and chemical shifts of the aromatic protons are distinct for each isomer.
-
-
Are there any specific safety concerns?
-
Coupling Reagents: Reagents like EDC and HATU are sensitizers and should be handled with care in a fume hood, wearing appropriate PPE.
-
Solvents: Anhydrous solvents like DMF are toxic and should be handled with appropriate precautions.
-
Nitrile Hydrolysis: Reactions involving hydrogen peroxide can be exothermic and should be cooled appropriately, especially on a large scale.
-
References
- 1. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 2. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. One moment, please... [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Enhancing Aqueous Solubility of 1H-Indazole-6-carboxamide
Welcome to the technical support center for 1H-indazole-6-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the enhancement of its aqueous solubility. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility challenges in your experiments.
Introduction to this compound and its Solubility Challenges
This compound belongs to a class of compounds with significant interest in medicinal chemistry. The indazole core is a bicyclic aromatic heterocycle, and the carboxamide group can participate in hydrogen bonding.[1] However, the planar, aromatic nature of the indazole ring system combined with the potential for strong intermolecular hydrogen bonding in the crystal lattice via the carboxamide group can lead to low aqueous solubility.[2] Poor solubility can be a significant hurdle in drug development, affecting bioavailability and limiting the therapeutic potential of a compound.[3]
This guide provides a structured approach to systematically investigate and improve the aqueous solubility of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the key physicochemical properties of this compound that influence its solubility?
-
Indazole Moiety: The indazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[1] The N-H proton of the pyrazole ring can be deprotonated at high pH, while one of the nitrogen atoms can be protonated at low pH. This suggests that the solubility of this compound will be pH-dependent.
-
Carboxamide Group: The carboxamide group is polar and can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O).[2] This contributes to its overall polarity but can also lead to strong crystal lattice energy, which in turn reduces solubility.
-
Aromatic System: The fused aromatic rings contribute to the molecule's hydrophobicity, which generally disfavors dissolution in aqueous media.
A logical first step is to experimentally determine the pKa of the compound and its solubility at different pH values.
Q2: How do I experimentally determine the pH-solubility profile of this compound?
A2: A pH-solubility profile is a critical piece of data that will guide your formulation strategy. The "shake-flask" method is a standard and reliable technique.[4]
-
Prepare a series of buffers: Prepare a range of buffers covering the physiologically relevant pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, 7.4, and 9.0).
-
Add excess compound: Add an excess amount of this compound to a known volume of each buffer in separate vials. The solid should be in excess to ensure saturation.
-
Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate solid from solution: Centrifuge or filter the samples to remove the undissolved solid. A 0.22 µm filter is recommended.
-
Quantify the dissolved compound: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Plot the data: Plot the measured solubility (in µg/mL or mM) against the pH of the buffers.
| pH | Solubility (µg/mL) |
| 1.2 | 5.8 |
| 2.5 | 2.1 |
| 4.5 | 1.5 |
| 6.8 | 1.2 |
| 7.4 | 1.3 |
| 9.0 | 8.5 |
| 10.0 | 25.0 |
This is hypothetical data for illustrative purposes.
The expected profile would likely show increased solubility at low pH (due to protonation of a ring nitrogen) and high pH (due to deprotonation of the indazole N-H).
Q3: My compound has very low solubility even after pH adjustment. What other strategies can I employ?
A3: If pH modification alone is insufficient, several other formulation strategies can be explored. The choice of method depends on the desired dosage form and the physicochemical properties of the compound.[5][6]
-
Co-solvency: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of a hydrophobic compound by reducing the polarity of the aqueous environment.[7]
-
Use of Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, increasing their apparent solubility.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic drug molecules, effectively shielding them from the aqueous environment and increasing their solubility.
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[7] Techniques include micronization and nanosuspension.[6]
Q4: How do I select the right co-solvent, and what is a typical experimental workflow?
A4: The selection of a co-solvent should be based on its solubilizing capacity for the compound and its biocompatibility for the intended application. Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and glycerin.[6]
-
Prepare co-solvent mixtures: Prepare a series of aqueous solutions containing increasing concentrations of the chosen co-solvent (e.g., 10%, 20%, 30%, 40% v/v of PG in water).
-
Determine solubility: Use the shake-flask method described in A2 to determine the solubility of this compound in each co-solvent mixture.
-
Analyze the data: Plot the solubility of the compound as a function of the co-solvent concentration.
| Co-solvent System (v/v) | Solubility (µg/mL) |
| Water | 1.3 |
| 10% PEG 400 in Water | 15.2 |
| 20% PEG 400 in Water | 55.8 |
| 30% PEG 400 in Water | 120.5 |
| 40% PEG 400 in Water | 250.1 |
This is hypothetical data for illustrative purposes.
Q5: Can you explain how cyclodextrins work and how I can test their effectiveness?
A5: Cyclodextrins (CDs) are toroidal-shaped molecules that can encapsulate a "guest" molecule, like this compound, within their hydrophobic cavity. This non-covalent "inclusion complex" has a hydrophilic exterior, which improves its solubility in water. The most commonly used CDs in pharmaceutical applications are hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) due to their high aqueous solubility and safety profiles.
-
Prepare CD solutions: Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).
-
Determine solubility: Using the shake-flask method, determine the solubility of this compound in each cyclodextrin solution.
-
Phase-solubility diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship (AL-type diagram) indicates the formation of a 1:1 complex and allows for the calculation of the complexation binding constant.
Summary and Recommendations
Improving the aqueous solubility of this compound requires a systematic and data-driven approach. We recommend the following tiered strategy:
-
Characterize the molecule: Determine the pKa and the intrinsic solubility of the compound.
-
Investigate pH-dependent solubility: Conduct a pH-solubility profile to identify pH ranges where solubility is maximized.
-
Explore formulation strategies: If pH adjustment is insufficient, systematically screen co-solvents, surfactants, and cyclodextrins.
-
Consider advanced techniques: For challenging cases, techniques like solid dispersions or particle size reduction may be necessary.[3]
By following these guidelines, researchers can effectively address the solubility challenges associated with this compound and advance their research and development efforts.
References
- 1. Indazole - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. ijpbr.in [ijpbr.in]
- 7. researchgate.net [researchgate.net]
1H-indazole-6-carboxamide stability issues in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers encountering stability issues with 1H-indazole-6-carboxamide in cell culture media. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the underlying scientific principles to help you design robust and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture a concern?
This compound belongs to the indazole class of compounds, which are prevalent scaffolds in medicinal chemistry for developing kinase inhibitors and other therapeutic agents.[1][2] The stability of any small molecule in cell culture is critical because its concentration must remain constant throughout an experiment to ensure that the observed biological effect is accurate and reproducible.[3] Degradation can lead to a loss of potency, inconsistent results, or even the formation of new molecules with off-target effects.[4][5]
Q2: What are the primary factors that can compromise the stability of this compound in my experiments?
The stability of a small molecule in aqueous, biologically active environments like cell culture media is influenced by several factors:
-
pH: Standard cell culture media is typically buffered to a physiological pH of 7.2-7.4. While the amide bond in the carboxamide group is generally stable, extreme pH values can catalyze its hydrolysis.[6][7][8]
-
Temperature: Incubating experiments at 37°C, while necessary for cells, accelerates the rate of all chemical reactions, including potential degradation pathways.[6][9]
-
Enzymatic Degradation: Cells, particularly primary cells or cell lines with high metabolic activity (like hepatocytes), can express extracellular or membrane-bound enzymes that may metabolize the compound. Studies on similar indazole carboxamides show that metabolism via hydroxylation and amide hydrolysis is a common pathway.[10][11][12]
-
Interaction with Media Components: Components within the media, especially in fetal bovine serum (FBS), can bind to small molecules, potentially reducing their bioavailability or, in some cases, catalyzing degradation.[9][13]
-
Photodegradation: The indazole ring system can be susceptible to rearrangement or degradation upon exposure to light, particularly UV wavelengths from laboratory lighting.[14]
Q3: My experimental results with this compound are highly variable. Could this be a stability issue?
Yes, inconsistent results are often the first indicator of compound instability.[4] If the molecule degrades over the course of your experiment, the effective concentration that your cells are exposed to will decrease over time. This can lead to high variability between replicate wells, between experiments performed on different days, and a general lack of reproducibility.[4]
Q4: How does the carboxamide functional group affect the molecule's stability?
The carboxamide (amide) bond is one of the most stable functional groups in biochemistry, largely due to resonance stabilization between the nitrogen's lone pair and the carbonyl group.[8][15] This resonance imparts a partial double-bond character to the C-N bond, making it resistant to simple hydrolysis under neutral physiological conditions. However, this stability is not absolute. The bond can be cleaved by enzymatic action (e.g., by amidases) or under harsh acidic or basic conditions, which are generally not present in standard cell culture but could be a factor in specific assay buffers.[8][12]
Q5: Are there known metabolic pathways for indazole carboxamides that might occur in my cell culture?
Yes. In vitro metabolism studies of structurally related indazole carboxamides using human liver microsomes have identified two major biotransformation pathways:
-
Hydroxylation: The addition of hydroxyl (-OH) groups, often on the indazole or other aromatic rings.[10][11]
-
Amide Hydrolysis: The cleavage of the carboxamide bond to form a carboxylic acid and an amine.[10][11][12]
If you are using metabolically competent cell lines, it is plausible that similar degradation could occur, converting your active compound into inactive or less active metabolites over time.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: A precipitate forms immediately or shortly after I add this compound to my cell culture medium.
Precipitation indicates that the compound's concentration has exceeded its solubility limit in the media, leading to a drastic and unknown reduction in the bioavailable concentration.
| Potential Cause | Scientific Rationale | Recommended Action |
| Poor Aqueous Solubility | Many small molecules, especially aromatic heterocycles, have low solubility in water-based solutions like cell culture media.[13] | 1. Optimize Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. 2. Dilution Technique: Add the stock solution dropwise into the media while vortexing or swirling vigorously to ensure rapid dispersion and prevent localized high concentrations that can crash out of solution.[4] 3. Control Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells, typically ≤0.5%.[9] |
| pH-Dependent Solubility | The ionization state of a molecule can change with pH, affecting its solubility. While indazole is amphoteric, the overall molecule's solubility may decrease at the physiological pH of 7.2-7.4 compared to more acidic or basic conditions.[9][16] | Verify that the pH of your cell culture medium is within the expected range (7.2-7.4). While altering the media pH is not recommended, this helps confirm the environmental conditions. |
| Interaction with Serum | Proteins in Fetal Bovine Serum (FBS), such as albumin, can bind to small molecules. This can sometimes lead to aggregation and precipitation, especially at high compound or serum concentrations.[9] | If your cells can tolerate it, consider reducing the serum concentration during the compound treatment period. Alternatively, perform a preliminary test to assess solubility in serum-free vs. serum-containing media. |
Problem 2: My compound seems to lose its biological effect in experiments lasting more than 24 hours.
A time-dependent loss of activity strongly suggests the compound is degrading over the incubation period at 37°C.
Caption: Troubleshooting workflow for time-dependent loss of activity.
Experimental Protocols
These protocols are designed to be self-validating systems to quantitatively assess the stability of this compound.
Protocol 1: Quantitative Assessment of Physicochemical Stability in Cell-Free Media
This experiment determines the inherent stability of your compound in your specific culture medium at 37°C, independent of cellular effects.
Objective: To measure the concentration of this compound in cell culture medium over a time course.
Methodology:
-
Preparation: Prepare a working solution of this compound in your complete cell culture medium (e.g., DMEM + 10% FBS) at the final concentration used in your experiments (e.g., 10 µM).
-
Time-Zero Sample (T=0): Immediately after preparation, remove an aliquot (e.g., 500 µL) and store it at -80°C. This is your baseline concentration control.[9]
-
Incubation: Dispense the remaining solution into sterile, sealed tubes (e.g., cryovials or microcentrifuge tubes) and place them in your 37°C, 5% CO₂ incubator to mimic experimental conditions.
-
Sample Collection: At designated time points (e.g., 2, 4, 8, 24, 48, 72 hours), remove one aliquot for each condition and immediately store it at -80°C to halt any further degradation.[4]
-
Analysis: Once all time points are collected, analyze the samples using a suitable quantitative method like High-Performance Liquid Chromatography (HPLC-UV) or, ideally, Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the concentration of the parent compound.[3][4]
-
Data Interpretation: Plot the concentration of this compound versus time to determine its degradation rate and calculate its half-life (t₁/₂) in the medium.
Protocol 2: Differentiating Chemical vs. Cellular Degradation
This protocol expands on the first by introducing cells to determine if they accelerate the compound's degradation.
Objective: To compare the degradation rate of this compound in the presence and absence of cells.
Methodology:
-
Cell Seeding: Plate your cells in a multi-well plate (e.g., a 6-well plate) at a density that will result in 80-90% confluency at the start of the experiment.
-
Parallel Setup: Prepare two sets of working solutions as in Protocol 1.
-
Set A (With Cells): Add the compound-containing medium to the wells with your cells.
-
Set B (Without Cells): Add the compound-containing medium to empty wells in the same plate to serve as the cell-free control.
-
-
Incubation and Sampling: Place the plate in the 37°C incubator. At each time point (e.g., 0, 8, 24, 48 hours), collect an aliquot of the supernatant from both a "With Cells" well and a "Without Cells" well. Immediately freeze the samples at -80°C.
-
Analysis: Analyze all samples by HPLC or LC-MS as described in Protocol 1.
-
Data Interpretation: Compare the degradation curves.
-
If the degradation rate is similar in both sets, the instability is primarily due to physicochemical factors (thermal, hydrolytic).
-
If the degradation is significantly faster in the presence of cells, it strongly suggests cellular metabolism is the primary driver of instability.
-
Caption: Potential degradation pathways for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Factors affecting stability of drugs | PPTX [slideshare.net]
- 7. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Khan Academy [khanacademy.org]
- 16. Indazole - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing 1H-indazole-6-carboxamide for In Vitro Assays
Welcome to the technical support resource for 1H-indazole-6-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for the effective use of this compound in in vitro settings. As Senior Application Scientists, we have structured this guide to address common challenges and explain the causality behind experimental choices, ensuring scientific integrity and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential mechanism of action?
A1: this compound belongs to the indazole class of nitrogen-containing heterocyclic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to bind to a wide range of biological targets.[1] While the specific target of the 6-carboxamide isomer is a subject of ongoing investigation, the broader indazole-carboxamide family has produced potent inhibitors of several key signaling molecules.
Notably, derivatives of the related 1H-indazole-3-carboxamide scaffold have been shown to act as:
-
Kinase Inhibitors: Certain derivatives are potent inhibitors of p21-activated kinase 1 (PAK1), a protein implicated in tumor progression and metastasis.[2][3] Inhibition of PAK1 can suppress cancer cell migration and invasion.[3]
-
Calcium Channel Blockers: Other analogs function as blockers of the Calcium-Release Activated Calcium (CRAC) channel, which is crucial for immune cell activation, suggesting applications in autoimmune diseases.[4][5]
Therefore, when designing experiments with this compound, it is reasonable to hypothesize its activity may involve kinase inhibition or ion channel modulation. Initial experiments should aim to confirm its primary mechanism in your model system.
Q2: How should I prepare a stock solution of this compound?
A2: Proper stock solution preparation is critical for obtaining accurate and reproducible data. Like many heterocyclic small molecules, indazole derivatives often exhibit poor solubility in aqueous media.[6] The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO).
Key Considerations:
-
Solvent Choice: Use anhydrous, cell culture-grade DMSO to avoid introducing contaminants or water, which can affect compound solubility and stability.
-
Concentration: A standard stock concentration is 10 mM. This is typically high enough to allow for significant dilution into your final assay medium, minimizing the final DMSO concentration.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light. This practice is crucial to prevent degradation from repeated freeze-thaw cycles.
For a detailed methodology, please refer to Protocol 1: Preparation of a 10 mM Stock Solution in DMSO .
Q3: What is the recommended starting concentration range for in vitro assays?
A3: The optimal concentration is highly dependent on the specific assay, cell type, and incubation time. For initial screening, it is essential to perform a broad dose-response analysis to determine the compound's potency (e.g., IC50 or EC50).
| Assay Type | Recommended Concentration Range | Rationale |
| Initial HTS / Primary Screen | 1 µM - 10 µM (single point) | A common concentration used in high-throughput screening to identify initial "hits" without issues from compound insolubility at higher concentrations.[7] |
| Dose-Response (IC50/EC50) | 1 nM - 50 µM (8-12 point curve) | A wide range is necessary to capture the full dose-response curve, from no effect to maximal effect, allowing for accurate IC50 calculation.[8][9] |
| Mechanism of Action Studies | Centered around the IC50 | Once the IC50 is known, concentrations of 0.5x, 1x, 5x, and 10x IC50 are typically used to study downstream effects. |
It is crucial to ensure the final concentration of the solvent (DMSO) in the assay remains non-toxic to the cells, typically ≤ 0.5% .[8] Always include a "vehicle-only" control group that receives the same final concentration of DMSO as the highest-dose compound treatment.
Q4: My compound appears to be precipitating in the cell culture medium. What should I do?
A4: Compound precipitation is a common issue stemming from poor aqueous solubility and is a major source of experimental artifacts.[6] When a compound precipitates, its effective concentration in solution drops, leading to an underestimation of its true potency.
Immediate Steps:
-
Visual Inspection: Before adding to cells, visually inspect the final working solution (after dilution in medium) under a microscope. Look for crystals or amorphous particulates.
-
Reduce Final Concentration: The most straightforward solution is to lower the highest concentration tested.
-
Check DMSO Concentration: Ensure the final DMSO percentage does not exceed recommended limits (typically <0.5%). While DMSO aids initial dissolution, high concentrations can paradoxically cause some compounds to "crash out" when diluted into an aqueous buffer.
-
Perform a Solubility Test: Systematically determine the kinetic solubility limit of your compound in your specific assay medium. Refer to Protocol 2: Aqueous Solubility Assessment .
Troubleshooting & Optimization Guide
This guide addresses common problems encountered when working with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Assay Medium | 1. Concentration Exceeds Solubility: The final working concentration is above the compound's kinetic solubility limit in the aqueous medium.[6]2. Supersaturation: The compound temporarily stays in solution after dilution from DMSO stock but precipitates over time.3. Interaction with Medium Components: Serum proteins or salts in the medium can reduce solubility. | 1. Determine Solubility Limit: Perform a solubility test in your specific assay buffer (see Protocol 2). Do not test concentrations above this limit.2. Reduce DMSO Carryover: Prepare an intermediate dilution series in DMSO or medium to lower the final solvent percentage.3. Consider Formulation Aids: If compatible with your assay, adding a small amount of a carrier protein like Bovine Serum Albumin (BSA) can sometimes help maintain solubility.[9] |
| No Observed Biological Effect | 1. Concentration Too Low: The tested concentrations are below the effective range for the target.2. Compound Inactivity/Degradation: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.[10]3. Cell Line Resistance: The target pathway may not be active or critical in the chosen cell line.[10] | 1. Expand Dose-Response: Test a wider concentration range, extending up to 50 or 100 µM if solubility permits.[8]2. Prepare Fresh Stock: Synthesize or use a fresh aliquot of the compound and prepare a new stock solution.3. Validate Cell Model: Confirm that your cell line expresses the hypothesized target (e.g., via Western Blot or qPCR). Use a positive control compound known to work in that cell line. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells.2. Compound Precipitation: Inconsistent precipitation leads to variable effective concentrations.3. Pipetting Errors: Inaccurate serial dilutions or additions to plates.[10] | 1. Standardize Cell Culture: Use cells at a consistent passage number and ensure a homogenous single-cell suspension before plating.[10]2. Confirm Solution Clarity: Visually inspect all working solutions before adding them to the cells.3. Use Calibrated Pipettes: Ensure pipettes are properly calibrated. For serial dilutions, prepare a master mix for each concentration to be added to replicate wells. |
Visualized Workflows and Pathways
Diagram 1: Stock and Working Solution Preparation Workflow
Caption: Workflow for preparing stock and working solutions.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common assay problems.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting point for most in vitro assays.[8]
Materials:
-
This compound (MW: 161.16 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (amber or covered in foil)
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) *Mass (mg) = 10 mmol/L x 0.001 L x 161.16 g/mol x 1000 mg/g = 1.61 mg
-
Weigh Compound: Carefully weigh out 1.61 mg of this compound. Tare the balance with the weigh boat or microcentrifuge tube you will be using.
-
Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Solubilize: Vortex the solution vigorously for 1-2 minutes. If particulates remain, brief sonication in a room temperature water bath can be applied. Visually inspect the solution against a light source to ensure it is clear and free of any solid material.
-
Aliquot and Store: Divide the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, light-protected tubes. Store immediately at -20°C. Label clearly with the compound name, concentration, date, and your initials.
Protocol 2: Aqueous Solubility Assessment (Nephelometry-based)
This protocol provides a method to estimate the kinetic solubility of the compound in your specific assay medium, helping to set the upper limit for your dose-response experiments.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Assay medium (e.g., DMEM + 10% FBS)
-
96-well clear-bottom plate
-
Plate reader with nephelometry or absorbance (turbidity) reading capability
Procedure:
-
Prepare Dilutions: In the 96-well plate, create a serial dilution of your compound directly in the assay medium. Start from a high concentration (e.g., 200 µM) and perform a 1:2 serial dilution down to <1 µM. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).
-
Controls: Include "medium + DMSO" only wells as a negative control (background).
-
Incubate: Incubate the plate under standard assay conditions (e.g., 37°C, 5% CO₂) for a period relevant to your experiment (e.g., 2 hours). Precipitation can be time-dependent.
-
Measure Turbidity: Measure the light scatter (nephelometry) or absorbance at a high wavelength (e.g., 600-650 nm) of each well. An increase in signal relative to the DMSO control indicates the formation of a precipitate.
-
Analyze Data: Plot the signal versus the compound concentration. The concentration at which the signal begins to rise significantly above the background is the approximate kinetic solubility limit. Do not use concentrations at or above this limit in your cell-based assays.
Protocol 3: General Cytotoxicity Assay (MTT-based)
This protocol is a standard colorimetric assay to measure cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]
Materials:
-
Adherent cells of interest
-
96-well cell culture plates (clear)
-
Complete culture medium
-
This compound working solutions
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare 2x concentrated working solutions of this compound by diluting the DMSO stock in complete medium. Remove the old medium from the cells and add 100 µL of the appropriate working solution (or vehicle control) to each well.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for 2-4 hours at 37°C, allowing metabolically active cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media-only wells). Normalize the data by setting the average absorbance of the vehicle-treated wells to 100% viability. Plot the percent viability versus compound concentration and use a non-linear regression model to calculate the IC50 value.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of indazole/indole-3-carboxamides as fast onset and reversible Orai calcium channel blockers - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Overcoming Poor Oral Bioavailability of 1H-Indazole-6-Carboxamide
Welcome to the technical support center dedicated to addressing the challenges associated with the oral delivery of 1H-indazole-6-carboxamide and its derivatives. As researchers and drug development professionals, you are likely aware that many promising small molecules, including those with an indazole scaffold, often exhibit poor oral bioavailability.[1][2] This guide is designed to provide you with a structured approach to troubleshooting these issues, offering both foundational knowledge and actionable experimental protocols.
The core of the problem often lies in a compound's physicochemical properties, which can lead to poor aqueous solubility, low intestinal permeability, and significant first-pass metabolism.[1][3] This document will serve as your in-depth resource, moving beyond simple procedural lists to explain the underlying scientific principles behind each strategy. Our goal is to empower you to make informed decisions in your formulation and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most likely reasons for the poor oral bioavailability of my this compound derivative?
A: While specific properties can vary, indazole-containing compounds often present challenges related to low aqueous solubility due to their rigid, crystalline structure. Additionally, they can be susceptible to extensive first-pass metabolism by enzymes in the gut wall and liver.[4][5][6] Low intestinal permeability can also be a contributing factor. A thorough physicochemical characterization is the essential first step to pinpoint the primary barrier.
Q2: How do I begin to diagnose the primary obstacle to the oral absorption of my compound?
A: A systematic approach is crucial. Start by determining the Biopharmaceutics Classification System (BCS) class of your compound.[7][8][9][10] This involves measuring its aqueous solubility across a physiologically relevant pH range (1.2-6.8) and assessing its intestinal permeability, often using in vitro models like Caco-2 cell monolayers.[7] The results will classify your compound and guide your formulation strategy.[8][9]
Q3: What is the "first-pass effect" and how can I determine if it's impacting my compound?
A: The first-pass effect, or first-pass metabolism, is the metabolic breakdown of a drug in the liver and gut wall before it reaches systemic circulation.[4][5][6][11][12] This can significantly reduce the amount of active drug that is available to the body.[4][5] To assess its impact, you can conduct in vitro metabolic stability assays using liver microsomes or S9 fractions.[1] Comparing the oral (PO) and intravenous (IV) pharmacokinetic profiles in an animal model will provide a definitive measure of absolute bioavailability and the extent of first-pass metabolism.[1]
Q4: Can changing the salt form of my this compound improve its bioavailability?
A: Salt formation is a common and often effective strategy for improving the dissolution rate and apparent solubility of ionizable compounds.[13] If your indazole derivative has a suitable pKa, forming a salt can lead to a significant enhancement in oral absorption, particularly for dissolution rate-limited (BCS Class II) compounds.[13] However, it's important to screen for optimal salt forms and assess their stability.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility and Dissolution Rate
Poor solubility is a frequent culprit for low bioavailability.[14] If a compound doesn't dissolve in the gastrointestinal fluids, it cannot be absorbed.
For a drug to be absorbed, it must first be in solution at the site of absorption. The rate and extent of dissolution are governed by the Noyes-Whitney equation, which highlights the importance of surface area and solubility. For crystalline compounds like many indazole derivatives, the energy required to break the crystal lattice can be high, resulting in low aqueous solubility.
Caption: Troubleshooting workflow for solubility-limited bioavailability.
1. Amorphous Solid Dispersions (ASDs)
ASDs are a powerful technique for enhancing the solubility of poorly soluble drugs by converting the crystalline form to a higher-energy amorphous state.[15][16][17][18]
-
Principle: The drug is molecularly dispersed within a polymer matrix, preventing recrystallization and maintaining a supersaturated state in vivo, which enhances absorption.[16][19]
-
Protocol: Preparation of an ASD by Spray Drying
-
Select a suitable polymer (e.g., HPMC-AS, PVP/VA, Soluplus®) based on drug-polymer interaction studies.
-
Dissolve the this compound and the polymer in a common volatile solvent (e.g., acetone, methanol).
-
Spray the solution into a drying chamber where the solvent rapidly evaporates, leaving the drug dispersed in the polymer matrix.
-
Collect the dried powder and characterize it for amorphicity (using PXRD), purity (using HPLC), and dissolution performance.
-
2. Lipid-Based Drug Delivery Systems (LBDDS)
LBDDS can improve the oral bioavailability of lipophilic drugs by presenting the drug in a solubilized form and utilizing the body's natural lipid absorption pathways.[20][21][22]
-
Principle: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are mixtures of oils, surfactants, and cosolvents that form fine emulsions upon contact with gastrointestinal fluids, facilitating drug dissolution and absorption.[23][24]
-
Protocol: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Screen various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and cosolvents (e.g., Transcutol HP) for their ability to solubilize the this compound.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
Prepare the optimized formulation by mixing the components and dissolving the drug.
-
Characterize the formulation for self-emulsification time, droplet size, and in vitro drug release.
-
| Formulation Strategy | Principle | Typical Fold-Increase in Bioavailability |
| Micronization | Increases surface area for dissolution.[23] | 2-5 fold |
| Amorphous Solid Dispersion | Increases apparent solubility by using a high-energy amorphous form.[16] | 5-20 fold |
| SEDDS/SMEDDS | Presents the drug in a solubilized form and utilizes lipid absorption pathways.[23][24] | 3-15 fold |
Issue 2: Poor Intestinal Permeability
Even if a drug dissolves, it must be able to cross the intestinal epithelium to reach the bloodstream.
Intestinal permeability is governed by a molecule's physicochemical properties, such as its lipophilicity (LogP), size, and hydrogen bonding capacity. The intestinal membrane is a lipid bilayer, so drugs must have a balance of lipophilicity to partition into the membrane and hydrophilicity to be soluble in the aqueous environment.
Caption: Troubleshooting workflow for permeability-limited bioavailability.
1. Prodrug Approach
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[25]
-
Principle: By masking polar functional groups or adding lipophilic moieties, a prodrug can be designed to have improved permeability.[25][26][27][28] Once absorbed, enzymes in the body cleave the promoiety to release the active this compound.
-
Methodology: Ester Prodrug Synthesis
-
Identify a suitable functional group on the this compound for modification (e.g., a hydroxyl or carboxylic acid group if present in a derivative).
-
Synthesize an ester prodrug by reacting the parent molecule with a lipophilic carboxylic acid or alcohol.
-
Purify the prodrug and confirm its structure.
-
Evaluate its LogP, permeability in a Caco-2 assay, and stability in plasma and intestinal homogenates to ensure it will convert to the parent drug.
-
2. Use of Permeation Enhancers
Permeation enhancers are excipients that transiently and reversibly increase the permeability of the intestinal epithelium.[29][30][31]
-
Principle: These agents can act by various mechanisms, including the opening of tight junctions between epithelial cells or by fluidizing the cell membrane.[32][33]
-
Considerations: The use of permeation enhancers requires careful evaluation of their safety and potential for toxicity.[31] They are often more applicable to BCS Class III and IV drugs.[34]
Issue 3: Extensive First-Pass Metabolism
High hepatic or intestinal metabolism can significantly reduce the amount of drug reaching systemic circulation.[4][5][6]
The liver is the primary site of drug metabolism, carried out by enzymes such as the cytochrome P450 (CYP) family.[6] The gut wall also contains metabolic enzymes. If a drug is a substrate for these enzymes, a substantial portion of the absorbed dose can be inactivated before it has a chance to distribute throughout the body.
Caption: Troubleshooting workflow for high first-pass metabolism.
1. Structural Modification
-
Principle: Through medicinal chemistry efforts, the metabolic "soft spots" on the this compound molecule can be identified and modified to block metabolic pathways.
-
Methodology:
-
Perform a "metabolite identification" study using liver microsomes and LC-MS/MS to determine the sites of metabolism on the molecule.
-
Synthesize new analogs where these positions are blocked (e.g., by introducing a fluorine atom).
-
Evaluate the metabolic stability of the new analogs in vitro.
-
2. Formulation Approaches
-
Principle: Certain formulation strategies can reduce first-pass metabolism. For example, lipid-based formulations can promote lymphatic transport, which bypasses the liver.[35][36]
-
Considerations: The extent of lymphatic uptake is generally limited for small molecules but can be a viable strategy for highly lipophilic compounds.
Conclusion
Overcoming the poor oral bioavailability of this compound requires a methodical, science-driven approach. By systematically characterizing the physicochemical and biopharmaceutical properties of your compound, you can identify the primary barriers to its absorption and select the most appropriate enhancement strategy. This guide provides a framework for your investigations, from initial diagnosis to the implementation of advanced formulation and medicinal chemistry techniques. Remember that a combination of approaches may be necessary to achieve the desired therapeutic profile.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. First pass effect - Wikipedia [en.wikipedia.org]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. criver.com [criver.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Applying Biopharmaceutical Classification System (BCS) Criteria to Predict Oral Absorption of Drugs in Dogs: Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 11. Video: First Pass Effect [jove.com]
- 12. youtube.com [youtube.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. contractpharma.com [contractpharma.com]
- 17. seppic.com [seppic.com]
- 18. researchgate.net [researchgate.net]
- 19. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. hilarispublisher.com [hilarispublisher.com]
- 24. asianpharmtech.com [asianpharmtech.com]
- 25. mdpi.com [mdpi.com]
- 26. Prodrug strategies for enhancing the percutaneous absorption of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization | MDPI [mdpi.com]
- 29. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update [ouci.dntb.gov.ua]
- 31. tandfonline.com [tandfonline.com]
- 32. Video: Bioavailability Enhancement: Drug Permeability Enhancement [jove.com]
- 33. mdpi.com [mdpi.com]
- 34. mdpi.com [mdpi.com]
- 35. Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review [wisdomlib.org]
- 36. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of 1H-indazole-6-carboxamide in cells
Technical Support Center: 1H-Indazole-6-Carboxamide
A Guide to Minimizing Off-Target Effects in Cellular Models
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target liabilities for this compound derivatives?
A1: The 1H-indazole-carboxamide scaffold is a common structural motif in many kinase inhibitors and PARP inhibitors like Niraparib.[1][2] Consequently, the most common off-target effects arise from interactions with unintended kinases or other ATP-binding proteins. For example, the PARP inhibitor Niraparib is known to interact with kinases like DYRK1A and DYRK1B.[3][4] These unintended interactions can lead to phenotypes that are incorrectly attributed to the primary target, causing misleading results.[3]
Q2: I'm observing a cellular phenotype. How do I know if it's a true on-target effect?
A2: This is the central question in chemical biology. Confidence in your results requires a multi-pronged validation strategy. No single experiment is definitive. The gold standard is to use orthogonal approaches, meaning you should confirm your findings using multiple, independent methods that do not share the same potential artifacts.[5][6] Key strategies include:
-
Genetic Validation: Use RNAi or CRISPR/Cas9 to knock down or knock out the intended target protein. The resulting phenotype should mimic the effect of your compound. If the inhibitor still works in a knockout cell line, it's a strong indicator of an off-target mechanism.[7]
-
Structurally Distinct Inhibitor: Use a second, chemically unrelated inhibitor that targets the same protein. If both compounds produce the same biological outcome, it strengthens the case for an on-target effect.
-
Direct Target Engagement Assay: Use a biophysical method like the Cellular Thermal Shift Assay (CETSA) to prove your compound physically binds to the target protein inside the cell.[8][9][10][11]
Q3: What is the first step I should take to proactively assess the selectivity of my compound?
A3: Before extensive cellular experiments, an in vitro kinase selectivity profile is crucial. Submitting your compound to a broad panel screening service provides a wide view of its potential off-target interactions across the human kinome.[12][13][14] This data allows you to anticipate potential off-target effects and design more precise experiments. It's important to choose a service that offers both biochemical and cellular screening options for a more complete picture.[14][15]
Q4: My compound is potent in a biochemical assay but weak in my cellular assay. What could be the issue?
A4: This discrepancy often points to issues with cell permeability or metabolic instability. The compound may not be effectively entering the cells or could be rapidly metabolized into an inactive form. Consider performing permeability assays (e.g., PAMPA) or stability studies in the presence of liver microsomes to investigate these possibilities.[16]
Troubleshooting Guide: Deciphering On-Target vs. Off-Target Phenotypes
This guide provides a logical workflow for when your experimental results are unexpected or difficult to interpret.
Problem: The observed phenotype does not correlate with the known function of the intended target.
dot graph TD { A[Start: Unexpected Phenotype Observed] --> B{Is the compound's identity and purity confirmed?}; B -->|Yes| C{Have you confirmed direct target engagement in cells?}; B -->|No| D[Action: Confirm compound identity (LC-MS) and purity (>95% via HPLC/NMR). Re-test.]; C -->|No| E[Action: Perform Cellular Thermal Shift Assay (CETSA) to verify binding.]; C -->|Yes| F{Does a structurally distinct inhibitor of the same target replicate the phenotype?}; F -->|No| G[Hypothesis: The phenotype is likely due to an off-target effect of the primary compound.]; F -->|Yes| H{Does genetic knockdown/knockout of the target replicate the phenotype?}; H -->|Yes| I[Conclusion: High confidence in on-target effect. Investigate downstream signaling to explain the phenotype.]; H -->|No| J[Hypothesis: Potential off-target effect, or compensation by other pathways in the genetic model.]; G --> K[Action: Perform broad kinase screening to identify off-targets.]; J --> K; E --> F; }
A decision tree for troubleshooting unexpected results.
Data Interpretation Table: Troubleshooting Checklist
| Observation | Potential Cause | Recommended Action |
| High toxicity at low concentrations | Off-target toxicity, poor selectivity. | Perform a dose-response curve in a non-target expressing cell line. Run a broad kinase/safety screen. |
| Effect plateaus at a low level | Compound insolubility or efflux from cells. | Check compound solubility in media. Use efflux pump inhibitors (e.g., verapamil) as a control. |
| Results vary between cell lines | Different expression levels of on-target or off-target proteins. | Perform Western blot or qPCR to quantify target and key off-target expression in each cell line. |
| Effect is lost with a new batch of compound | Compound degradation or incorrect synthesis. | Re-verify the identity, purity, and activity of the new batch. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that your compound binds to its intended target in the complex environment of an intact cell.[8][9][17] The principle is that a ligand binding to a protein stabilizes it against thermal denaturation.
Objective: To determine if the this compound compound directly engages its target protein in cells.
Methodology:
-
Cell Culture and Treatment: Plate cells to achieve ~80% confluency. Treat cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heating Gradient: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. One aliquot should be kept at room temperature as a non-heated control.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis by Western Blot: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting. A successful target engagement will result in more soluble protein at higher temperatures in the compound-treated samples compared to the vehicle control.
dot graph TD { rankdir=LR; subgraph "CETSA Workflow" A[Treat Cells with Compound vs. Vehicle] --> B[Harvest and Aliquot Cells]; B --> C[Heat Samples across a Temperature Gradient]; C --> D[Lyse Cells and Separate Soluble Proteins]; D --> E[Analyze Soluble Target Protein by Western Blot]; E --> F[Plot Thermal Stability Curve]; end }
A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: Orthogonal Validation with CRISPR/Cas9 Knockout
This protocol provides a framework for comparing the effects of your compound with the genetic knockout of the target, which is a cornerstone of target validation.[5]
Objective: To determine if the cellular phenotype caused by the compound is the same as that caused by the genetic removal of the target protein.
Methodology:
-
Generate Knockout Cell Line: Use CRISPR/Cas9 technology to generate a stable cell line where the target gene is knocked out. This typically involves designing guide RNAs (gRNAs) targeting an early exon and delivering them along with Cas9 nuclease.
-
Validate Knockout: After selection, confirm the absence of the target protein in clonal populations by Western blot and sequencing of the genomic locus. A validated wild-type (WT) cell line (e.g., one treated with a non-targeting gRNA) must be used as a control.
-
Phenotypic Assay (Genetic): Perform your primary cellular assay (e.g., proliferation, migration) comparing the WT and knockout (KO) cell lines.
-
Phenotypic Assay (Pharmacological): Treat the WT cell line with a dose-response of your this compound compound and perform the same cellular assay.
-
Comparison: The key comparison is the phenotype of the KO cells versus the phenotype of the WT cells treated with the inhibitor. A close match provides strong evidence that the compound's effect is on-target.
-
Crucial Control: As a final check, treat the KO cell line with your compound. If the compound has any effect, it is, by definition, an off-target effect.
dot graph TD { A[Start] --> B{Does Pharmacological Inhibition Phenocopy Genetic Perturbation?}; subgraph "Pharmacological Arm" C[Treat Wild-Type Cells with Inhibitor] --> D[Measure Phenotype A]; end subgraph "Genetic Arm" E[Generate Target Knockout Cells] --> F[Measure Phenotype B]; end B --> |Yes| G[High Confidence: On-Target Effect]; B --> |No| H[Low Confidence: Likely Off-Target Effect]; A --> C; A --> E; D --> B; F --> B; }
The logic of orthogonal validation comparing pharmacology and genetics.
By diligently applying these principles of target validation, including profiling, direct engagement assays, and orthogonal confirmation, researchers can significantly increase the confidence in their findings and ensure the robust development of selective this compound-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety and management of niraparib monotherapy in ovarian cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. icr.ac.uk [icr.ac.uk]
- 4. ascopubs.org [ascopubs.org]
- 5. The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revvitysignals.com [revvitysignals.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. assayquant.com [assayquant.com]
- 14. kinaselogistics.com [kinaselogistics.com]
- 15. キナーゼ選択性プロファイリングサービス [promega.jp]
- 16. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
Technical Support Center: Scaling Up 1H-Indazole-6-carboxamide Synthesis
Welcome to the technical support center for the synthesis of 1H-indazole-6-carboxamide. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this important scaffold from the bench to production. The indazole motif is a cornerstone in modern medicinal chemistry, integral to numerous FDA-approved drugs for its versatile biological activity.[1][2] However, its synthesis, particularly at scale, is not without challenges, from managing hazardous reagents to controlling regioselectivity and ensuring final product purity.[3][4]
This document moves beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will dissect common problems, explain the underlying chemical principles, and offer robust, scalable solutions.
Recommended Scalable Synthetic Route: A Two-Step Approach
For large-scale synthesis, a convergent route that minimizes hazardous steps and utilizes cost-effective materials is paramount. We recommend a two-step process starting from 4-methyl-2-nitrobenzonitrile. This approach avoids some of the more hazardous reagents associated with other indazole syntheses, such as diazotization from anthranilic acids under certain conditions, and offers a reliable path to the key carboxylic acid intermediate.[3][5]
Workflow for Scalable Synthesis of this compound
Caption: A recommended scalable workflow for this compound synthesis.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during scale-up.
Part A: Synthesis of 1H-Indazole-6-carboxylic Acid Intermediate
Q1: My reductive cyclization of 4-methyl-2-nitrobenzonitrile is giving low yields. What are the common causes and solutions?
A1: Low yields in this key step often trace back to three factors: catalyst activity, reaction conditions, or incomplete reduction.
-
Catalyst Inactivation: The palladium on carbon (Pd/C) catalyst is susceptible to poisoning. Ensure your starting material and solvent are free from sulfur-containing compounds or other common catalyst poisons. On scale-up, inefficient stirring can lead to localized overheating or poor catalyst suspension, reducing its effectiveness.
-
Solution: Use a high-quality catalyst and ensure robust agitation. Consider a catalyst loading study to find the optimal balance between cost and reaction rate. An initial nitrogen purge of the reactor is critical to prevent catalyst oxidation.
-
-
Incomplete Reaction: The reaction may stall if the reducing agent is consumed prematurely or if the temperature is too low.
-
Solution: Monitor the reaction by HPLC. If it stalls, a careful, controlled addition of more hydrazine hydrate may be necessary. Be cautious, as the reaction is exothermic. Ensure the reaction temperature is maintained, as lower temperatures can significantly slow the rate.
-
-
Side Reactions: Over-reduction or side reactions with hydrazine can occur.
-
Solution: Strict temperature control is crucial. Running the reaction at the lowest effective temperature can minimize byproducts. The choice of solvent can also influence the reaction profile; protic solvents like ethanol are generally effective.
-
Q2: The hydrolysis of the nitrile to the carboxylic acid is sluggish and requires harsh conditions. How can I optimize this for a large scale?
A2: Saponification of an aromatic nitrile can indeed be challenging. The primary issues are solubility and reaction rate.
-
Causality: The starting material, 1H-indazole-6-carbonitrile, may have poor solubility in purely aqueous base. The high temperatures and strong base concentrations required can lead to decomposition or unwanted side reactions.
-
Solution: Employ a co-solvent system. A mixture of water and a water-miscible organic solvent like ethanol or isopropanol will improve the solubility of the nitrile, allowing the reaction to proceed at a lower temperature (e.g., 80-90 °C reflux). This reduces the risk of degradation. Monitor the reaction for the disappearance of the starting material and the formation of the carboxylate salt. A typical workup involves cooling, filtering off any insolubles, and acidifying the filtrate to precipitate the carboxylic acid product.
Q3: What are the best practices for isolating the 1H-indazole-6-carboxylic acid intermediate at scale?
A3: At scale, isolation should rely on precipitation and filtration rather than chromatography.
-
Protocol: After the hydrolysis is complete (as confirmed by HPLC), cool the reaction mixture. Filter the solution to remove any particulate matter (like residual catalyst from the previous step if not already removed). Transfer the filtrate to a reactor equipped with good agitation and an acid addition line. Slowly add an acid (e.g., 6M HCl) to the solution to adjust the pH to approximately 3-4. The carboxylic acid will precipitate out of the solution.
-
Expert Tip: The rate of acid addition and the temperature can affect the particle size of the precipitate. A slower addition at a controlled temperature (e.g., 20-25 °C) often yields a more easily filterable solid. After filtration, wash the filter cake with cold water to remove inorganic salts, followed by a wash with a non-polar solvent like heptane to aid in drying.
Part B: Amide Formation
Q4: My amide coupling reaction is inefficient. What coupling agents are suitable and cost-effective for scale-up?
A4: While peptide coupling reagents like EDC/HOBT are excellent at the lab scale, they are often prohibitively expensive for large-scale manufacturing.[6] A more classical and economical approach is required.
-
Recommended Method: Convert the carboxylic acid to an acyl chloride. This is a robust and widely used industrial method.
-
Step 1 (Activation): React the 1H-indazole-6-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like toluene or dichloromethane. A catalytic amount of DMF is often used with oxalyl chloride. This reaction generates the highly reactive acyl chloride intermediate.[7]
-
Step 2 (Ammonolysis): In a separate vessel, prepare a solution of aqueous ammonia (NH₄OH). Slowly add the solution of the acyl chloride to the cooled (0-10 °C) ammonia solution while stirring vigorously. This exothermic reaction forms the amide. Maintaining a low temperature is critical to prevent side reactions.
-
-
Comparison of Activating Agents for Scale-Up:
| Activating Agent | Pros | Cons |
| Thionyl Chloride (SOCl₂) | Very cost-effective; volatile byproducts (SO₂, HCl).[7] | Generates corrosive and toxic gaseous byproducts. Requires a scrubber for off-gas. |
| Oxalyl Chloride | Highly reactive; byproducts (CO, CO₂, HCl) are all gaseous. | More expensive than SOCl₂; highly toxic and moisture-sensitive. |
| CDI (Carbonyldiimidazole) | Milder conditions; no acidic byproducts. | More expensive than acid chlorides; requires anhydrous conditions. |
| B(OCH₂CF₃)₃ | Can be used for direct amidation without forming the acid chloride.[8] | Reagent cost and availability may be a concern for very large scales. |
Q5: I'm observing impurity formation during the conversion of the carboxylic acid to the carboxamide. How can this be minimized?
A5: Impurity generation in this step often arises from the high reactivity of the acyl chloride intermediate.
-
Dimerization/Polymerization: The acyl chloride of one molecule can react with the N-H of the indazole ring of another, leading to dimer formation.
-
Solution: Use the acyl chloride immediately after it is formed. It is best to perform this as a "one-pot" or two-step, single-vessel process where possible. Alternatively, adding the acyl chloride solution to the amine (the "inverse addition" method) can keep the concentration of the reactive intermediate low.
-
-
Reaction with Solvent: If using a nucleophilic solvent, it may compete with the desired amine.
-
Solution: Use inert, non-nucleophilic solvents such as toluene, heptane, or chlorinated solvents for the acyl chloride formation.
-
-
Temperature Control: The ammonolysis step is highly exothermic. Poor temperature control can lead to hydrolysis of the acyl chloride back to the carboxylic acid or other degradation pathways.
-
Solution: Ensure the reactor has adequate cooling capacity. A slow, controlled addition of the acyl chloride to a well-stirred, cold solution of the amine is critical for maintaining temperature and achieving high purity.
-
Part C: Purification of this compound
Q6: Column chromatography is not an option for my multi-kilogram batch. How do I develop a robust recrystallization protocol?
A6: Developing a scalable recrystallization protocol is a systematic process of solvent screening and optimization.[9]
-
Step 1: Solvent Screening: Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points. The ideal solvent will dissolve the product well when hot but poorly when cold. The impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.
-
Common Solvents to Screen: Ethanol, Methanol, Isopropanol (IPA), Ethyl Acetate, Acetonitrile, Water, or mixtures thereof.
-
-
Step 2: Protocol Development:
-
Dissolve the crude material in a minimal amount of the chosen hot solvent to form a saturated solution.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, cool further in an ice bath to maximize yield.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
-
Solvent Selection Guide (Example):
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Profile |
| Isopropanol/Water | High | Low | Good for removing more polar impurities. |
| Ethyl Acetate | Moderate-High | Low | Effective for many mid-polarity organic impurities. |
| Acetonitrile | High | Low | Good alternative to alcohols; can give different crystal forms. |
Q7: My product is "oiling out" instead of crystallizing. What's wrong and how do I fix it?
A7: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or as a supersaturated liquid. This is often due to the presence of impurities or cooling the solution too quickly.[9]
-
Solutions:
-
Reduce Cooling Rate: Allow the solution to cool very slowly with gentle stirring. This gives the molecules time to arrange into a crystal lattice.
-
Add Seeding Crystals: Introduce a few small crystals of pure product to the solution as it cools. This provides a template for crystal growth.
-
Use a Different Solvent: The oil may be more soluble in a different solvent system. Try a more polar or non-polar solvent, or adjust the ratio of your co-solvent system.
-
Increase Solvent Volume: You may be using too little solvent, leading to a highly concentrated, "oily" precipitate. Add more hot solvent until a clear solution is obtained before cooling.
-
Troubleshooting Logic Diagram
Caption: A systematic approach to troubleshooting common scale-up issues.
References
- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Assay Interference from 1H-Indazole-6-Carboxamide and Related Compounds
Welcome to the technical support resource for researchers encountering challenges with 1H-indazole-6-carboxamide and its derivatives in biochemical and cell-based assays. This guide provides in-depth troubleshooting protocols and expert insights to help you identify, understand, and mitigate assay interference, ensuring the integrity and accuracy of your experimental data.
The 1H-indazole scaffold is a key structural component in many biologically active molecules, including several PARP inhibitors like Niraparib and Olaparib.[1][2] While invaluable in drug discovery, the aromatic and heterocyclic nature of this scaffold can lead to unforeseen interactions with assay detection systems.[3][4] This guide is designed to equip you with the knowledge to diagnose and overcome these artifacts methodically.
Frequently Asked Questions (FAQs)
Q1: My compound, which contains a this compound core, is showing activity in my primary screen. How can I confirm this is a genuine biological effect?
A1: A positive result in a single assay is only the first step and requires rigorous validation.[5] Many compounds, often termed "nuisance compounds" or "assay interlopers," can generate false signals through various mechanisms unrelated to true target engagement.[3][6] To validate your hit, you must employ orthogonal assays—secondary assays that measure the same biological endpoint but use a different detection technology.[7] For example, if your primary screen was a fluorescence-based enzymatic assay, an orthogonal follow-up could be a label-free method like surface plasmon resonance (SPR) or a cell-based assay measuring a downstream signaling event.
Q2: What are the most common ways a compound like this compound can interfere with an assay?
A2: Interference mechanisms are diverse and can be broadly categorized:[4][7]
-
Optical Interference: The compound may possess intrinsic color or fluorescence. Indazole derivatives, being aromatic heterocycles, are known to have fluorescent properties.[8][9] This can lead to false positives (if it mimics the signal) or false negatives (if it quenches the signal).
-
Chemical Reactivity: Some molecules can react non-specifically with assay components, such as the reporter enzyme (e.g., luciferase) or key cofactors (e.g., NAD+), inhibiting their function.
-
Colloidal Aggregation: At higher concentrations, poorly soluble compounds can form aggregates that sequester and denature proteins non-specifically, leading to inhibition that appears target-specific but is not.[6]
-
Redox Activity: Compounds that can undergo redox cycling can produce reactive oxygen species (ROS), which can damage proteins or interfere with redox-sensitive reporter systems.[7]
Q3: My assay uses a luciferase reporter. Could my indazole compound be directly inhibiting the enzyme?
A3: Yes, direct enzyme inhibition is a well-documented interference mechanism. Many compounds can inhibit reporter enzymes like firefly luciferase or Renilla luciferase. To test for this, you should perform a counter-screen using the purified luciferase enzyme and its substrate in the presence of your compound, but without any of your upstream biological components. A loss of signal in this simplified assay strongly suggests direct inhibition of the reporter.
Q4: I suspect my compound is forming aggregates. How can I test for this?
A4: The gold standard for identifying aggregation-based activity is to re-run the assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100.[7] Aggregates are typically disrupted by detergents, so if the compound's inhibitory activity is significantly reduced or eliminated, aggregation is the likely cause.[6] Dynamic Light Scattering (DLS) can also be used to directly detect the formation of particles in your assay buffer.[6]
Troubleshooting Guide by Detection Method
This section provides detailed workflows for diagnosing and resolving interference based on your assay's detection modality.
Workflow for Diagnosing Assay Interference
Before diving into specific detection methods, follow this general logic path to efficiently identify the root cause of a suspected artifact.
Caption: A decision tree for troubleshooting suspected assay artifacts.
Fluorescence-Based Assays (FP, FRET, TR-FRET, Intensity)
Fluorescence assays are highly susceptible to optical interference. The aromatic indazole ring system is known to be fluorescent, which is a primary concern.[8][9]
Potential Mechanisms of Interference
-
Autofluorescence: The compound itself fluoresces at the assay's excitation and/or emission wavelengths, leading to an artificially high signal (false positive or reduced inhibition).
-
Fluorescence Quenching: The compound absorbs light at the excitation or emission wavelength of the fluorophore, causing a decrease in signal (false negative or exaggerated inhibition).[10][11] This is a common issue with aromatic compounds.
-
Light Scattering: Compound aggregates can scatter excitation light, leading to noisy or artificially high readings.
Experimental Protocol: Diagnosing Fluorescence Interference
Objective: To determine if this compound is contributing to or subtracting from the assay signal.
Materials:
-
Test compound (this compound)
-
Assay buffer
-
Appropriate microplate for fluorescence (e.g., solid black).[12]
-
Fluorescence microplate reader.[13]
Procedure:
-
Prepare Compound Plate: Prepare a serial dilution of your compound in assay buffer at the same concentrations used in your primary assay.
-
Control Wells: Include wells with:
-
Buffer only (Blank)
-
Assay fluorophore/substrate at its final concentration (Positive Control)
-
Compound dilutions + Assay fluorophore/substrate
-
-
Incubation: Incubate the plate under the same conditions as your main assay.
-
Read Plate: Using your plate reader, perform two scans:
-
Scan 1 (Autofluorescence): Read the plate containing only the compound dilutions and buffer at the assay's excitation and emission wavelengths.
-
Scan 2 (Quenching): Read the plate containing the compound dilutions mixed with your assay's fluorophore.
-
-
Analyze Data:
-
Autofluorescence: Compare the signal from the compound-only wells to the buffer-only blank. A significant increase indicates autofluorescence.
-
Quenching: Compare the signal from the "Compound + Fluorophore" wells to the "Fluorophore only" wells. A dose-dependent decrease in signal indicates quenching.
-
Data Interpretation Summary
| Observation | Implication | Next Step |
| High signal in compound-only wells | Compound is autofluorescent . | Subtract background signal or switch to a red-shifted fluorophore. |
| Signal decreases with compound concentration | Compound is a quencher . | Use a different detection method (e.g., luminescence, AlphaScreen) or change fluorophore. |
| No significant signal change | Direct optical interference is unlikely. | Proceed to test for other interference mechanisms. |
Luminescence-Based Assays (e.g., Luciferase, Kinase-Glo®)
Luminescence assays are generally less prone to optical interference than fluorescence, but they are not immune. Interference can occur through direct inhibition of the light-producing enzyme or through absorbance of the emitted light.
Potential Mechanisms of Interference
-
Enzyme Inhibition: The compound directly inhibits the luciferase enzyme, reducing light output and appearing as target inhibition.
-
Light Absorption: If the compound has an absorbance spectrum that overlaps with the emission spectrum of the luminescent reaction (typically ~560 nm for firefly luciferase), it can absorb the emitted light, a phenomenon known as color quenching.
-
Stabilization/Destabilization: The compound may affect the stability of the luciferase enzyme, altering its turnover and light output over time.
Experimental Protocol: Diagnosing Luminescence Interference
Objective: To determine if this compound directly inhibits the reporter enzyme or absorbs its emitted light.
Materials:
-
Test compound
-
Assay buffer
-
Purified luciferase enzyme (e.g., Promega's Kinase-Glo® reagent)
-
ATP and luciferin substrate
-
Appropriate microplate (e.g., solid white).[12]
-
Luminometer
Procedure:
-
Prepare Compound Plate: Prepare a serial dilution of your compound in assay buffer.
-
Control Wells: Include wells with buffer only (Blank) and wells with DMSO/vehicle (Max Signal).
-
Initiate Reaction: Add the luciferase enzyme and its substrate to all wells, including those with the compound dilutions.
-
Incubate & Read: Incubate for the standard assay time (e.g., 10-20 minutes) and read luminescence.
-
Analyze Data: Compare the luminescence in the compound-containing wells to the "Max Signal" wells. A dose-dependent decrease in signal indicates direct interference with the detection system.
Caption: Workflow for deconvoluting true activity from luciferase interference.
Absorbance-Based Assays (e.g., ELISA, MTT)
Interference in absorbance assays is most commonly caused by the intrinsic color of the test compound.
Potential Mechanisms of Interference
-
Compound Absorbance: The compound absorbs light at the same wavelength used to measure the assay's chromogenic product, adding to the total absorbance reading.
-
Light Scattering: Compound precipitates or aggregates can scatter light, leading to an erroneously high absorbance reading.
-
Chemical Reactivity: The compound may directly react with the detection substrate (e.g., TMB in an ELISA) or inhibit the reporter enzyme (e.g., HRP).
Experimental Protocol: Diagnosing Absorbance Interference
Objective: To determine if the intrinsic absorbance of this compound contributes to the assay signal.
Materials:
-
Test compound
-
Assay buffer
-
Clear, flat-bottom microplate.[12]
-
Absorbance microplate reader
Procedure:
-
Prepare Compound Plate: Add serial dilutions of the compound in assay buffer to the wells.
-
Control Wells: Include buffer-only wells for blanking.
-
Read Plate: Use the plate reader to perform a full spectral scan (e.g., 230-700 nm) on the compound wells. If a full scan is not possible, read the absorbance at the specific wavelength used in your assay (e.g., 450 nm for TMB).
-
Analyze Data: Check for an absorbance peak at or near your assay's detection wavelength. A significant absorbance value at that wavelength indicates direct interference.
Control Experiment Setup for Interference
| Assay Type | Primary Controls | Interference Controls |
| Fluorescence | No Enzyme, No Substrate | Compound + Buffer (Autofluorescence) |
| No Compound (Max Signal) | Compound + Fluorophore (Quenching) | |
| Luminescence | No Enzyme, No Substrate | Compound + Luciferase Reagent |
| No Compound (Max Signal) | (No upstream biology) | |
| Absorbance | No Enzyme, No Substrate | Compound + Buffer (Spectral Scan) |
| No Compound (Max Signal) | Compound + Final Detection Reagents |
General Mitigation Strategies
If interference is confirmed, consider the following strategies:
-
Change Detection Wavelength: If your compound shows autofluorescence or absorbance in the blue-green spectrum, switch to a red-shifted dye or reporter system (e.g., Cy5, APC) whose spectral properties do not overlap with your compound.
-
Reduce Compound Concentration: Often, interference is only problematic at higher concentrations. If possible, work within a concentration range where the artifact is minimal.
-
Use a Pre-read Step: For optical interference, some plate readers allow for a "pre-read" of the plate with the compound before adding the final assay reagents. This baseline reading can then be subtracted from the final signal.
-
Switch Assay Technology: If interference is intractable, the most reliable solution is to switch to an orthogonal assay technology that is insensitive to the specific mode of interference (e.g., moving from a fluorescence assay to a label-free SPR or a mass spectrometry-based assay).
By systematically applying these diagnostic tests and mitigation strategies, you can confidently distinguish true biological hits from assay artifacts, ensuring the progression of high-quality candidates in your research and development pipeline.
References
- 1. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The efficacy and safety of niraparib for ovarian cancer: a single-center observational study from China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Indole and indazole derivatives containing salicylaldimine as fluorescence materials for multi-stimuli response through assembling AIEgen in multiple states - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Penetration of small molecules into proteins studied by quenching of phosphorescence and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein fluorescence quenching by small molecules: protein penetration versus solvent exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. bitesizebio.com [bitesizebio.com]
Validation & Comparative
A Comparative Guide to Validating the Bioactivity of Synthesized 1H-Indazole-6-carboxamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of newly synthesized 1H-indazole-6-carboxamide derivatives. Drawing from established principles of drug discovery and preclinical evaluation, this document outlines a series of comparative assays and experimental protocols designed to rigorously assess the compound's performance against known alternatives, supported by illustrative data and mechanistic insights.
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] Notably, the 1H-indazole-3-carboxamide series has been identified as a source of potent inhibitors for targets like p21-activated kinase 1 (PAK1).[3][4] This guide will focus on a key therapeutic target for many indazole-based compounds: Poly (ADP-ribose) polymerase (PARP), an enzyme critical to DNA repair mechanisms in cancer cells.[5][6][7]
Foundational Rationale: Why Target PARP?
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes essential for cellular processes, including the repair of single-strand DNA breaks (SSBs).[7] In cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like homologous recombination (a common feature in BRCA1/2 mutated cancers), inhibiting PARP leads to an accumulation of unrepaired DNA damage and subsequent cell death. This concept, known as synthetic lethality, has been a cornerstone in the development of PARP inhibitors as effective anti-cancer agents.[8]
Several PARP inhibitors, such as Olaparib, Rucaparib, and Niraparib, have received FDA approval for the treatment of various cancers, validating PARP as a clinically significant target.[9] Therefore, a primary objective in validating a new this compound is to determine its efficacy and selectivity as a PARP inhibitor in comparison to these established drugs.
Experimental Workflow for Bioactivity Validation
A tiered approach is recommended to systematically evaluate the synthesized compound. This workflow progresses from initial biochemical assays to more complex cell-based and mechanistic studies.
Caption: Tiered experimental workflow for validating the bioactivity of this compound.
Part 1: Biochemical Validation of PARP Inhibition
The initial step is to ascertain the direct inhibitory effect of the synthesized compound on the target enzymes, PARP1 and PARP2, which are the most well-characterized members of the PARP family involved in DNA repair.
In Vitro PARP1/2 Enzymatic Assay
Principle: This assay measures the ability of the test compound to inhibit the catalytic activity of recombinant human PARP1 and PARP2 enzymes in a controlled, cell-free environment. The output is typically the IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.
Protocol: Homogeneous TR-FRET PARP Assay
-
Reagents and Materials:
-
Recombinant Human PARP1 and PARP2 enzymes
-
Histone H1 (substrate)
-
Biotinylated NAD+
-
Europium-labeled anti-PAR antibody (donor)
-
Streptavidin-Allophycocyanin (acceptor)
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Synthesized this compound (Test Compound)
-
Olaparib and Rucaparib (Positive Controls)
-
DMSO (Vehicle Control)
-
-
Procedure:
-
Prepare a serial dilution of the Test Compound and Positive Controls in DMSO.
-
In a 384-well plate, add the PARP enzyme, histone H1, and assay buffer.
-
Add the diluted compounds to the respective wells.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction and add the detection reagents (Europium-labeled anti-PAR antibody and Streptavidin-Allophycocyanin).
-
Incubate for 60 minutes in the dark.
-
Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the TR-FRET ratio and determine IC50 values using a non-linear regression curve fit.
-
Data Presentation:
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| This compound (Synthesized) | Experimental Value | Experimental Value |
| Olaparib (Reference) | 5 | 1 |
| Rucaparib (Reference) | 1.4 | 6.9 |
Interpretation: The IC50 values will provide a direct comparison of the potency of the synthesized compound against established PARP inhibitors. A lower IC50 value indicates higher potency.
Part 2: Cellular Activity Assessment
Following biochemical validation, it is crucial to determine if the compound can effectively inhibit PARP activity within a cellular context and exert the desired biological effect, which in this case is cancer cell death.
Cell Viability and Cytotoxicity Assay
Principle: This assay measures the effect of the compound on the proliferation and viability of cancer cells, particularly those with known DNA repair deficiencies (e.g., BRCA1/2 mutant cell lines).
Protocol: MTT Assay
-
Cell Lines:
-
BRCA1-deficient human breast cancer cell line (e.g., MDA-MB-436)
-
BRCA-proficient human breast cancer cell line (e.g., MCF-7) for selectivity assessment.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the Test Compound, Positive Controls, and Vehicle Control for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation:
| Compound | GI50 in MDA-MB-436 (µM) | GI50 in MCF-7 (µM) | Selectivity Index (MCF-7/MDA-MB-436) |
| This compound (Synthesized) | Experimental Value | Experimental Value | Calculated Value |
| Olaparib (Reference) | ~0.1 | >10 | >100 |
Interpretation: A potent compound will exhibit a low GI50 value in the BRCA-deficient cell line. A high selectivity index indicates that the compound is more effective against cancer cells with a specific genetic vulnerability.
Cellular PARP Activity Assay
Principle: This assay directly measures the inhibition of PARP activity within intact cells by quantifying the levels of poly(ADP-ribose) (PAR), the product of PARP enzymatic activity.
Protocol: Immunofluorescence Staining for PAR
-
Procedure:
-
Grow cells on coverslips in a 24-well plate.
-
Treat cells with the Test Compound and controls for a short duration (e.g., 2-4 hours).
-
Induce DNA damage by treating with a DNA-damaging agent (e.g., H2O2 or MMS) for 15 minutes.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against PAR.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the fluorescence intensity using a fluorescence microscope or high-content imaging system.
-
Expected Outcome: A dose-dependent decrease in the nuclear PAR signal in cells treated with the synthesized compound would confirm its cellular PARP inhibitory activity.
Part 3: Mechanistic Validation and Selectivity Profiling
The final stage involves elucidating the downstream molecular consequences of PARP inhibition and assessing the compound's selectivity against other related enzymes.
Western Blot Analysis for DNA Damage Response
Principle: Inhibition of PARP leads to the accumulation of unrepaired DNA double-strand breaks, which triggers the phosphorylation of histone H2AX at serine 139 (γ-H2AX), a well-established marker of DNA damage.
Caption: Simplified signaling pathway of PARP inhibition and DNA damage response.
Protocol: Western Blotting
-
Procedure:
-
Treat cells with the Test Compound for 24-48 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against γ-H2AX and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Expected Outcome: A dose-dependent increase in the γ-H2AX signal will confirm that the compound induces DNA damage accumulation, consistent with the mechanism of PARP inhibition.
Kinase Selectivity Profiling
Principle: To ensure the observed biological effects are due to on-target PARP inhibition and not off-target activities, it is essential to screen the compound against a panel of other kinases. Many indazole derivatives are known to have kinase inhibitory activity.[10]
Recommendation: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega) to test the synthesized compound at a fixed concentration (e.g., 1 µM or 10 µM) against a broad panel of human kinases.
Data Presentation: The results are typically presented as a percentage of inhibition for each kinase.
Interpretation: A selective compound will show high inhibition of PARP1/2 and minimal inhibition (<50%) of other kinases. This data is crucial for assessing the potential for off-target side effects.
Conclusion
This guide provides a structured and comparative approach to validating the bioactivity of a synthesized this compound as a potential PARP inhibitor. By systematically progressing through biochemical, cellular, and mechanistic assays and comparing the results to established standards, researchers can build a robust data package to support the compound's therapeutic potential. Adherence to these principles of scientific integrity and rigorous experimental design is paramount in the journey of drug discovery and development.[11][12][13][14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. PARP1 Inhibitors: antitumor drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 8. A decade of clinical development of PARP inhibitors in perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP inhibitor - Wikipedia [en.wikipedia.org]
- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A critical assessment of bioactive compounds databases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Evaluation of Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development, method validation and simultaneous quantification of eleven bioactive natural products from high-altitude medicinal plant by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of Bioactive Compounds in Spent Mushroom Substrate: A Metabolomic Perspective on Its Untapped Potential | MDPI [mdpi.com]
A Comparative Guide to PLK4 Inhibitors: 1H-Indazole-6-carboxamide and Beyond
Abstract
Polo-like kinase 4 (PLK4) is the master regulator of centriole duplication, a fundamental process for maintaining genomic stability during cell division.[1][2] Its overexpression is a hallmark of various cancers, making it a compelling therapeutic target.[3] A growing number of small molecule inhibitors have been developed to target PLK4, each with distinct biochemical and cellular profiles. This guide provides an in-depth comparison of a novel scaffold, 1H-indazole-6-carboxamide, with other widely studied PLK4 inhibitors such as Centrinone and CFI-400945. We will delve into their biochemical potency, selectivity, cellular effects, and provide detailed experimental protocols to empower researchers in their selection and application of these critical research tools.
Introduction: PLK4 as a Strategic Target in Oncology
The centrosome is the primary microtubule-organizing center in animal cells, ensuring the faithful segregation of chromosomes during mitosis.[4] The duplication of its core structures, the centrioles, is a tightly regulated process occurring only once per cell cycle, orchestrated primarily by PLK4.[3][4] PLK4's kinase activity initiates the recruitment of key proteins like STIL and SAS-6 to the mother centriole, triggering the assembly of a new procentriole.[4][5]
In many cancers, PLK4 is overexpressed, leading to centrosome amplification and subsequent chromosomal instability—a key driver of tumorigenesis.[1][3] Consequently, inhibiting PLK4 offers a promising therapeutic strategy. PLK4 inhibition can lead to a failure in centriole duplication, resulting in acentrosomal cells that often undergo mitotic catastrophe and apoptosis.[1] This guide will compare several key chemical probes used to dissect and target this pathway.
The PLK4 Centriole Duplication Pathway
The initiation of centriole duplication is a hierarchical process. PLK4 is recruited to the mother centriole by scaffolding proteins Cep192 and Cep152.[4] Once localized, PLK4 undergoes trans-autophosphorylation to become fully active.[2] Activated PLK4 then phosphorylates its substrate STIL, which promotes the recruitment of SAS-6, the protein that forms the foundational cartwheel structure of the new procentriole.[4][5]
Caption: Simplified PLK4 signaling pathway for centriole duplication.
Comparative Analysis of PLK4 Inhibitors
The selection of a PLK4 inhibitor depends critically on the experimental context. Key differentiators include potency (biochemical IC50), cellular efficacy (anti-proliferative IC50), and, crucially, kinase selectivity. A lack of selectivity can lead to off-target effects that confound experimental interpretation.
Biochemical Potency and Selectivity
The indazole scaffold is a prominent pharmacophore in kinase inhibitor design.[6] Novel derivatives, such as those based on This compound , have shown exceptional potency at the biochemical level. For instance, compound K22, an N-(1H-indazol-6-yl)benzenesulfonamide derivative, demonstrated a PLK4 IC50 of just 0.1 nM.[7][8] Another indazole-based compound, C05, also exhibited an IC50 < 0.1 nM.[9]
CFI-400945 , one of the first potent and orally active PLK4 inhibitors, is built upon an (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one core.[10] It is a highly potent PLK4 inhibitor (IC50 = 2.8 nM) but also displays activity against other kinases, notably Aurora B (AURKB) at higher concentrations (IC50 = 98 nM).[11] This off-target activity is a critical consideration, as AURKB inhibition can independently cause cytokinesis failure and polyploidy, phenotypes that could be misattributed to PLK4 inhibition alone.[12][13]
Centrinone was developed to be a more selective tool compound. It is a potent PLK4 inhibitor (Ki = 0.16 nM) and boasts over 1000-fold selectivity against Aurora kinases, making it a superior choice for specifically studying the consequences of PLK4 inhibition without the confounding effects of AURKB inhibition.[11][14]
| Inhibitor | Core Scaffold | PLK4 IC50 / Kᵢ | Key Off-Targets (IC50) | Reference(s) |
| Compound K22 | N-(1H-indazol-6-yl)benzenesulfonamide | 0.1 nM | Not extensively profiled | [7],[8] |
| Compound C05 | Indazole-based | < 0.1 nM | Favorable selectivity over 10 kinases | [9] |
| CFI-400945 | Indazolyl-indolin-2-one | 2.8 nM (IC50) | AURKB (98 nM), TRKA, TRKB | [15],[11] |
| Centrinone | Pyrimidine-based | 0.16 nM (Kᵢ) | >1000-fold selective vs. AURKA/B | [11] |
| R1530 | Not Specified | Moderate Potency | Moderate brain penetration predicted | [15] |
Table 1: Comparative biochemical profiles of selected PLK4 inhibitors.
Expert Insight: The choice between CFI-400945 and Centrinone exemplifies a common dilemma in chemical biology. CFI-400945, with its multi-kinase activity, may have a stronger anti-cancer effect in some contexts due to synergistic inhibition of both PLK4 and AURKB.[15] However, for precise mechanistic studies aimed at isolating the function of PLK4, the high selectivity of Centrinone is indispensable.[12] The novel this compound derivatives like K22 and C05 show immense promise due to their sub-nanomolar potency, though comprehensive selectivity profiling is required to fully understand their utility.[7][9]
Cellular Activity and Phenotypic Effects
In cellular assays, the potency of these inhibitors is typically measured by their ability to inhibit cancer cell proliferation.
Compound K22, the potent indazole derivative, showed an anti-proliferative IC50 of 1.3 µM in MCF-7 breast cancer cells.[7] Similarly, compound C05 was effective against IMR-32, MCF-7, and H460 cell lines with IC50 values of 0.948 µM, 0.979 µM, and 1.679 µM, respectively.[9]
CFI-400945 and Centrinone both induce cell death in cancer cells, including Ewing's sarcoma, and cause a G2/M cell cycle arrest.[11] However, their phenotypic consequences can differ due to selectivity.
-
Centrinone treatment leads to a clean loss of centrioles, resulting in acentrosomal cells.[12]
-
CFI-400945 can have a bimodal effect. At low concentrations, partial PLK4 inhibition can paradoxically lead to centriole amplification.[3][13] At higher concentrations, combined with its AURKB inhibition, it often causes gross polyploidy and multinucleation.[11][12]
| Inhibitor | Cell Line(s) | Anti-proliferative IC50 | Key Cellular Phenotype | Reference(s) |
| Compound K22 | MCF-7 (Breast) | 1.3 µM | Proliferation inhibition | [7] |
| Compound C05 | IMR-32, MCF-7, H460 | 0.9 - 1.7 µM | Apoptosis, G2/M arrest | [9] |
| CFI-400945 | Various | Nanomolar range | Polyploidy, G2/M arrest, Apoptosis | [15],[11] |
| Centrinone | Various | Nanomolar range | Centriole loss, G2/M arrest, Apoptosis | [11] |
Table 2: Comparative cellular activity of selected PLK4 inhibitors.
Experimental Protocols & Methodologies
To ensure robust and reproducible data, standardized protocols are essential. Here, we provide step-by-step methodologies for key assays used to characterize PLK4 inhibitors.
In Vitro Kinase Inhibition Assay (TR-FRET)
Trustworthiness: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a homogenous, high-throughput method to measure inhibitor binding to the kinase active site.[16] It relies on the energy transfer between a donor (e.g., Europium-labeled antibody) and an acceptor (e.g., fluorescently-labeled tracer) that both bind the kinase. An inhibitor will displace the tracer, leading to a loss of FRET signal.[17]
Experimental Workflow:
Caption: Workflow for a TR-FRET based kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor (e.g., this compound) in 100% DMSO, starting at a high concentration (e.g., 100 µM).
-
Reagent Preparation (2X Final Concentration):
-
Kinase/Antibody Solution: Prepare a solution containing 2X the final concentration of PLK4 kinase and Europium-conjugated anti-tag antibody in kinase buffer.[17]
-
Tracer Solution: Prepare a solution containing 2X the final concentration of the Alexa Fluor 647-labeled ATP-competitive tracer in kinase buffer.[17]
-
-
Assay Assembly (384-well plate):
-
To appropriate wells, add 4 µL of the compound dilutions or DMSO (for positive and negative controls).
-
Add 8 µL of the Kinase/Antibody solution to all wells.
-
To initiate the binding reaction, add 4 µL of the Tracer solution to all wells. Final volume is 16 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, exciting at ~340 nm and recording emission at 615 nm (Europium donor) and 665 nm (Alexa 647 acceptor).[18]
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Normalize the data using DMSO-only wells (100% activity) and wells with a saturating concentration of a known potent inhibitor (0% activity).
-
Plot the normalized percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (MTT)
Trustworthiness: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[19][20] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20] The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[21]
-
Compound Treatment: Prepare serial dilutions of the PLK4 inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[19] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[22]
-
Data Acquisition: Mix gently on an orbital shaker to ensure complete dissolution.[19] Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all other readings.
-
Express the viability of treated cells as a percentage relative to the vehicle-treated control cells.
-
Plot the percent viability versus the logarithm of inhibitor concentration and fit the data to determine the IC50 value.
-
Discussion and Future Perspectives
The development of potent and selective PLK4 inhibitors has provided invaluable tools for cancer research. The novel This compound scaffold represents a promising frontier, with derivatives showing exceptional biochemical potency that rivals or exceeds established inhibitors.[7][9] The key next step for these compounds will be comprehensive kinase profiling to establish their selectivity and, therefore, their suitability as precise chemical probes.
For researchers, the choice of inhibitor remains context-dependent:
-
For studies requiring the unambiguous attribution of a phenotype to PLK4 loss-of-function, the highly selective Centrinone is the gold standard.
-
For in vivo studies or screens where a potent anti-cancer effect is desired, a multi-kinase inhibitor like CFI-400945 may be more effective, though follow-up studies with selective inhibitors are necessary to deconvolute the mechanism.
Future research should focus on optimizing the pharmacokinetic properties of the potent indazole-based inhibitors to assess their in vivo efficacy and potential as clinical candidates. As our understanding of PLK4's role in different cancer subtypes grows, particularly in tumors with TRIM37 amplification, the need for a diverse and well-characterized toolkit of inhibitors will only become more critical.[1][7]
References
- 1. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Balancing the scales: fine-tuning Polo-like kinase 4 to ensure proper centriole duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PLK4 promotes centriole duplication by phosphorylating STIL to link the procentriole cartwheel to the microtubule wall - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. pnas.org [pnas.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. broadpharm.com [broadpharm.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1H-Indazole-6-Carboxamide Analogs
Welcome to an in-depth exploration of the 1H-indazole-6-carboxamide scaffold, a cornerstone in modern medicinal chemistry. This guide is crafted for researchers, scientists, and drug development professionals, offering a Senior Application Scientist's perspective on the nuanced structure-activity relationships (SAR) that make this scaffold a "privileged" structure in drug discovery. We will dissect the key structural modifications that influence biological activity, compare the performance of various analogs against critical disease targets, and provide actionable experimental protocols.
Introduction: The Versatility of the Indazole Scaffold
The 1H-indazole core is a bicyclic aromatic heterocycle that has emerged as a remarkably versatile scaffold in the design of potent and selective therapeutic agents.[1] Its unique electronic properties and ability to form crucial hydrogen bond interactions with protein targets have led to its incorporation into numerous small molecule inhibitors.[2][3] This guide focuses specifically on this compound analogs, a subclass that has yielded successful inhibitors targeting key enzyme families, most notably protein kinases and Poly (ADP-ribose) polymerases (PARPs).[4][5]
The core principle behind SAR studies is to systematically modify a lead compound's structure and observe the resulting changes in biological activity. This iterative process allows us to understand the precise interactions between the drug molecule and its target, paving the way for rational drug design and the optimization of potency, selectivity, and pharmacokinetic properties.
The this compound Core: A Blueprint for Inhibition
The power of the this compound scaffold lies in its specific arrangement of hydrogen bond donors and acceptors, which often mimic the interactions of endogenous ligands like ATP in kinase active sites or nicotinamide in the PARP catalytic domain.
-
The Indazole Ring: The N1-H and N2 nitrogen of the indazole ring are critical hydrogen bond donors and acceptors, respectively. They frequently anchor the molecule into the hinge region of kinase enzymes, a key interaction for potent inhibition.[6]
-
The 6-Carboxamide Linker: This amide group provides an additional point for hydrogen bonding and serves as a versatile linker to introduce a wide variety of substituents (R-groups). The orientation and chemical nature of these R-groups are paramount in defining the compound's selectivity and potency.[7]
Below is a general workflow for identifying and optimizing inhibitors based on this scaffold.
Caption: A typical drug discovery workflow for developing indazole-based inhibitors.
Case Study 1: Targeting Protein Kinases
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4] The 1H-indazole scaffold has proven to be an exceptional starting point for developing potent kinase inhibitors.
Structure-Activity Relationship Insights
Systematic studies have revealed key structural requirements for potent kinase inhibition. The general SAR can be summarized as follows:
Caption: Key modification points on the 1H-indazole scaffold for kinase inhibitors.
-
N1-Position (R1): Modifications at the N1 position of the indazole ring are often used to fine-tune pharmacokinetic properties. Small alkyl groups are generally well-tolerated.
-
C3-Position (R2): This position is crucial for achieving selectivity among different kinases. For p21-activated kinase 1 (PAK1) inhibitors, introducing a hydrophilic group at this position was critical for activity.[8]
-
Carboxamide/Sulfonamide R-group (R3): This is the primary vector for achieving high potency and selectivity. The R-group typically projects into a hydrophobic back pocket of the kinase active site. For instance, in the development of potent Polo-like kinase 4 (PLK4) inhibitors, fragment growth methodologies applied to an N-(1H-indazol-6-yl)benzenesulfonamide core led to compounds with nanomolar and even sub-nanomolar potency.[4][9]
Comparative Performance Data
The following table summarizes the inhibitory activity of representative 1H-indazole analogs against various protein kinases.
| Compound ID | Target Kinase | R1-Group | R2-Group | R3-Group (on Carboxamide/Sulfonamide) | IC50 (nM) | Reference |
| CFI-400945 | PLK4 | H | H | Cyclohexylamino-dimethyl-phenyl | 2.8 | [4] |
| K22 | PLK4 | H | H | (4-methylpiperazin-1-yl)methyl-phenyl | 0.1 | [4][9] |
| Compound 15 | ASK1 | H | H | (4-morpholinopiperidin-1-yl)carbonyl | Potent (exact value not in abstract) | [10] |
| Compound 30l | PAK1 | H | (2-hydroxyethyl)sulfamoyl | 4-(trifluoromethyl)phenyl | 9.8 | [8] |
| GSK-3β Hit | GSK-3β | H | H | 4-chlorophenyl | ~3,160 - 12,590 (pIC50 4.9-5.5) | [11] |
This data is compiled from multiple peer-reviewed studies and illustrates the high degree of potency achievable with this scaffold.
Case Study 2: Targeting PARP Enzymes
Poly (ADP-ribose) polymerase (PARP) enzymes are critical for DNA single-strand break repair. Inhibiting PARP in cancer cells with existing DNA repair defects (like BRCA1/2 mutations) leads to cell death via synthetic lethality.[2] The 1H-indazole-3-carboxamide scaffold is the foundation of Niraparib, an FDA-approved PARP inhibitor.[5]
Structure-Activity Relationship Insights
For PARP inhibition, the indazole carboxamide core mimics the nicotinamide portion of the NAD+ substrate, occupying the active site.
-
Indazole-3-Carboxamide Core: This specific regioisomer is crucial. Studies on CRAC channel blockers showed that the 3-carboxamide linker was essential for activity, whereas other regioisomers were inactive.[7] This highlights the precise geometric requirements for target binding.
-
N1-Position: This position is a key site for modification. A structure-based design strategy involving the introduction of a three-carbon linker between the N1 position and various heterocycles led to a significant increase in PARP-1 inhibitory activity.[12] For example, linking to a piperidine or a dioxoindoline moiety boosted potency.[12]
Comparative Performance Data
The following table compares the activity of Niraparib with other approved PARP inhibitors that utilize different scaffolds.
| Compound | Core Scaffold | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference |
| Niraparib | 1H-Indazole-3-carboxamide | 3.8 | 2.1 | [5] |
| Olaparib | 2H-Phthalazin-1-one | 5 | 1 | [5] |
| Rucaparib | Tricyclic Indolactam | 15 | 3 | [5] |
| Talazoparib | - | 1.2 | 0.4 | [5] |
Note: IC50 values can vary based on experimental conditions. This table provides a general benchmark for comparison. The data clearly shows that the indazole-carboxamide scaffold of Niraparib yields potency that is highly competitive with other successful PARP inhibitors.[2][5]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are essential. Below are representative protocols for assays commonly used to evaluate these inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Example: PLK4)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Objective: To quantify the potency of a this compound analog as a PLK4 inhibitor.
Materials:
-
Recombinant human PLK4 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (solubilized in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
-
Plate reader (Luminometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps.
-
Assay Plate Setup: Add 5 µL of kinase buffer to all wells. Add 2.5 µL of the diluted test compound to the appropriate wells. For control wells, add 2.5 µL of DMSO (0% inhibition) and 2.5 µL of a known potent inhibitor (100% inhibition).
-
Enzyme Addition: Add 2.5 µL of PLK4 enzyme solution (at 2x final concentration) to all wells except the negative control.
-
Incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 2.5 µL of a substrate/ATP mixture (at 4x final concentration) to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 1 hour at room temperature. The duration may need optimization based on enzyme activity.
-
Signal Detection: Stop the reaction and detect the amount of ADP produced using a commercial kit like ADP-Glo™. This typically involves two steps:
-
Adding ADP-Glo™ Reagent to deplete unused ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: PARP-1 Inhibition Assay (Cell-Free)
This protocol measures the ability of a compound to inhibit the catalytic activity of the PARP-1 enzyme.
Objective: To determine the IC50 of a this compound analog against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histones (as a substrate for poly(ADP-ribosyl)ation)
-
Activated DNA (to stimulate PARP-1 activity)
-
Biotinylated NAD+
-
Test compounds (solubilized in DMSO)
-
Assay buffer
-
Streptavidin-coated microplates
-
Anti-poly(ADP-ribose) antibody conjugated to a detection enzyme (e.g., HRP)
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., H2SO4)
-
Plate reader (Spectrophotometer)
Procedure:
-
Plate Coating: Add a solution of histones and activated DNA to the streptavidin-coated plates and incubate to allow binding. Wash the plates to remove unbound material.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include DMSO-only (0% inhibition) and a known PARP inhibitor (e.g., Olaparib) as controls.
-
Enzyme Reaction: Add a mixture of PARP-1 enzyme and biotinylated NAD+ to each well to initiate the reaction.
-
Incubation: Incubate the plate for 1 hour at room temperature to allow the formation of poly(ADP-ribose) chains on the histone proteins.
-
Washing: Wash the plates thoroughly to remove unreacted reagents.
-
Antibody Detection: Add the anti-poly(ADP-ribose) antibody-HRP conjugate and incubate for 1 hour. This antibody will bind to the newly formed PARP chains.
-
Washing: Wash the plates again to remove unbound antibody.
-
Signal Development: Add the HRP substrate (TMB) and allow the color to develop.
-
Reaction Quenching: Stop the reaction by adding the stop solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by non-linear regression analysis as described in the kinase assay protocol.
Conclusion and Future Directions
The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its adaptability has allowed for the development of highly potent and selective inhibitors against diverse and critical targets like protein kinases and PARP enzymes. The SAR insights discussed herein demonstrate that subtle modifications to the core structure can lead to dramatic changes in biological activity, a principle that remains central to modern drug design.
Future research will likely focus on:
-
Enhancing Selectivity: As the number of known kinases and PARP family members grows, designing next-generation inhibitors with even greater selectivity will be crucial to minimize off-target effects.
-
Overcoming Resistance: Investigating modifications that can overcome known resistance mechanisms to current inhibitors is a key clinical challenge.
-
Exploring New Targets: The inherent versatility of the indazole scaffold suggests it could be successfully applied to other emerging drug targets.
By leveraging the foundational SAR principles outlined in this guide, researchers can continue to build upon this remarkable scaffold to create the next generation of targeted therapeutics.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indazole Scaffold in Oncology: A Comparative Guide to 1H-Indazole-6-Carboxamide and its Isomeric Derivatives in Cancer Cell Cytotoxicity
Introduction: The Privileged Indazole Scaffold in Cancer Therapeutics
The indazole moiety is a bicyclic heteroaromatic system that has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of novel anti-cancer agents.[1][2] Its structural versatility and ability to form key interactions with various biological targets have led to the development of several FDA-approved drugs for cancer treatment.[2][3] A significant class of indazole-based therapeutics includes inhibitors of Poly(ADP-ribose) polymerase (PARP), which have revolutionized the treatment of cancers with deficiencies in DNA damage repair pathways.[4] This guide provides a comparative analysis of 1H-indazole-6-carboxamide and its derivatives against other prominent indazole-based anti-cancer agents, with a focus on their mechanisms of action and supporting experimental data.
The Paradigm of PARP Inhibition by Indazole Derivatives: The Case of Niraparib
A prime example of a clinically successful indazole derivative is Niraparib, a potent PARP inhibitor.[4] It is important to note that Niraparib is a 2H-indazole-7-carboxamide derivative, highlighting the critical role of isomeric substitution on the indazole core for biological activity.[5]
Mechanism of Action: Catalytic Inhibition and PARP Trapping
PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[6] In cancer cells with defective homologous recombination (HR) repair pathways, often due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP-mediated SSB repair leads to the accumulation of DNA damage.[1][7] When the replication fork encounters an unrepaired SSB, it collapses, forming a more lethal double-strand break (DSB).[8] In HR-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.[7] This concept is known as synthetic lethality.[9]
Indazole-based PARP inhibitors like Niraparib exert their cytotoxic effects through a dual mechanism:
-
Catalytic Inhibition: They compete with the natural substrate NAD+ at the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) chains and the subsequent recruitment of DNA repair factors.[10]
-
PARP Trapping: This is considered a more cytotoxic mechanism. The inhibitor stabilizes the PARP-DNA complex, "trapping" the enzyme on the DNA at the site of damage.[10][11] These trapped complexes are themselves cytotoxic lesions that obstruct DNA replication and transcription, leading to cell death.[11]
Different PARP inhibitors exhibit varying potencies of PARP trapping, which often correlates with their anti-tumor activity.[8]
Caption: Mechanism of action of indazole-based PARP inhibitors.
Exploring the Anticancer Potential of this compound and its Derivatives
While the 7-carboxamide isomer has been extensively developed, research has also explored the anticancer activities of this compound and its related amine derivatives. The available data suggests that these compounds may exert their effects through mechanisms distinct from PARP inhibition.
Antiproliferative Activity of 1H-Indazole-6-Amine Derivatives
Studies have shown that derivatives of 1H-indazole-6-amine exhibit potent antiproliferative activity against various cancer cell lines. For instance, N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) demonstrated significant growth inhibitory activity in the human colorectal cancer cell line (HCT116) with an IC50 value of 14.3 µM, while showing no cytotoxicity in normal lung fibroblast cells (MRC5). Further modification, such as the addition of methyl groups to the indazole ring, led to the discovery of N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36), which exhibited a remarkably potent anti-proliferative activity with an IC50 value of 0.4 µM in HCT116 cells.[9]
The proposed mechanisms of action for these 6-aminoindazole derivatives include:
-
Cell Cycle Arrest: Compound 36 was found to induce G2/M cell cycle arrest in HCT116 cells.[9]
-
IDO1 Inhibition: Some of these derivatives were initially designed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in suppressing the anti-tumor immune response.[9] Compound 36 was shown to suppress IDO1 protein expression.[9]
-
Induction of Apoptosis: Novel 1,3-dimethyl-6-amino indazole derivatives have been shown to induce apoptosis and selectively activate the ERK pathway in hypopharyngeal carcinoma cells.[7]
Anticancer Effects of Other 6-Substituted Indazole Derivatives
Research into other derivatives with substitutions at the 6-position of the indazole ring has revealed promising anticancer activities. A series of indazole derivatives with a hydrophobic group at the C6 position and a hydrophilic group at the C3 position were synthesized and evaluated. One such compound, 2f , demonstrated potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 µM.
The mechanisms attributed to compound 2f in the 4T1 breast cancer cell line include:
-
Induction of Apoptosis: Dose-dependent promotion of apoptosis, associated with the upregulation of cleaved caspase-3 and Bax, and downregulation of Bcl-2.
-
Increased Reactive Oxygen Species (ROS): The compound was found to decrease the mitochondrial membrane potential and increase the levels of ROS.
-
Inhibition of Migration and Invasion: Treatment with 2f disrupted cancer cell migration and invasion, potentially through the reduction of matrix metalloproteinase-9 (MMP9) and an increase in its inhibitor, TIMP2.
Comparative Performance Data
The following table summarizes the in vitro anticancer activities of representative indazole derivatives. It is important to note that these data are from different studies and direct comparison should be made with caution due to variations in experimental conditions and cell lines used.
| Compound/Drug Name | Indazole Core Structure | Cancer Cell Line | IC50 (µM) | Proposed Mechanism of Action |
| Niraparib | 2H-Indazole-7-carboxamide | BRCA-mutant cancer cells | Potent (nM range) | PARP1/2 inhibition, PARP trapping[6][11] |
| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | 1H-Indazole-6-amine | HCT116 (colorectal) | 14.3 | Antiproliferative |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | 1,3-dimethyl-1H-indazole-6-amine | HCT116 (colorectal) | 0.4[9] | G2/M cell cycle arrest, IDO1 suppression[9] |
| Compound 2f | 1H-Indazole with C6 substitution | 4T1 (breast) | 0.23 | Apoptosis induction, increased ROS, inhibition of migration |
| HepG2 (liver) | 0.80 | |||
| MCF-7 (breast) | 0.34 |
Experimental Protocols for Evaluation of Indazole Derivatives
To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to characterize the anticancer properties of indazole derivatives.
Cell Viability Assay (XTT Assay)
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method to measure cell viability based on the metabolic activity of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the indazole derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent and the electron-coupling reagent.
-
Incubation: Add the XTT labeling mixture to each well and incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should also be used.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the XTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the indazole derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant.
Western Blotting for DNA Damage and Apoptosis Markers
Western blotting is used to detect changes in the expression levels of specific proteins involved in DNA damage response and apoptosis.
Protocol:
-
Protein Extraction: Treat cells with the indazole derivative, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against proteins of interest (e.g., γH2AX for DNA double-strand breaks, cleaved PARP, cleaved Caspase-3 for apoptosis) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Perspectives
The indazole scaffold is a cornerstone in the development of targeted cancer therapies. While indazole derivatives like Niraparib have demonstrated significant clinical success as PARP inhibitors, the exploration of other isomers, such as those derived from this compound, reveals a broader spectrum of anticancer activities. The potent antiproliferative effects of 6-substituted indazoles, potentially mediated through cell cycle arrest, apoptosis induction, and inhibition of other key cancer-related pathways, underscore the importance of continued structure-activity relationship studies.
Future research should focus on direct comparative studies of these different indazole isomers in a panel of cancer cell lines to elucidate their relative potencies and selectivity. Furthermore, identifying the specific molecular targets of the this compound and its amine derivatives will be crucial for their further development as novel anticancer agents. The integration of robust in vitro assays, as detailed in this guide, will be instrumental in advancing our understanding and clinical application of this versatile and powerful class of compounds.
References
- 1. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. japsonline.com [japsonline.com]
A Comparative Analysis of 1H-Indazole-6-Carboxamide Analogs and Known Kinase Inhibitors in Angiogenesis-Related Pathways
A Technical Guide for Researchers and Drug Development Professionals
The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to form key hydrogen bonds within the ATP-binding pockets of numerous protein kinases.[1][2] This versatility has led to the development of many potent and selective kinase inhibitors for therapeutic use, particularly in oncology.[3][4] This guide provides a comparative analysis of a representative 1H-indazole-6-carboxamide-containing drug, Nintedanib, against other well-established multi-kinase inhibitors, Sunitinib and Sorafenib. All three compounds intersect mechanistically by targeting key receptor tyrosine kinases (RTKs) involved in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and survival.[5][6][7]
This document will delve into their comparative kinase inhibitory profiles, the signaling pathways they modulate, and the detailed experimental methodologies used to characterize such inhibitors, offering a comprehensive resource for researchers in the field.
Section 1: Comparative Kinase Selectivity and Potency
The therapeutic efficacy and potential toxicity of a kinase inhibitor are dictated by its potency against intended targets and its selectivity profile across the human kinome. Nintedanib, Sunitinib, and Sorafenib are all classified as multi-targeted inhibitors, but with distinct selectivity profiles that influence their clinical applications.
Nintedanib , an indolinone derivative containing the indazole moiety, potently inhibits key pro-angiogenic and pro-fibrotic pathways.[5][8] It competitively binds to the intracellular ATP-binding site of Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β), thereby blocking downstream signaling cascades.[5][9][10]
Sunitinib also targets a range of RTKs involved in tumor progression and angiogenesis, including VEGFRs and PDGFRs.[11][12] It is a potent inhibitor of KIT and Fms-like tyrosine kinase-3 (FLT3) as well.[11]
Sorafenib exhibits a dual mechanism of action by inhibiting both the RAF/MEK/ERK signaling pathway involved in cell proliferation and the RTKs (VEGFRs and PDGFR-β) that drive tumor angiogenesis.[6][13][14]
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) for these inhibitors against key angiogenic kinases, providing a quantitative basis for comparison.
| Kinase Target | Nintedanib IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) |
| VEGFR1 (Flt-1) | 34 | ~25[12] | N/A |
| VEGFR2 (KDR/Flk-1) | 13-21[15] | 80[11] | 90[14] |
| VEGFR3 (Flt-4) | 13[15] | ~1[12] | 20[14] |
| PDGFRα | 59[15] | ~5[12] | N/A |
| PDGFRβ | 65[15] | 2[11] | 57[14] |
| FGFR1 | 69[15] | >10,000[11] | N/A |
| c-Kit | N/A | ~10[12] | 68[14] |
| B-Raf | N/A | N/A | 22[14] |
| Raf-1 | N/A | N/A | 6[14] |
| Note: IC50 values can vary based on assay conditions and experimental setup. Data is aggregated from multiple sources for comparative purposes. |
From this data, it is evident that while all three inhibitors potently target the VEGFR family, their activities against other kinase families diverge significantly. Nintedanib shows strong activity against FGFRs, a key differentiator from Sunitinib and Sorafenib. Sunitinib demonstrates high potency against PDGFRβ and c-Kit, while Sorafenib is unique in its potent inhibition of the Raf kinases.[11][14][15] These distinct profiles underpin their different clinical indications and associated side-effect profiles.[16][17][18]
Section 2: Mechanistic Insights into Angiogenesis Inhibition
The primary mechanism through which these inhibitors exert their anti-tumor effects is the blockade of angiogenesis. VEGFR, PDGFR, and FGFR are all RTKs that, upon binding with their respective ligands (e.g., VEGF, PDGF), dimerize and autophosphorylate specific tyrosine residues in their intracellular domains.[19] This phosphorylation creates docking sites for downstream signaling proteins, activating cascades such as the RAS/RAF/MAPK and PI3K/Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival—hallmarks of angiogenesis.[19][20][21]
By competitively inhibiting ATP binding, Nintedanib, Sunitinib, and Sorafenib prevent this initial autophosphorylation step, effectively shutting down these pro-angiogenic signals.[5][7][10]
Caption: Simplified Angiogenesis Signaling Pathway and Points of Inhibition.
Section 3: Experimental Validation: Methodologies and Protocols
Accurate determination of kinase inhibitory activity is fundamental to drug discovery. The luminescence-based kinase assay is a robust, high-throughput method for determining inhibitor potency (IC50). This section provides a detailed protocol for such an assay.
Protocol: In Vitro Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
Rationale: This homogeneous assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.[22][23] The ADP is converted to ATP by a detection reagent, and the newly synthesized ATP is used by luciferase to generate a light signal.[24][25] An inhibitor will reduce kinase activity, leading to a decrease in the luminescent signal.[25]
Materials:
-
Recombinant human kinase (e.g., VEGFR2)
-
Kinase-specific substrate peptide
-
ATP (at a concentration near the Km for the specific kinase)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (e.g., this compound derivatives) serially diluted in DMSO
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating: Dispense 50 nL of each serially diluted test compound into the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) controls and wells without enzyme for "background" controls.
-
Kinase Reaction Initiation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.
-
-
Incubation: Gently mix the plate and incubate at room temperature for 1 hour. This incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP and provides the luciferase/luciferin substrate to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other measurements.
-
Normalize the data by setting the "no inhibition" control (DMSO only) to 100% activity and the "complete inhibition" control (if available, or lowest signal) to 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Experimental Workflow for a Luminescence-Based Kinase Assay.
Conclusion
The 1H-indazole scaffold remains a highly valuable starting point for the design of potent kinase inhibitors. As exemplified by Nintedanib, strategic modifications to this core can yield multi-targeted agents with specific inhibitory profiles against key drivers of pathology, such as the RTKs involved in angiogenesis. A comparative analysis against other inhibitors like Sunitinib and Sorafenib reveals crucial differences in selectivity that ultimately define their therapeutic utility. For drug development professionals, a deep understanding of these kinase profiles, coupled with robust and reproducible experimental validation using assays like the one described, is essential for advancing novel, effective, and safe therapeutics.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. droracle.ai [droracle.ai]
- 9. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. researchgate.net [researchgate.net]
- 16. Comparative efficacy and safety of sunitinib vs sorafenib in renal cell carcinoma: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative efficacy and safety of sunitinib vs sorafenib in renal cell carcinoma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative Efficacy, Safety, and Costs of Sorafenib vs. Sunitinib as First-Line Therapy for Metastatic Renal Cell Carcinoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biomolther.org [biomolther.org]
- 21. biorxiv.org [biorxiv.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the In Vivo Efficacy of 1H-Indazole-6-Carboxamide Derivatives
This guide provides an in-depth, objective comparison of the in vivo efficacy of prominent 1H-indazole-6-carboxamide derivatives for researchers, scientists, and drug development professionals. Moving beyond a simple product list, this document synthesizes technical data with field-proven insights to illuminate the causal relationships behind experimental choices and outcomes. We will focus on two clinically significant examples from this chemical class: the Poly(ADP-ribose) polymerase (PARP) inhibitor Niraparib and the C-X-C chemokine receptor type 4 (CXCR4) antagonist Mavorixafor .
Introduction to 1H-Indazole-6-Carboxamides in Therapeutics
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of several approved and investigational drugs.[1] Its versatility allows for the development of potent and selective inhibitors of various therapeutic targets. This guide will delve into the preclinical and clinical efficacy of derivatives targeting two distinct pathways critical in oncology and immunology: DNA damage repair and chemokine signaling.
Section 1: Comparative In Vivo Efficacy of PARP Inhibitors
Niraparib, an oral PARP-1 and PARP-2 inhibitor, has demonstrated significant antitumor activity, particularly in ovarian cancer.[2][3] Its efficacy is benchmarked here against another widely used PARP inhibitor, Olaparib, to provide a comparative perspective.
Mechanism of Action: Synthetic Lethality
PARP inhibitors exploit the concept of synthetic lethality in cancer cells with deficiencies in homologous recombination (HR), often due to mutations in genes like BRCA1 and BRCA2.[4][5][6][7] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs).[7] When PARP is inhibited, these SSBs accumulate and, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in cancer cells with a compromised HR pathway (e.g., BRCA mutations), the accumulation of DSBs leads to genomic instability and ultimately, cell death.[3][5]
Caption: Mechanism of synthetic lethality with PARP inhibitors.
Quantitative Comparison of In Vivo Efficacy: Niraparib vs. Olaparib
The following table summarizes key findings from a comparative study of Niraparib and Olaparib in ovarian cancer xenograft models.
| Parameter | Niraparib | Olaparib | Disease Model | Citation |
| Dosing | 62.5 mg/kg, once daily | 100 mg/kg, once daily | BRCAwt A2780 ovarian cancer CDX | [8] |
| Tumor Growth Inhibition (TGI) | 56.4% | Not statistically significant | BRCAwt A2780 ovarian cancer CDX | [8] |
| Tumor Exposure | 3.3 times greater than plasma exposure | Less than plasma exposure | Tumor xenograft mouse models | |
| Brain Exposure | Sustained | Not observed | Tumor xenograft mouse models | |
| Efficacy in Intracranial Tumors | 62% TGI | -19% TGI | Intracranial Capan-1 tumor model |
Experimental Protocol: Ovarian Cancer Patient-Derived Xenograft (PDX) Model
This protocol outlines the establishment and use of ovarian cancer PDX models for evaluating the in vivo efficacy of PARP inhibitors.
I. Establishment of Patient-Derived Xenografts
-
Tumor Cell Isolation:
-
Implantation:
II. In Vivo Efficacy Study
-
Tumor Burden Assessment:
-
Treatment Administration:
-
Endpoint Measurement:
Caption: Workflow for ovarian cancer PDX model studies.
Section 2: Comparative In Vivo Efficacy of CXCR4 Antagonists
Mavorixafor is an oral, selective antagonist of the CXCR4 receptor, which has shown efficacy in treating WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome.[13][14][15] This section compares its efficacy with Plerixafor, another CXCR4 antagonist.
Mechanism of Action: Modulating Leukocyte Trafficking
The CXCL12/CXCR4 signaling axis plays a critical role in leukocyte trafficking.[2][8][13][16][17] In WHIM syndrome, gain-of-function mutations in the CXCR4 gene lead to hyperactive signaling, causing retention of mature neutrophils and other leukocytes in the bone marrow, a condition known as myelokathexis.[1][14][15] This results in neutropenia and lymphopenia, increasing susceptibility to infections.[18] CXCR4 antagonists like Mavorixafor block the binding of CXCL12 to CXCR4, thereby inhibiting the downstream signaling pathways that promote leukocyte retention and allowing for their mobilization into the peripheral blood.[15][19]
Caption: Mavorixafor's mechanism in the CXCL12-CXCR4 pathway.
Quantitative Comparison of In Vivo Efficacy: Mavorixafor vs. Plerixafor
The following table summarizes key clinical and preclinical findings for Mavorixafor and Plerixafor in the context of WHIM syndrome and leukocyte mobilization.
| Parameter | Mavorixafor | Plerixafor | Disease Model/Population | Citation |
| Administration | Oral, once daily | Subcutaneous injection | WHIM syndrome patients | [15][20] |
| Effect on Neutrophil Count | Sustained increase | Increase, but requires frequent dosing | WHIM syndrome patients | [13][20] |
| Clinical Efficacy (WHIM) | Reduced infection rates and wart numbers | Preliminary efficacy in short-term studies | WHIM syndrome patients | [13][20] |
| Leukocyte Mobilization | Effective in preclinical models | FDA-approved for stem cell mobilization | Mouse model of WHIM syndrome / Cancer patients | [20] |
| Long-term Safety | Well-tolerated in long-term studies | Long-term data in WHIM is limited | WHIM syndrome patients | [13][20] |
Experimental Protocol: In Vivo Efficacy in a WHIM Syndrome Mouse Model
This protocol describes the evaluation of CXCR4 antagonists in a preclinical mouse model of WHIM syndrome.
I. Animal Model
-
Model Selection:
-
Utilize a mouse model carrying a heterozygous Cxcr4 mutation that recapitulates the WHIM syndrome phenotype (e.g., Cxcr4+/1013 mice).[21]
-
II. In Vivo Efficacy Study
-
Treatment Administration:
-
Administer the CXCR4 antagonist (e.g., a Mavorixafor analog for preclinical studies) or vehicle control to the mice. Oral administration is a key feature of Mavorixafor.
-
-
Sample Collection and Analysis:
-
Collect blood, spleen, and bone marrow samples for analysis.[21]
-
Perform complete blood counts to determine absolute neutrophil count (ANC), absolute lymphocyte count (ALC), and other leukocyte populations.
-
Use flow cytometry to analyze leukocyte subpopulations in different tissues.
-
-
Functional Assays:
-
Assess the function of mobilized neutrophils (e.g., chemotaxis assays).
-
-
Endpoint Measurement:
-
Compare leukocyte counts and distribution between treated and control groups.
-
Evaluate the correction of leukopenia and the restoration of normal leukocyte trafficking.
-
Caption: Workflow for in vivo studies in a WHIM syndrome mouse model.
Conclusion
This guide has provided a detailed comparison of the in vivo efficacy of two prominent this compound derivatives, Niraparib and Mavorixafor. By examining their distinct mechanisms of action, summarizing key comparative data, and outlining detailed experimental protocols, we aim to equip researchers with the necessary knowledge to make informed decisions in their drug development endeavors. The presented data underscores the therapeutic potential of the this compound scaffold in targeting diverse and critical disease pathways.
References
- 1. Pathogenesis, diagnosis and therapeutic strategies in WHIM syndrome immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. the-gist.org [the-gist.org]
- 8. researchgate.net [researchgate.net]
- 9. vjoncology.com [vjoncology.com]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. abeomics.com [abeomics.com]
- 14. icer.org [icer.org]
- 15. skintherapyletter.com [skintherapyletter.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Mavorixafor approved for treating WHIM syndrome | Immune Deficiency Foundation [primaryimmune.org]
- 19. Xolremdi (Mavorixafor): a breakthrough in WHIM syndrome treatment – unraveling efficacy and safety in a rare disease frontier - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 21. CXCR4 antagonism ameliorates leukocyte abnormalities in a preclinical model of WHIM syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1H-indazole-6-carboxamide
Disclaimer: This guide is based on the chemical properties of structurally similar indazole derivatives and established best practices for laboratory chemical waste management. No specific Safety Data Sheet (SDS) for 1H-indazole-6-carboxamide was publicly available at the time of writing. Therefore, this compound must be handled as a potentially hazardous substance. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.
Foundational Principles: Hazard Assessment and Regulatory Compliance
The proper disposal of any chemical begins with a thorough understanding of its potential hazards and the regulatory framework governing its waste stream. For this compound, while specific toxicological data is limited, the indazole scaffold is a well-established pharmacophore in medicinal chemistry, present in numerous biologically active compounds.[1][2][3] Therefore, a conservative approach, treating the compound and its associated waste as hazardous, is scientifically prudent and essential for safety.
The entire lifecycle of a hazardous chemical in the laboratory, from receipt to disposal, is regulated. In the United States, two primary federal agencies set the standards:
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a written Chemical Hygiene Plan (CHP).[4][5] This plan must outline procedures for safe handling, storage, and waste disposal to minimize employee exposure.[6]
-
Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) provides the "cradle-to-grave" framework for hazardous waste management. This system requires generators of hazardous waste to ensure it is properly identified, managed, and treated from the moment it is generated until its final disposal.[7]
Based on data from analogous compounds like 1H-indazole-3-carboxamide and 1H-indazole-6-carboxylic acid, this compound should be presumed to be, at a minimum, a skin and eye irritant and potentially harmful if swallowed or inhaled.[8][9][10]
Hazard and Safety Summary Table
| Hazard Classification (Presumed) | Personal Protective Equipment (PPE) | First Aid Measures |
| Acute Toxicity, Oral (Warning) [9] | Lab Coat, Chemical Splash Goggles, Nitrile Gloves | IF SWALLOWED: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. |
| Skin Irritation (Warning) [11] | Lab Coat, Chemical Splash Goggles, Nitrile Gloves | IF ON SKIN: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[11] |
| Serious Eye Irritation (Warning) [11] | Lab Coat, Chemical Splash Goggles, Nitrile Gloves | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[11] |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) [10] | Use only in a well-ventilated area or chemical fume hood. | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[12] |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to safely manage and dispose of this compound waste. This process is designed to ensure compliance with EPA and OSHA standards and to protect laboratory personnel and the environment.
Step 1: Waste Identification and Segregation
The first crucial step is to correctly identify the material as hazardous waste.[13]
-
Action: Designate all materials contaminated with this compound as "Hazardous Chemical Waste." This includes:
-
Neat (pure) compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weigh boats, gloves, bench paper).
-
-
Causality: Proper identification and segregation are mandated by the EPA to ensure waste is sent to a facility capable of managing its specific hazards.[13] Commingling incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process. This compound waste should be segregated as a non-halogenated organic solid or liquid, depending on its form.
Step 2: Containerization
The selection and use of an appropriate waste container are critical to prevent leaks and exposures.
-
Action:
-
Select a chemically compatible, leak-proof container with a secure, tight-fitting lid. For solid waste, a wide-mouth polyethylene pail is suitable. For liquid waste, a polyethylene or glass bottle is appropriate.
-
Ensure the container is in good condition, free of cracks or residue from previous use.
-
Keep the container closed at all times except when actively adding waste.
-
-
Causality: Chemical compatibility prevents the degradation of the container, while a secure lid minimizes the release of vapors and prevents spills, protecting both laboratory personnel and the integrity of the lab environment.
Step 3: Waste Labeling
Accurate labeling is a cornerstone of the RCRA "cradle-to-grave" system.[7]
-
Action:
-
Affix a "Hazardous Waste" label to the container before adding the first drop of waste.
-
Clearly write the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
List all constituents and their approximate percentages (e.g., "this compound in Ethanol, ~5%").
-
Indicate the date when waste was first added to the container (the "accumulation start date").
-
-
Causality: Proper labeling communicates the container's contents and associated hazards to everyone in the laboratory and to the ultimate disposal facility. The accumulation start date is critical for tracking storage time limits, which are strictly enforced by the EPA.
Step 4: Accumulation and Storage
Waste must be stored safely within the laboratory prior to collection.
-
Action:
-
Store the waste container in a designated satellite accumulation area (SAA) within the lab. This area should be at or near the point of generation.
-
Place the primary container in a secondary containment bin or tray to capture any potential leaks.
-
Ensure the storage area is away from drains, heat sources, and incompatible chemicals.
-
-
Causality: Storing waste at the point of generation minimizes the risk associated with transporting hazardous materials through the laboratory. Secondary containment is a key engineering control that prevents the spread of contamination in the event of a primary container failure.
Step 5: Arranging for Final Disposal
The final step is the transfer of waste to a licensed professional.
-
Action:
-
Once the container is full or reaches the regulatory time limit for storage, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Do not pour this compound waste down the drain or dispose of it in the regular trash.[8]
-
Follow all instructions provided by EHS for the pickup procedure.
-
-
Causality: Final disposal must be handled by a licensed Treatment, Storage, and Disposal Facility (TSDF) to ensure compliance with federal and state regulations.[13] EHS departments are responsible for managing this process and maintaining the necessary documentation, such as the hazardous waste manifest, which tracks the waste from your lab to its final destination.[13]
Workflow and Visualization
To clarify the procedural logic, the following diagram illustrates the decision-making and operational flow for the disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. osha.gov [osha.gov]
- 5. mastercontrol.com [mastercontrol.com]
- 6. osha.gov [osha.gov]
- 7. epa.gov [epa.gov]
- 8. fishersci.ca [fishersci.ca]
- 9. 1H-Indazole-3-carboxamide | C8H7N3O | CID 20978176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-methyl-1H-indazole-3-carboxamide | C9H9N3O | CID 21699713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
